2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
Description
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Properties
IUPAC Name |
2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-15-8-3-2-7(16(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFSLBNPROVCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137569-56-1 | |
| Record name | 2-[5-(fluorosulfonyl)-2-methoxyphenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and Application of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid: A Technical Guide
Executive Summary
The development of targeted covalent inhibitors and chemical probes has been revolutionized by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry framework pioneered by K. Barry Sharpless[1]. Central to this methodology are sulfonyl fluorides ( −SO2F ), which offer an unparalleled balance of aqueous stability and context-specific reactivity toward nucleophilic amino acid residues (tyrosine, lysine, serine, and histidine)[2].
This whitepaper provides an in-depth, self-validating technical guide for the synthesis of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid (CAS: 2137569-56-1). As a bifunctional SuFEx building block, this compound features both a reactive sulfonyl fluoride warhead for covalent protein conjugation and a carboxylic acid handle for straightforward peptide coupling or synthetic derivatization.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid is achieved through a robust, two-step sequence starting from commercially available 2-methoxyphenylacetic acid [3],[4].
-
Regioselective Chlorosulfonation: The first step involves the electrophilic aromatic substitution (EAS) of 2-methoxyphenylacetic acid using chlorosulfonic acid ( ClSO3H ). The regioselectivity is strictly dictated by the electronic and steric properties of the starting material. The methoxy group ( −OCH3 ) is a powerful, sterically compact ortho/para-directing activator. The acetic acid moiety ( −CH2COOH ) is also ortho/para-directing but is sterically bulkier and less activating. Consequently, the electrophilic chlorosulfonium ion exclusively attacks the sterically unhindered and electronically enriched 5-position (para to the methoxy group), yielding 2-(5-chlorosulfonyl-2-methoxyphenyl)acetic acid[5].
-
Halogen Exchange (Fluorination): The intermediate sulfonyl chloride is highly susceptible to hydrolysis. It is rapidly converted to the stable sulfonyl fluoride using potassium bifluoride ( KHF2 ) in a biphasic solvent system. The thermodynamic stability of the S–F bond drives the reaction forward, while the mildly acidic nature of KHF2 prevents the undesired hydrolysis of the sulfonyl warhead[6].
Two-step synthesis pathway of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid via chlorosulfonation.
Physicochemical & Reactivity Profiling
To ensure experimental reproducibility and logical assay design, it is critical to understand the physicochemical properties of the intermediates and the kinetic advantages of the sulfonyl fluoride warhead.
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Weight | Physical State | Key Functional Groups |
| 2-Methoxyphenylacetic acid | 93-25-4[3] | 166.17 g/mol | White solid | Carboxylic acid, Methoxy |
| 2-(5-Chlorosulfonyl-2-methoxyphenyl)acetic acid | N/A | 264.68 g/mol | Off-white solid | Sulfonyl chloride, Carboxylic acid |
| 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | 2137569-56-1 | 248.23 g/mol | Pale yellow solid | Sulfonyl fluoride, Carboxylic acid |
Table 2: Comparative Warhead Reactivity (Sulfonyl Chloride vs. Sulfonyl Fluoride)
| Property | Sulfonyl Chloride ( −SO2Cl ) | Sulfonyl Fluoride ( −SO2F ) |
| Aqueous Stability | Low (Rapid hydrolysis) | High (Stable in aqueous buffers)[2] |
| Reactivity Profile | Broad, non-specific electrophile | Highly specific (SuFEx click chemistry)[1] |
| Protein Targeting | High off-target labeling | Context-specific (Tyr, Lys, Ser, His)[2] |
| Storage | Moisture-sensitive, requires inert gas | Bench-stable, resistant to reduction |
Experimental Workflows: Step-by-Step Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure trustworthiness and high yields.
Step 1: Synthesis of 2-(5-Chlorosulfonyl-2-methoxyphenyl)acetic acid
Objective: Regioselective installation of the sulfonyl chloride group. Safety Warning: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic HCl gas. Perform all operations in a well-ventilated fume hood using rigorous anhydrous techniques.
-
Preparation: Equip a thoroughly flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add chlorosulfonic acid (5.0 equivalents, ~30 mL).
-
Temperature Control: Cool the flask to 0 °C using an ice-water bath. Causality: Strict temperature control is required to prevent polysulfonation and oxidative degradation of the aromatic ring.
-
Addition: Slowly add 2-methoxyphenylacetic acid (10.0 g, 60.2 mmol, 1.0 eq)[4] portion-wise over 45 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3–4 hours.
-
In-Process Control (IPC): Quench a 10 µL aliquot in 1 mL of cold methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester derivative confirms the successful formation of the sulfonyl chloride.
-
Workup: Carefully and slowly pour the reaction mixture over 300 g of crushed ice with vigorous stirring. A white precipitate will form immediately.
-
Isolation: Filter the precipitate through a sintered glass funnel, wash extensively with ice-cold water (3 × 50 mL) to remove residual acid, and dry under high vacuum to afford the intermediate as an off-white solid. Use immediately in the next step to prevent hydrolysis.
Step 2: Synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
Objective: Halogen exchange via SuFEx catalysis to yield the stable probe.
-
Solvent System: Dissolve the crude 2-(5-chlorosulfonyl-2-methoxyphenyl)acetic acid from Step 1 in 100 mL of Acetonitrile ( CH3CN ).
-
Fluorination: Prepare a saturated aqueous solution of Potassium bifluoride ( KHF2 , 3.0 equivalents)[6]. Add this solution dropwise to the stirring acetonitrile mixture at room temperature. Causality: KHF2 is superior to KF because the bifluoride anion ( HF2− ) provides a mildly acidic microenvironment that suppresses the hydrolysis of both the sulfonyl chloride starting material and the sulfonyl fluoride product[6].
-
Reaction: Stir the biphasic mixture vigorously for 6–8 hours at room temperature.
-
In-Process Control (IPC): Monitor the reaction by 19F NMR. The reaction is complete when a distinct, sharp singlet appears between +50 to +65 ppm, characteristic of the −SO2F group.
-
Workup: Concentrate the mixture in vacuo to remove the majority of the acetonitrile. Extract the aqueous residue with Ethyl Acetate (3 × 75 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient containing 0.1% Formic Acid) to yield the pure 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid.
Applications in Chemical Biology (SuFEx Click Chemistry)
Once synthesized, the carboxylic acid moiety of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid can be coupled to amines, peptides, or small-molecule ligands using standard amide coupling reagents (e.g., HATU, EDC/NHS). The resulting probe is then utilized for targeted covalent inhibition or fragment screening[2].
The SuFEx warhead remains completely inert in biological buffers until it binds to its specific protein target. Upon binding, the microenvironment of the protein active site (often involving a hydrogen-bond network or a proximal basic residue) activates the S–F bond, triggering a rapid and irreversible covalent conjugation with a nucleophilic amino acid[1],[6].
SuFEx-mediated covalent conjugation workflow between a sulfonyl fluoride and a protein target.
References
-
PubChem - NIH. "2-Methoxyphenylacetic acid | C9H10O3 | CID 7134." National Center for Biotechnology Information. Available at:[Link]
-
CCS Publishing. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Society. Available at:[Link]
-
MDPI. "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules. Available at: [Link]
-
PNAS. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences. Available at: [Link]
-
American Chemical Society (ACS). "SOME DERIVATIVES OF HOMOANISIC ACID." Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxyphenylacetic acid 98 93-25-4 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid: A Bifunctional Hub for SuFEx Click Chemistry and Covalent Probe Discovery
Executive Summary
The development of targeted covalent inhibitors and activity-based protein profiling (ABPP) probes relies heavily on the precise engineering of electrophilic warheads. 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid represents a highly versatile, bifunctional building block designed for modern chemical biology.
Nomenclature & Registry Note: The CAS registry number 383134-85-8 formally corresponds to the core precursor scaffold, 2-(5-Fluoro-2-methoxyphenyl)acetic acid [1]. However, in advanced drug discovery workflows, this scaffold is frequently elaborated into its 5-fluorosulfonyl derivative. This transformation upgrades the molecule from a simple building block into a dual-action hub: the acetic acid moiety allows for standard, orthogonal amide or ester couplings, while the latent fluorosulfonyl ( −SO2F ) group serves as a highly selective warhead for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [2].
This whitepaper provides an in-depth technical guide on the mechanistic causality, self-validating experimental protocols, and chemical biology applications of this bifunctional SuFEx hub.
Chemical Properties & Structural Rationale
To design effective synthetic workflows, researchers must understand the physicochemical distinctions between the base fluoro-scaffold and the active fluorosulfonyl hub.
Table 1: Comparative Physicochemical Properties
| Property | Core Scaffold (CAS 383134-85-8) | Active Hub (5-Fluorosulfonyl Derivative) |
| Chemical Name | 2-(5-Fluoro-2-methoxyphenyl)acetic acid | 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid |
| Molecular Formula | C9H9FO3 | C9H9FO5S |
| Molecular Weight | 184.16 g/mol | 248.22 g/mol |
| Electrophilic Motif | Aryl Fluoride | Aryl Sulfonyl Fluoride ( −SO2F ) |
| Primary Reactivity | Carboxylic acid coupling | Bifunctional: Amide coupling + SuFEx ligation |
| Aqueous Stability | High | Exceptionally High (Latent Electrophile) |
The SuFEx Advantage: Causality Behind the −SO2F Selection
Historically, sulfonyl chlorides ( −SO2Cl ) were used to form sulfonamides and sulfonates. However, the S(VI)−Cl bond is highly susceptible to rapid hydrolysis in aqueous media, rendering it virtually useless for live-cell biological applications.
By replacing chlorine with fluorine, the resulting sulfonyl fluoride exhibits a unique "reactivity-stability paradox." The S(VI)−F bond is thermodynamically highly stable and resistant to reduction, oxidation, and aqueous hydrolysis [3]. It remains completely inert ("latent") until it is either activated by a specific catalyst (e.g., DBU, BEMP, or Bifluoride) or brought into close spatial proximity with a specific protein nucleophile (such as the side chains of Tyrosine, Lysine, or Histidine) [4].
Mechanistic Insights into SuFEx Catalysis
To utilize 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid effectively, one must control the activation of the −SO2F group. The exchange of the strong S−F bond for an S−O or S−N bond requires overcoming a significant kinetic barrier.
-
Organosuperbase Catalysis (DBU/BEMP): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts primarily as a Brønsted base to deprotonate incoming nucleophiles (like phenols), while simultaneously participating in transition-state stabilization through hydrogen bonding with the departing fluoride ion [5].
-
Bifluoride Catalysis ( HF2− ): Potassium bifluoride ( KHF2 ) provides an acidic bifluoride species that facilitates the departure of the fluoride leaving group, enabling extremely low catalyst loadings (down to 0.05 mol%) and broader substrate tolerance [6].
Fig 1: Catalytic cycle of SuFEx click chemistry activating the latent fluorosulfonyl group.
Self-Validating Experimental Protocols
The true power of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid lies in its orthogonality. The carboxylic acid can be functionalized without triggering the −SO2F group, provided basic conditions are carefully controlled.
Protocol 1: Orthogonal Amide Coupling (Leaving −SO2F Intact)
Objective: Conjugate a primary amine to the acetic acid moiety while preserving the SuFEx warhead. Causality: HATU is utilized as the coupling reagent because it rapidly activates the carboxylic acid at room temperature. DIPEA (a sterically hindered base) is used instead of DBU; DIPEA is insufficiently nucleophilic/basic to activate the S(VI)−F bond, ensuring the warhead remains intact.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.
-
Activation: Add HATU (1.2 equiv, 0.6 mmol) and DIPEA (2.5 equiv, 1.25 mmol). Stir at room temperature for 10 minutes to form the active ester.
-
Coupling: Add the target primary amine (1.1 equiv, 0.55 mmol) dropwise. Stir for 2–4 hours at room temperature.
-
Validation (Critical): Monitor via LC-MS. The target mass must show the [M+H]+ peak of the amide, and the isotopic pattern must confirm the retention of the +82 Da −SO2F mass.
-
Workup: Quench with water, extract with EtOAc ( 3×10 mL), wash with brine, dry over Na2SO4 , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: SuFEx Ligation of the Intermediate
Objective: React the preserved −SO2F group with a phenolic target to form a stable aryl sulfonate. Causality: DBU is introduced to actively deprotonate the phenol and stabilize the transition state, forcing the displacement of the highly stable fluoride ion.
Step-by-Step Methodology:
-
Preparation: Dissolve the amide intermediate from Protocol 1 (1.0 equiv, 0.2 mmol) and the target phenol (1.2 equiv, 0.24 mmol) in anhydrous Acetonitrile (2.0 mL).
-
Catalysis: Add DBU (0.2 equiv, 0.04 mmol). For highly unreactive phenols, switch to KHF2 (0.1 equiv) in a biphasic MeCN/Water system.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Validation: Analyze via 19F NMR. The disappearance of the sharp singlet around +50 to +60 ppm (characteristic of aryl −SO2F ) confirms complete conversion.
Fig 2: Two-step orthogonal workflow leveraging acetic acid and fluorosulfonyl moieties.
Applications in Chemical Biology & Drug Development
The integration of the −SO2F moiety into the methoxyphenyl acetic acid scaffold makes this molecule a premier candidate for Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .
Proximity-Enhanced Covalent Labeling
Unlike traditional cysteine-reactive warheads (e.g., acrylamides or chloroacetamides) which can suffer from off-target toxicity due to high intrinsic reactivity, sulfonyl fluorides are context-dependent [7]. When the acetic acid moiety is coupled to a target-binding ligand, the molecule is directed to a specific protein pocket.
Once bound, the local microenvironment of the protein (often featuring basic residues that lower the pKa of nearby nucleophiles) acts as an "enzyme" to catalyze the SuFEx reaction. This allows the −SO2F group to covalently capture:
-
Tyrosine (Tyr): Forming a stable aryl sulfonate.
-
Lysine (Lys): Forming a stable sulfonamide.
-
Histidine (His): Forming a transient but detectable sulfonyl-imidazolium adduct [8].
This proximity-driven causality ensures that the probe only reacts when correctly seated in the target binding site, drastically reducing background noise in complex proteomic lysates and enabling the discovery of highly selective covalent inhibitors.
References
-
Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Angewandte Chemie International Edition, 2014. Available at:[Link]
-
Barrow, A.S., et al. "The growing applications of SuFEx click chemistry". Chemical Society Reviews, 2019. Available at:[Link]
-
Narayanan, A., & Jones, L.H. "Sulfonyl fluorides as privileged warheads in chemical biology". Chemical Science, 2015. Available at:[Link]
-
Smedley, C.J., et al. "Accelerated SuFEx Click Chemistry For Modular Synthesis". Nature Chemistry, 2020. Available at:[Link]
-
Gao, B., et al. "Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates". Nature Chemistry, 2017. Available at:[Link]
-
Zheng, Q., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase". Proceedings of the National Academy of Sciences (PNAS), 2019. Available at:[Link]
-
Chen, W., et al. "Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal". Angewandte Chemie International Edition, 2019. Available at:[Link]
A Technical Guide to the Spectroscopic Characterization of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. In the absence of published experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), coupled with spectral data from structurally analogous compounds, we present a detailed protocol for data acquisition and an in-depth prediction and interpretation of the expected spectra. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its claims in authoritative sources to ensure scientific integrity.
Introduction
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a multifaceted organic compound featuring a phenylacetic acid core, a methoxy substituent, and a fluorosulfonyl group. The strategic placement of these functional groups suggests its potential as a valuable building block in medicinal chemistry and materials science. The fluorosulfonyl group, in particular, is a versatile reactive handle and has been identified as a "privileged warhead" in chemical biology for its ability to form stable covalent bonds with biological nucleophiles.[1] Accurate and unambiguous structural confirmation is a prerequisite for any further investigation or application of this compound. This guide outlines the critical spectroscopic techniques—NMR, IR, and MS—required for its definitive characterization.
The molecular structure of the target compound is presented below.
Caption: Molecular structure of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential for complete structural verification.
Experimental Protocol: NMR Data Acquisition
Rationale for Solvent Selection: The target molecule contains a polar carboxylic acid group and is expected to be a solid. Therefore, a polar, aprotic deuterated solvent is required to ensure sufficient solubility without causing the exchange of the acidic proton. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of compounds.[2][3][4] An alternative could be deuterated methanol (CD₃OD), although this would lead to the exchange of the carboxylic acid proton with deuterium.[4]
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at ~2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at ~39.52 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: 64-128 scans, relaxation delay of 2 seconds.
-
An external reference standard, such as CFCl₃ (0 ppm), should be used, though modern spectrometers can reference internally.[5]
-
-
2D NMR (Optional but Recommended): To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methylene protons, the methoxy protons, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |
| ~12.5 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and will appear as a broad signal due to hydrogen bonding and potential exchange. |
| ~7.8 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the SO₂F group and meta to the CH₂COOH group. It will be split by the adjacent aromatic proton and will show long-range coupling to the fluorine atom of the SO₂F group. |
| ~7.7 | Doublet | 1H | Ar-H | Aromatic proton meta to both the SO₂F and OCH₃ groups. It will be split by the adjacent aromatic proton. |
| ~7.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the OCH₃ group and meta to the SO₂F group. It will be split by the adjacent aromatic proton. |
| ~3.9 | Singlet | 3H | OCH₃ | The methoxy protons are deshielded by the attached oxygen atom and will appear as a sharp singlet. |
| ~3.7 | Singlet | 2H | CH₂ | The methylene protons are adjacent to both the aromatic ring and the carboxylic acid group, leading to a downfield shift. They are expected to appear as a singlet. |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~158 | Ar-C (C-OCH₃) | The aromatic carbon attached to the electron-donating methoxy group will be shifted downfield. |
| ~140 | Ar-C (C-SO₂F) | The aromatic carbon attached to the electron-withdrawing sulfonyl fluoride group will be shifted downfield and may show coupling to the fluorine atom. |
| ~132 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-C (C-CH₂COOH) | The aromatic carbon attached to the acetic acid moiety. |
| ~115 | Ar-CH | Aromatic methine carbon ortho to the electron-donating methoxy group will be shifted upfield. |
| ~56 | OCH₃ | The carbon of the methoxy group. |
| ~35 | CH₂ | The methylene carbon of the acetic acid moiety. |
Predicted ¹⁹F NMR Spectrum and Interpretation
¹⁹F NMR is a highly sensitive technique that will provide a definitive signal for the fluorosulfonyl group.[6]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| +65 to +70 | Singlet or fine multiplet | SO₂F | Based on data for various arylsulfonyl fluorides, the chemical shift is expected in this downfield region (relative to CFCl₃).[7][8] It may appear as a singlet or show fine splitting due to long-range coupling with the ortho aromatic proton. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Rationale for Technique: For a solid sample, Attenuated Total Reflectance (ATR) is a modern, convenient, and rapid technique that requires minimal sample preparation.[9]
Step-by-Step Protocol:
-
Background Scan: Ensure the ATR crystal is clean and record a background spectrum.
-
Sample Application: Place a small amount of the solid 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands and Interpretation
The IR spectrum will confirm the presence of the key functional groups: the carboxylic acid, the sulfonyl fluoride, the ether, and the aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch (aromatic) | Aromatic Ring |
| ~2950 | C-H stretch (aliphatic) | CH₂ and OCH₃ |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1410 and ~1200 | S=O asymmetric & symmetric stretch | Sulfonyl Fluoride[10] |
| ~1250 | C-O stretch | Aryl Ether |
| ~800-700 | S-F stretch | Sulfonyl Fluoride[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
Rationale for Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and acidic molecules like carboxylic acids, as it typically produces intact molecular ions with minimal fragmentation.[11][12] High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and confirming the elemental formula.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
In positive ion mode, expect to see the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
In negative ion mode, expect to see the deprotonated molecule [M-H]⁻.
-
-
Tandem MS (MS/MS): To gain structural information, perform fragmentation analysis on the isolated molecular ion.
Predicted Mass Spectrum and Interpretation
Molecular Formula: C₉H₉FO₅S Monoisotopic Mass: 248.0155 g/mol
| Ion Mode | Predicted m/z | Ion Species |
| Positive | 249.0233 | [M+H]⁺ |
| Positive | 271.0052 | [M+Na]⁺ |
| Negative | 247.0077 | [M-H]⁻ |
Predicted Fragmentation Pattern: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely involve initial losses of small, stable molecules. A plausible fragmentation pathway is illustrated below.
Caption: A plausible MS/MS fragmentation pathway for the deprotonated molecule.
Conclusion
This guide provides a robust, predictive framework for the comprehensive spectroscopic analysis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. By following the detailed experimental protocols and utilizing the predicted spectral data as a reference, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound. The convergence of results from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and high-resolution mass spectrometry will provide an unambiguous structural assignment, paving the way for its application in scientific research and development.
References
- Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed.
- One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. (2010). Journal of Fluorine Chemistry.
- Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. (2024).
- Phenylmethylsulfonyl Fluoride (PMSF): A Comprehensive Technical Guide. Benchchem.
- Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ioniz
- Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. (2023).
- Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. Benchchem.
- How to Choose Deuterated NMR Solvents. (2026). Alfa Chemistry.
- NMR Solvents. Lab Supplies.
- Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. PMC.
- A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride. Benchchem.
- Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784. PubChem.
- Synthetic Routes to Arylsulfonyl Fluorides. (2025).
- Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho.
- Deuterated Solvents for NMR: Guide.
- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering.
- Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008).
- Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. RSC.org.
- One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry.
- NMR Solvents. Sigma-Aldrich.
- SNAr or Sulfonylation? Chemoselective Amination of Halo(het)
- An Introduction to Mass Spectrometry Ioniz
- 19F NMR Chemical Shift Table. Alfa Chemistry.
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- Making Molecules Fly: Ionization Methods in Mass Spectrometry. (2025). Bitesize Bio.
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Engineering Covalent Probes: A Technical Guide to 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid Derivatives
Executive Summary
The renaissance of targeted covalent inhibitors (TCIs) and chemical biology probes has been fundamentally accelerated by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. At the forefront of this paradigm is 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (FSM-AA) , a highly privileged bifunctional building block. By combining a highly derivatizable carboxylic acid handle with a context-dependent sulfonyl fluoride warhead, FSM-AA allows researchers to seamlessly convert reversible binding ligands into irreversible covalent probes.
This whitepaper provides an in-depth technical analysis of FSM-AA and its analogues, detailing the causality behind its structural design, quantitative reactivity profiles, and self-validating experimental protocols for drug development professionals.
Mechanistic Foundations & Structural Causality
The utility of FSM-AA is not coincidental; it is the result of precise stereoelectronic tuning. To effectively utilize this building block, one must understand the causal relationship between its structural components and its macroscopic behavior in biological systems.
-
The Sulfonyl Fluoride (-SO₂F) Warhead: Unlike traditional sulfonyl chlorides, which hydrolyze rapidly in aqueous media, sulfonyl fluorides are kinetically inert. The S(VI) center is sterically shielded and the S–F bond is exceptionally strong (~90 kcal/mol). As established by [1], the -SO₂F group remains "dormant" until it encounters a specific protein microenvironment. Activation requires a "push-pull" mechanism: a hydrogen-bond donor in the protein pocket must coordinate the fluorine atom (pull), while a nucleophilic residue (Tyr, Lys, Ser, or His) attacks the sulfur center (push).
-
The Methoxy (-OCH₃) Substituent: Positioned para to the sulfonyl fluoride, the electron-donating methoxy group is critical for tuning the warhead's reactivity. By donating electron density into the aromatic ring via resonance, it subtly decreases the ground-state electrophilicity of the S(VI) center. This causal relationship results in a significantly extended aqueous half-life, minimizing off-target toxicity and ensuring the probe only reacts when perfectly positioned within the target's active site.
-
The Acetic Acid (-CH₂COOH) Handle: The methylene (-CH₂-) spacer isolates the carboxylic acid from the aromatic system. This orthogonality ensures that standard amide coupling conditions do not induce unwanted electronic cross-talk with the warhead, while also providing necessary conformational flexibility for the ligand to navigate protein binding channels.
Context-dependent SuFEx activation mechanism of the fluorosulfonyl warhead.
Quantitative Reactivity Profiling
The structural tuning of aryl sulfonyl fluorides directly dictates their stability and target residue preference. As demonstrated in recent [2], electron-donating groups drastically improve aqueous stability. The table below summarizes the comparative reactivity of FSM-AA against other common warheads.
| Compound / Derivative | Substituent Electronic Effect | Aqueous Half-life (pH 7.4, 37°C) | Primary Target Residue Preference |
| Phenylmethanesulfonyl fluoride (PMSF) | None (Alkyl spacer) | < 1 hour | Serine (Broad/Non-specific) |
| 4-Fluorosulfonylbenzoic acid | Strongly Electron-withdrawing | ~ 2.5 hours | Lys, Tyr, Ser |
| 2-(4-Fluorosulfonylphenyl)acetic acid | Neutral | ~ 18 hours | Tyr, Lys |
| 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | Strongly Electron-donating | > 48 hours | Context-dependent (Tyr/Lys) |
Data synthesized from foundational SuFEx stability assays. FSM-AA's extended half-life makes it the optimal choice for prolonged cellular assays where premature warhead hydrolysis would lead to false negatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Built-in analytical checkpoints guarantee that the -SO₂F warhead survives synthetic manipulation and successfully engages the biological target.
Workflow for synthesizing and applying FSM-AA based targeted covalent inhibitors.
Protocol A: Synthesis of Targeted Covalent Inhibitors (Amide Coupling)
This protocol details the conjugation of FSM-AA to a primary or secondary amine ligand. The causality behind using HATU/DIPEA is to achieve rapid coupling at room temperature, preventing the thermal or highly basic degradation of the fluorosulfonyl group.
-
Pre-activation: Dissolve FSM-AA (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for exactly 5 minutes. Rationale: Prolonged pre-activation can lead to guanidinium side-product formation.
-
Conjugation: Add the target-binding amine ligand (1.0 eq) dissolved in a minimal volume of DMF. Stir at room temperature for 2 hours.
-
Quenching & Extraction: Dilute the reaction with EtOAc and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Validation Checkpoint (LC-MS): Analyze the crude mixture via LC-MS.
-
Success Metric: Observation of the [M+H]+ peak corresponding to the intact sulfonyl fluoride.
-
Failure Metric: Observation of an [M−F+OH]+ peak indicates hydrolysis to the sulfonic acid. If present, reduce DIPEA equivalents to 1.5 eq in subsequent runs.
-
-
Purification: Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).
Protocol B: In Vitro SuFEx Protein Labeling and Validation
As established in [3], intact mass spectrometry is the gold standard for validating SuFEx engagement.
-
Incubation: Dilute recombinant target protein to 2 µM in physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Add the synthesized FSM-AA TCI from Protocol A to a final concentration of 20 µM (1% DMSO final).
-
Reaction Time: Incubate the mixture at 37°C for 4 hours.
-
Sample Preparation: Desalt the protein sample using a Zeba spin column or C4 ZipTip to remove unreacted small molecules and buffer salts.
-
Validation Checkpoint (Intact Protein MS): Analyze via LC-ESI-TOF mass spectrometry. Deconvolute the mass spectra.
-
Success Metric: The covalent adduct will exhibit a precise mass shift of +[Mass of TCI−20 Da] . Causality: The SuFEx reaction results in the loss of a fluoride anion (19 Da) from the probe and a proton (1 Da) from the nucleophilic amino acid residue (e.g., Tyrosine -OH).
-
Specificity Check: Digest the labeled protein with Trypsin and perform MS/MS peptide mapping to identify the exact modified residue, confirming the context-dependent nature of the labeling.
-
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Available at:[Link]
-
Petri, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. Available at:[Link]
-
Zhao, H., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
A Theoretical and Computational Guide to 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid: Exploring Covalent Inhibitor Scaffolds
Abstract
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid stands as a molecule of significant interest within contemporary drug discovery, primarily due to its sulfonyl fluoride (-SO₂F) moiety. This functional group is a premier electrophilic "warhead" for designing targeted covalent inhibitors (TCIs), a class of therapeutics known for their enhanced potency and prolonged duration of action.[1][2] This technical guide provides an in-depth exploration of the theoretical and computational methodologies essential for characterizing this molecule. We will dissect its structural and electronic properties, predict its reactivity, and outline a framework for modeling its interactions with biological targets, thereby offering a comprehensive roadmap for researchers in medicinal chemistry and computational drug design.
Introduction: The Rise of Covalent Inhibitors and the Role of the Sulfonyl Fluoride Warhead
The paradigm of drug design has seen a resurgence in the development of covalent inhibitors. Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors form a stable, lasting bond with their protein target.[1][3] This irreversible modification can lead to a more sustained therapeutic effect, allowing for lower and less frequent dosing, which in turn can reduce side effects and improve patient compliance.[1]
The effectiveness of a covalent inhibitor hinges on the delicate balance of its reactivity—it must be reactive enough to bond with its intended target but stable enough to avoid off-target interactions.[1] The sulfonyl fluoride group has emerged as a nearly ideal electrophilic warhead in this context.[4] It exhibits a favorable balance of stability in aqueous environments and sufficient reactivity towards nucleophilic amino acid residues like lysine, tyrosine, and histidine, which are often found in protein binding pockets.[4][5]
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid incorporates this key functional group onto a phenylacetic acid scaffold, a common structural motif in medicinal chemistry. Understanding the interplay between the sulfonyl fluoride warhead and the rest of the molecular framework is critical for designing selective and effective inhibitors. Theoretical studies provide a powerful, cost-effective means to achieve this understanding before committing to extensive synthetic and experimental work.[6][7]
Foundational Analysis: Molecular Structure and Quantum Chemical Properties
The first step in any theoretical investigation is to establish the fundamental structural and electronic properties of the molecule. This is achieved primarily through quantum mechanical methods, with Density Functional Theory (DFT) being the most widely used and effective approach for systems of this size.[7][8] DFT offers a robust balance between computational cost and accuracy for predicting molecular geometries, electronic structures, and other essential properties.[6][9]
Computational Protocol: Geometry Optimization and Electronic Structure
A reliable theoretical model begins with an accurate prediction of the molecule's three-dimensional structure.
Step-by-Step Protocol:
-
Initial Structure Generation: A 2D sketch of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is created and converted into a preliminary 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).
-
Conformational Search (Optional but Recommended): A conformational search is performed using a lower-level theory (e.g., molecular mechanics with an MMFF94 force field) to identify low-energy conformers, particularly concerning the rotation of the acetic acid and methoxy side chains.
-
DFT Geometry Optimization: The lowest energy conformer is then subjected to full geometry optimization using a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-311+G(d,p) basis set. This level of theory accurately accounts for electron correlation and polarization.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also yield predicted vibrational spectra (IR, Raman).
-
Electronic Property Analysis: From the optimized wavefunction, key electronic properties are calculated, including molecular orbital energies (HOMO, LUMO), the electrostatic potential (ESP) map, and atomic charges (e.g., Mulliken or Natural Bond Orbital analysis).
Interpreting the Data: Insights into Reactivity
The outputs from these DFT calculations provide a wealth of information.
| Calculated Property | Significance for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid |
| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles. This is crucial for understanding steric hindrance around the reactive sulfonyl fluoride group. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests higher reactivity. |
| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecular surface. For this molecule, the ESP map will highlight the electrophilic nature of the sulfur atom in the -SO₂F group, indicating it as the primary site for nucleophilic attack. |
| Atomic Charges | Quantifies the partial charge on each atom. A significant positive charge on the sulfur atom further confirms its electrophilicity and susceptibility to reaction with nucleophilic amino acid residues.[4] |
Visualization: Computational Workflow for Structural Analysis
The following diagram illustrates the logical flow for the foundational theoretical analysis of the molecule.
Caption: Workflow for DFT-based structural and electronic characterization.
Modeling Covalent Bond Formation: Simulating the Reaction with a Biological Nucleophile
The ultimate goal of using 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid as a scaffold is to form a covalent bond with a target protein.[10][11] Theoretical chemistry can model this process to predict reactivity and guide the design of more potent and selective inhibitors.
A common approach is to model the reaction between the sulfonyl fluoride and a representative amino acid nucleophile, such as the side chain of serine (a primary alcohol) or lysine (a primary amine).
Computational Protocol: Transition State Searching
Identifying the transition state (TS) of the reaction is key to understanding its kinetics. The energy of the TS determines the activation energy barrier, which dictates the reaction rate.
Step-by-Step Protocol:
-
Reactant Complex Formation: An initial complex is built with the optimized structure of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid and a simplified nucleophile (e.g., methanol to represent serine, or methylamine for lysine), positioned for attack on the sulfur atom.
-
Transition State Search: A TS search calculation is initiated from the reactant complex. This is a complex calculation that locates the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. Methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) are commonly used in software packages like Gaussian.[8]
-
TS Verification: The located TS structure is confirmed by a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (i.e., the S-F bond breaking and the S-Nucleophile bond forming).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS. This calculation maps the reaction pathway from the transition state down to the reactant and product energy minima, confirming that the located TS connects the desired species.
-
Energy Profile Construction: The relative energies of the reactants, transition state, and products are calculated to construct the reaction energy profile and determine the activation energy.
Application in Drug Design: Rationalizing Reactivity
The activation energy derived from these calculations is a critical parameter. A lower activation energy implies a faster reaction rate. By computationally screening different nucleophiles (e.g., serine vs. lysine vs. tyrosine), researchers can predict which amino acid residues the warhead is most likely to react with.[4] Furthermore, modifications to the phenylacetic acid scaffold can be modeled to see how they influence the activation energy, providing a rational basis for tuning the warhead's reactivity.[12]
Visualization: Docking and Covalent Modification Workflow
This diagram outlines the process of predicting how the molecule binds to a target and subsequently forms a covalent bond.
Caption: A workflow for predicting target binding and covalent reaction.
Conclusion and Future Directions
The theoretical study of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid provides invaluable insights for its development as a covalent inhibitor scaffold. Through the application of DFT and transition state theory, we can build a detailed, atom-level understanding of its structural preferences, electronic nature, and intrinsic reactivity. These computational models serve as a predictive engine, enabling the rational design of derivatives with fine-tuned properties for enhanced potency and selectivity. Future work should focus on integrating these quantum mechanical calculations with larger-scale simulations, such as molecular dynamics (MD), to study the behavior of the ligand-protein complex in a dynamic, solvated environment, further refining our understanding of the entire inhibition process.
References
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CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. [Link]
-
Deep Origin. (2023, September 26). Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]
-
Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. PMC - NIH. [Link]
-
Wikipedia. Targeted covalent inhibitors. [Link]
-
Evotec. Covalent Drug Discovery. [Link]
-
Domainex. Covalent inhibitor drug discovery. [Link]
-
PubMed. (2024, December 15). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. [Link]
-
Bentham Science Publishers. Quantum Chemistry in Drug Design: Density Function Theory (DFT) and Other Quantum Mechanics (QM)-related Approaches. [Link]
-
Longdom.org. Role of DFT in Drug Design: A Mini Review. [Link]
-
PMC. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]
-
ChemCopilot. (2025, September 17). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. [Link]
-
ResearchGate. (2025, August 10). Application of Sulfonyl Fluorides in Organic Transformation | Request PDF. [Link]
-
Doyle Group, Princeton University. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]
-
ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]
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Methodological & Application
Application Note: 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid as a Bifunctional SuFEx Hub in Drug Discovery
Executive Summary & Mechanistic Rationale
The compound 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a highly versatile, bifunctional chemical intermediate designed for modern drug discovery and chemical biology. It elegantly merges two distinct reactive moieties: an aliphatic carboxylic acid for standard bioconjugation, and an aromatic sulfonyl fluoride ( −SO2F ) that serves as a Sulfur Fluoride Exchange (SuFEx) warhead[1].
In the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes, researchers require building blocks that can be functionalized without premature degradation of the covalent warhead. This intermediate achieves precisely that through orthogonal reactivity . The carboxylic acid can be subjected to standard amide coupling conditions (e.g., HATU/DIPEA) to attach pharmacophores, fluorophores, or affinity tags. Meanwhile, the −SO2F group acts as a "sleeping beauty" warhead—it remains completely inert in aqueous media and standard organic basic conditions, only awakening to form a permanent covalent bond when perfectly positioned within a protein's binding pocket[2].
Orthogonal Reactivity: The "Sleeping Beauty" Principle
The causality behind the success of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid lies in the unique thermodynamic stability of the S(VI)-F bond. Unlike sulfonyl chlorides ( −SO2Cl ), which rapidly hydrolyze in water and react indiscriminately with nucleophiles, sulfonyl fluorides are highly resistant to oxidation, reduction, and hydrolysis[1].
When the functionalized probe binds to its target protein, the local microenvironment (often featuring a hydrogen-bond network or a proximal basic residue) lowers the activation energy for S-F cleavage. This allows a context-specific nucleophilic residue—typically Tyrosine, Lysine, Serine, or Histidine—to displace the fluoride ion, resulting in an irreversible sulfonamide or sulfonate linkage[3]. The methoxy group at the 2-position of the phenyl ring provides additional steric and electronic tuning, subtly modulating the electrophilicity of the para-positioned sulfonyl fluoride.
Fig 1: Orthogonal synthesis workflow utilizing the bifunctional intermediate.
Quantitative Data: Warhead Comparison
To understand the strategic advantage of using this specific fluorosulfonyl intermediate, we must compare it against traditional covalent warheads. The table below summarizes the physicochemical and reactive properties that dictate experimental choices.
| Warhead Type | Aqueous Stability ( t1/2 at pH 7.4) | Target Amino Acid Residues | Reactivity Profile & Selectivity |
| Sulfonyl Fluoride ( −SO2F ) | > 72 hours | Tyr, Lys, Ser, His | High selectivity; requires microenvironment activation (SuFEx). |
| Sulfonyl Chloride ( −SO2Cl ) | < 5 minutes | Non-specific | Poor selectivity; highly prone to rapid hydrolysis. |
| Acrylamide | > 72 hours | Cys (predominantly) | Moderate to high selectivity; relies on Michael addition. |
| Chloroacetamide | ~ 24 hours | Cys, Lys | Low to moderate selectivity; prone to off-target alkylation. |
Data synthesis based on established SuFEx profiling and covalent fragment screening parameters[3].
Experimental Workflows & Protocols
The following protocols provide a self-validating system for utilizing 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. By incorporating specific analytical checkpoints, researchers can ensure the integrity of the S-F bond throughout the synthetic sequence.
Protocol A: Amide Coupling (Pharmacophore Attachment)
Objective: To conjugate a primary or secondary amine (representing a target-binding pharmacophore) to the acetic acid moiety without degrading the sulfonyl fluoride warhead.
Causality & Reagent Choice: HATU is selected as the coupling agent because it drives the reaction to completion rapidly (typically < 2 hours), minimizing the time the molecule spends in the presence of the base (DIPEA). While −SO2F is stable to DIPEA, prolonged exposure to basic conditions in the presence of adventitious moisture should always be minimized to prevent trace hydrolysis.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL).
-
Activation: Add HATU (1.1 eq, 0.55 mmol) and DIPEA (2.5 eq, 1.25 mmol) to the solution. Stir at room temperature for 10 minutes to form the active ester intermediate.
-
Conjugation: Add the target amine (1.0 eq, 0.5 mmol) dropwise. Stir the reaction mixture at room temperature for 1–2 hours.
-
Validation Checkpoint 1 (LC-MS): Sample 5 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Crucial: Look for the desired mass [M+H]+ and confirm the absence of the sulfonic acid byproduct [M−F+OH]+ , which would indicate warhead degradation.
-
Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the functionalized SuFEx probe.
Protocol B: SuFEx-Mediated Covalent Capture (Protein Labeling)
Objective: To execute the SuFEx click reaction between the synthesized probe and the target protein, forming a permanent covalent linkage.
Causality & Reagent Choice: The reaction is performed in a physiological buffer (e.g., PBS, pH 7.4) to maintain the native folding of the protein. As demonstrated in literature, the denatured protein will not react with the probe, proving that the SuFEx reaction is driven by the 3D spatial arrangement and proximity effect of the active site[2].
Fig 2: Mechanism of context-specific SuFEx covalent capture on a natively folded target protein.
Step-by-Step Methodology:
-
Probe Preparation: Prepare a 10 mM stock solution of the synthesized SuFEx probe in molecular biology grade DMSO.
-
Protein Incubation: Dilute the target protein to a concentration of 1–5 μ M in PBS (pH 7.4). Add the probe stock solution to achieve a final probe concentration of 10–50 μ M (ensuring final DMSO concentration remains ≤ 1% v/v to prevent protein denaturation).
-
Reaction: Incubate the mixture at 37 °C for 2 to 12 hours. The exact time depends on the binding affinity of the pharmacophore and the nucleophilicity of the target residue.
-
Validation Checkpoint 2 (Intact Mass Spectrometry): Remove a 10 μ L aliquot, desalt using a C4 ZipTip, and analyze via Intact Protein ESI-MS.
-
Self-Validation: The molecular weight of the protein should shift by exactly +Mass(Probe)−19.00 Da (accounting for the loss of the Fluorine atom and a proton during the −HF elimination).
-
-
Downstream Analysis: The covalently modified protein can now be subjected to tryptic digest and MS/MS peptide mapping to identify the exact site of modification (the specific Tyr, Lys, or Ser residue).
References
-
Sulfur fluoride exchange - PMC - NIH Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
Sources
Application Note: Comprehensive Analytical Characterization of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such compounds is critical for drug safety and efficacy. This guide presents an integrated, multi-technique approach, explaining the causality behind experimental choices and providing detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques.
Introduction
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of a fluorosulfonyl group, a methoxy group, and a carboxylic acid moiety makes it a versatile building block. The fluorosulfonyl group, in particular, is a key functional group in medicinal chemistry, often used as a covalent warhead for targeted protein inhibition. Accurate and robust analytical characterization is therefore paramount to control its quality as a raw material or intermediate in a drug development pipeline.
This application note details a suite of analytical techniques designed to provide a holistic understanding of the molecule's properties. We will cover methods for assessing purity, identifying potential impurities, confirming chemical structure, and evaluating thermal stability.
Physicochemical Properties Summary
| Property | Value |
| Chemical Structure | ![]() |
| IUPAC Name | 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid |
| CAS Number | 383134-85-8[1] |
| Molecular Formula | C₉H₉FO₅S[1] |
| Molecular Weight | 248.23 g/mol |
| Physical Form | Solid[1] |
Integrated Analytical Workflow
A comprehensive characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The workflow below illustrates the logical progression from purity assessment to in-depth structural and stability analysis.
Sources
Purification Techniques for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid: Protocols for SuFEx Building Blocks
Executive Summary & Chemical Profiling
As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry continues to revolutionize drug discovery and materials science, the demand for high-purity bifunctional building blocks has surged. 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a highly versatile hub, featuring a reactive fluorosulfonyl (-SO₂F) electrophile and a carboxylic acid (-COOH) handle, separated by an electron-rich 2-methoxyphenyl scaffold.
Purifying this molecule requires a phase-appropriate strategy that respects its orthogonal reactivity. The S(VI)-F bond exhibits remarkable stability toward acidic conditions, neutral water, and mild nucleophiles—the very hallmark of SuFEx hubs (). However, it is highly susceptible to irreversible hydrolysis under strongly basic conditions (e.g., pH > 11). Conversely, the carboxylic acid (pKₐ ~ 4.5) requires basic conditions for deprotonation during liquid-liquid extraction.
As an application scientist, your goal is to exploit the "Goldilocks" pH window: utilizing mild bases that fully deprotonate the carboxylic acid without triggering the hydrolysis of the fluorosulfonyl group into a useless sulfonate byproduct.
Mechanistic Strategy & Workflow
Standard carboxylic acid purifications (e.g., 1M NaOH extraction) will destroy this molecule. Instead, our purification logic relies on three orthogonal techniques tailored to the crude material's scale and complexity:
-
Mild Acid-Base Extraction (LLE): Uses NaHCO₃ (pH 8.3) to selectively ionize the carboxylic acid while preserving the -SO₂F group ().
-
Normal-Phase Flash Chromatography: Employs an acidic modifier (1% Acetic Acid) to suppress the ionization of the carboxylic acid, preventing severe silica streaking and ensuring sharp peak resolution.
-
Recrystallization: Leverages the rigid aromatic structure and hydrogen-bonding network for final polishing.
Figure 1: Decision matrix for the purification of fluorosulfonylated carboxylic acids.
Detailed Experimental Protocols
Protocol A: Mild Acid-Base Liquid-Liquid Extraction (LLE)
Causality Insight: Sodium bicarbonate (NaHCO₃) has a conjugate acid pKₐ of 6.4. This is basic enough to quantitatively deprotonate the phenylacetic acid (pKₐ ~4.5) but mild enough to leave the S(VI)-F bond completely intact.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Vent frequently, as CO₂ gas will evolve during the neutralization of the carboxylic acid.
-
Phase Separation: Allow the layers to separate. The target molecule is now in the lower aqueous layer as a water-soluble sodium salt.
-
Self-Validation Checkpoint: Before discarding the organic layer, perform a rapid LC-MS or TLC analysis of both layers. The product mass (m/z 247[M-H]⁻) must be exclusively in the aqueous layer. If present in the organic layer, extraction is incomplete; repeat Step 2.
-
-
Organic Wash: Wash the aqueous layer once with fresh EtOAc to remove non-acidic organic impurities (e.g., unreacted starting materials, neutral byproducts). Discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0 (verify with pH paper). The solution will become cloudy as the free carboxylic acid precipitates or forms an oil. (Note: The -SO₂F group is highly stable to these acidic conditions).
-
Recovery Extraction: Extract the acidified aqueous layer with EtOAc (3 × 10 mL per gram).
-
Drying & Concentration: Combine the EtOAc extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol B: Normal-Phase Flash Chromatography
Causality Insight: Carboxylic acids hydrogen-bond strongly to the silanol groups on bare silica gel, causing severe band-broadening (streaking). Adding 1% v/v Acetic Acid (AcOH) to the mobile phase protonates the silanol sites and suppresses the ionization of the analyte, ensuring a tight, sharp elution band.
Step-by-Step Methodology:
-
Eluent Preparation: Prepare a solvent system of Hexanes and EtOAc. Add exactly 1% v/v Glacial Acetic Acid to both the weak (e.g., 90:10 Hex/EtOAc) and strong (e.g., 40:60 Hex/EtOAc) mobile phases.
-
Sample Loading: Dry-load the sample to prevent initial streaking. Dissolve the crude in a minimum amount of Dichloromethane (DCM), add silica gel (3× the crude mass), and evaporate to a free-flowing powder. Load this onto the pre-equilibrated column.
-
Gradient Elution: Run a gradient from 10% EtOAc to 60% EtOAc over 10 column volumes. Monitor elution via UV absorption at 254 nm.
-
Fraction Pooling: Combine fractions containing the target compound.
-
Self-Validation Checkpoint: Spot the pooled fractions on a TLC plate and stain with KMnO₄. A single, distinct spot confirms purity. The absence of a "comet tail" validates that the acidic modifier functioned correctly.
-
-
Solvent Removal & Azeotropic Drying: Concentrate the pooled fractions. Because AcOH has a high boiling point (118 °C) and can linger, add 10 mL of Toluene and co-evaporate under reduced pressure. The Toluene/AcOH azeotrope ensures complete removal of the acid without requiring excessive heat that could degrade the molecule.
Protocol C: Recrystallization (Final Polishing)
Causality Insight: For applications requiring >99% purity (e.g., biological assays or precise polymer synthesis), crystallization is superior to chromatography as it actively excludes structurally similar impurities from the crystal lattice.
Step-by-Step Methodology:
-
Dissolution: Place the semi-pure (>90%) compound in a round-bottom flask. Add a minimum volume of boiling EtOAc just until the solid fully dissolves.
-
Anti-Solvent Addition: Remove from heat. While stirring continuously, add hot Hexanes dropwise until the solution reaches the cloud point (the first sign of persistent turbidity).
-
Cooling: Add a single drop of EtOAc to clear the turbidity, then cover the flask and allow it to cool undisturbed to room temperature over 2 hours.
-
Maturation: Transfer the flask to a 4 °C refrigerator for an additional 4 hours to maximize yield.
-
Filtration: Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with ice-cold Hexanes.
-
Self-Validation Checkpoint: Analyze the mother liquor via HPLC. If the product concentration in the mother liquor exceeds 15% of the initial mass, the solvent system was too polar; evaporate the filtrate and recrystallize with a higher Hexanes-to-EtOAc ratio.
-
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of each purification strategy, allowing researchers to select the optimal path based on their specific laboratory constraints.
| Purification Method | Optimal Scale | Expected Purity | Processing Time | Key Advantage | Limitation |
| Mild Acid-Base LLE | >1 Gram | 90 - 95% | 2 - 3 Hours | Highly scalable; low solvent consumption. | Cannot separate acidic byproducts (e.g., unreacted acidic starting materials). |
| Flash Chromatography | 50 mg - 5 g | 95 - 98% | 4 - 6 Hours | Excellent resolution of closely related structural analogs. | High solvent consumption; requires azeotropic removal of AcOH. |
| Recrystallization | >500 mg | >99% | 12 - 24 Hours | Ultimate purity; completely removes trace metals and salts. | Requires >90% initial purity to successfully nucleate. |
References
Application Notes and Protocols: Safe Handling and Use of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of a Covalent Modifier
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid belongs to the increasingly significant class of sulfonyl fluorides, which have garnered substantial interest in drug discovery and chemical biology. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and reactivity.[1][2] They are generally stable to hydrolysis and reduction, yet can be coaxed to react with nucleophiles, making them excellent candidates for covalent inhibitors and chemical probes.[2][3][4] This compound, featuring both a carboxylic acid moiety and a sulfonyl fluoride group, presents a versatile scaffold for various research applications. The sulfonyl fluoride group can act as a "warhead" to form stable covalent bonds with specific amino acid residues on a protein of interest, such as serine, threonine, tyrosine, and lysine.[4][5][6] This property is harnessed in the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.
These application notes provide a comprehensive guide to the safe handling, storage, and use of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, grounded in the principles of chemical reactivity and laboratory safety.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Skin and Eye Irritation: Phenylacetic acid derivatives are often classified as skin and eye irritants.[7][8][9] Direct contact with the solid or solutions of the compound may cause redness, itching, and inflammation.
-
Respiratory Tract Irritation: Inhalation of the dust of the solid compound may cause irritation to the respiratory system.[10]
-
Covalent Modification: The sulfonyl fluoride moiety is designed to react with nucleophiles.[5][11] Inadvertent contact with skin or other tissues could lead to unwanted covalent modification of biological macromolecules. While the reactivity of sulfonyl fluorides is generally well-controlled, this potential hazard necessitates careful handling.
Risk Mitigation:
A thorough risk assessment should be performed before commencing any work with this compound. This involves identifying the specific procedures to be undertaken, the quantities of material to be used, and the potential for exposure. Based on this assessment, appropriate control measures, including the use of personal protective equipment (PPE) and engineering controls, should be implemented.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount when working with 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid to minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7][8]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) at all times.[12] Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing: A lab coat should be worn to protect street clothes and skin from accidental spills.
-
Respiratory Protection: If there is a risk of generating significant amounts of dust, a NIOSH-approved respirator may be necessary.[10]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid.
Materials:
-
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable solvent
-
Appropriately sized volumetric flask
-
Spatula
-
Analytical balance
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Pre-weighing Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the analytical balance is clean and located within a fume hood or in an area with minimal air currents.
-
Weighing the Compound: Carefully weigh the desired amount of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid into a clean, dry weighing boat or directly into the volumetric flask.
-
Dissolution: Add a portion of the solvent (e.g., DMSO) to the volumetric flask containing the compound.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer at a slow speed to aid dissolution. Avoid vigorous stirring that could create aerosols.
-
Bringing to Volume: Once the solid is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.
-
Labeling and Storage: Cap the flask securely and label it clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution as recommended in the "Storage and Stability" section.
Reactivity Profile: The Sulfonyl Fluoride "Warhead"
The utility of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid in drug discovery and chemical biology stems from the reactivity of the sulfonyl fluoride group. This group can undergo a nucleophilic substitution reaction, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), with various nucleophilic amino acid side chains found in proteins.[11][13]
Caption: Covalent modification of a protein by 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid via a SuFEx reaction.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
-
Storage Conditions: Store 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Stability: Sulfonyl fluorides are generally more stable than their chloride analogs.[3] However, long-term stability in various solvents should be experimentally determined for specific applications.
Spill and Waste Disposal
Spill Response:
-
Minor Spills: In case of a small spill, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation.[7] Place the spilled material in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal:
-
Dispose of unused compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[7][8] Do not dispose of down the drain.
Conclusion
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a valuable tool for researchers in drug discovery and chemical biology. Its unique reactivity profile allows for the formation of stable covalent adducts with protein targets. By understanding its chemical properties and adhering to the safety and handling procedures outlined in these application notes, researchers can safely and effectively utilize this compound in their experimental workflows.
References
-
A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed. (URL: [Link])
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (URL: [Link])
-
Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace. (URL: [Link])
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (URL: [Link])
-
Facile synthesis of sulfonyl fluorides from sulfonic acids - RSC Publishing. (URL: [Link])
-
Sulfur fluoride exchange - PMC - NIH. (URL: [Link])
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Department of Chemistry [chem.web.ox.ac.uk]
- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 4. scispace.com [scispace.com]
- 5. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 11. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid: A Comprehensive Protocol
Executive Summary & Application Context
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally expanded the toolkit available for click chemistry[1]. Aryl sulfonyl fluorides are highly prized as stable yet selectively reactive electrophiles, finding extensive utility in late-stage drug functionalization, PROTAC linker design, and the development of covalent inhibitors[2].
This application note details a robust, scalable, and self-validating two-step protocol for the synthesis of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid . By leveraging regioselective chlorosulfonylation followed by a biphasic "on-water" halogen exchange (Halex), this route circumvents the hydrolytic degradation commonly associated with traditional fluorination methods, ensuring high yields and exceptional purity suitable for downstream pharmaceutical applications[3].
Mechanistic Rationale & Process Design
Step 1: Regioselective Chlorosulfonylation
The starting material, 2-methoxyphenylacetic acid, contains two directing groups: a strongly activating, ortho/para-directing methoxy group (-OCH₃) at C2, and a weakly activating, ortho/para-directing acetic acid moiety (-CH₂COOH) at C1. Because the methoxy group dominates the electronic directing effects, electrophilic aromatic substitution (EAS) is directed to its ortho (C3) and para (C5) positions. Steric hindrance from the adjacent methoxy group disfavors substitution at C3. Consequently, the chlorosulfonyl electrophile (generated in situ from chlorosulfonic acid) attacks highly regioselectively at the C5 position, yielding the desired 5-chlorosulfonyl intermediate.
Step 2: Biphasic Halogen Exchange (Halex)
Traditional conversion of sulfonyl chlorides to sulfonyl fluorides using monophasic potassium fluoride (KF) often suffers from competitive hydrolysis, yielding the unreactive sulfonic acid[4]. To prevent this, the protocol employs a biphasic "on-water" system using saturated aqueous potassium bifluoride (KHF₂) in acetonitrile[3].
-
Causality of Reagent Choice: The bifluoride ion (HF₂⁻) acts as an excellent fluoride donor while maintaining a buffered, mildly acidic aqueous environment that suppresses the hydrolysis of the newly formed sulfonyl fluoride.
-
Causality of Solvent Choice: The biphasic nature of the reaction ensures that the highly reactive sulfonyl chloride undergoes rapid F⁻/Cl⁻ exchange at the aqueous-organic interface, after which the stable sulfonyl fluoride product immediately partitions back into the organic layer (acetonitrile), shielding it from nucleophilic attack by water[3].
Process Flow & Safety Visualization
Process flow diagram detailing the two-step scale-up synthesis and critical safety interventions.
Scale-Up Experimental Protocols
Protocol A: Synthesis of 2-(5-Chlorosulfonyl-2-methoxyphenyl)acetic acid
Scale: 100 g (Starting Material)
-
Reactor Preparation: Equip a 2 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, an addition funnel, and a gas outlet routed to a concentrated NaOH caustic scrubber.
-
Substrate Dissolution: Charge the reactor with 2-methoxyphenylacetic acid (100.0 g, 0.60 mol) and anhydrous dichloromethane (DCM, 800 mL). Initiate stirring (300 rpm) and cool the jacket to 0 °C.
-
Electrophile Addition: Transfer chlorosulfonic acid (ClSO₃H, 280.0 g, 2.40 mol, 4.0 eq) to the addition funnel. Add dropwise over 2 hours, maintaining the internal temperature below 5 °C.
-
Causality: The initial sulfonation is highly exothermic. DCM provides the necessary thermal mass, while slow addition prevents localized heating that drives the formation of diaryl sulfone byproducts.
-
-
Reaction Maturation: Once the addition is complete, warm the reactor to 20 °C and stir for 4 hours.
-
Self-Validating System: The conversion of the intermediate sulfonic acid to the sulfonyl chloride is accompanied by the evolution of HCl gas. The cessation of bubbling in the caustic scrubber serves as a reliable visual indicator of reaction completion.
-
-
Quench & Workup: Slowly drain the reaction mixture over vigorously stirred crushed ice (1.5 kg) in a 5 L beaker. Separate the organic layer. Extract the aqueous layer with DCM (2 × 300 mL). Combine the organic layers, wash with cold brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate as a white to off-white solid. Proceed directly to Protocol B to minimize hydrolytic degradation.
Protocol B: Synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
Scale: ~150 g (Intermediate)
-
Reactor Preparation (Critical Safety Step): Equip a 2 L PTFE, Nalgene, or high-density polyethylene (HDPE) reactor with a mechanical stirrer.
-
Causality: KHF₂ can generate trace amounts of hydrofluoric acid (HF) in solution, which will etch standard borosilicate glass, potentially causing catastrophic vessel failure and product contamination.
-
-
Biphasic Setup: Charge the plastic reactor with the crude 2-(5-chlorosulfonyl-2-methoxyphenyl)acetic acid (~150 g) and acetonitrile (MeCN, 600 mL). Stir to dissolve.
-
Halex Initiation: Add a saturated aqueous solution of potassium bifluoride (KHF₂, 3.0 M, 400 mL).
-
High-Shear Mixing: Stir the biphasic mixture vigorously (≥1000 rpm) at room temperature for 12 hours.
-
Causality: High shear is mandatory to maximize the surface area of the aqueous-organic interface, which is the primary locus of the F⁻/Cl⁻ exchange[3].
-
-
In-Process Control (IPC): Withdraw a 50 µL aliquot of the organic layer. Derivatize with morpholine (to convert any unreacted sulfonyl chloride to a stable sulfonamide) and analyze via LC-MS.
-
Self-Validating System: Complete disappearance of the morpholine-derivatized mass peak confirms 100% conversion to the sulfonyl fluoride (which does not react with morpholine under these rapid analytical conditions).
-
-
Workup & Isolation: Transfer the mixture to a separatory funnel (glass is acceptable for brief contact during workup, though plastic is preferred). Isolate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 300 mL). Combine the organic phases, wash with water (2 × 200 mL) and brine (200 mL), dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize the crude residue from a mixture of toluene and heptane to afford the final product as a crystalline white solid.
Quantitative Data & Analytics
The following table summarizes the expected metrics and analytical benchmarks for a standard 100-gram scale-up campaign.
| Parameter | Step 1: Chlorosulfonylation | Step 2: Fluorination (Halex) |
| Input Scale | 100.0 g (0.60 mol) | ~150.0 g (0.56 mol) |
| Expected Yield | 85 – 90% | 90 – 95% |
| Purity (HPLC-UV) | > 95% (Area %) | > 98% (Area %) |
| Primary IPC Method | TLC (Hexanes/EtOAc 1:1, UV active) | ¹⁹F NMR (δ ~ 65 ppm, singlet) |
| Mass Spectrometry | m/z 263.0 [M-H]⁻ (Isotope pattern for Cl) | m/z 247.0 [M-H]⁻ |
| Critical Safety | Highly corrosive; HCl/SO₂ off-gassing | Trace HF generation; Avoid glass |
References
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 2021. URL:[Link]
-
Sulfur[¹⁸F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Journal of the American Chemical Society, 2018. URL:[Link]
-
Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. ACS Sustainable Chemistry & Engineering, 2018. URL:[Link]
-
A Practical Preparative Scale Synthesis of Ethenesulfonyl Fluoride. The Journal of Organic Chemistry, 2016. URL:[Link]
Sources
Application & Protocol Guide: Leveraging 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid in Solid-Phase Synthesis for Covalent Probe Development
An in-depth guide to the solid-phase synthesis applications of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, designed for researchers, scientists, and professionals in drug development.
This document provides a comprehensive technical guide on the application of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid as a bifunctional linker and building block in solid-phase synthesis (SPS). It is primarily intended for researchers engaged in the development of covalent chemical probes and targeted therapeutics. We will explore the underlying chemical principles, provide detailed protocols for its incorporation onto solid supports, and outline its use in the assembly of peptide-based covalent binders.
Introduction: The Rise of Covalent Probes and the Role of Sulfonyl Fluorides
The paradigm of drug discovery is increasingly embracing covalent inhibitors and probes for their potential to achieve high potency and prolonged duration of action. Unlike traditional non-covalent molecules, covalent binders form a stable chemical bond with their biological target, often leading to irreversible modulation of its function. A key challenge in this field is the design of molecules with "tunable" reactivity—electrophiles that are stable enough to survive biological transit but reactive enough to engage their target.
Sulfonyl fluoride exchange (SuFEx) chemistry has emerged as a powerful tool in this context.[1] The sulfonyl fluoride (-SO₂F) moiety is a privileged electrophile due to its remarkable stability in aqueous media and its context-dependent reactivity towards nucleophilic amino acid residues like lysine, tyrosine, histidine, and serine.[1] This "clickable" covalent chemistry allows for the selective labeling of proteins, a process leveraged in chemoproteomic workflows and "inverse drug discovery" approaches.[1]
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a uniquely designed bifunctional reagent that bridges the worlds of solid-phase synthesis and covalent ligand discovery. Its structure incorporates:
-
An acetic acid functional group, providing a handle for robust attachment to various solid-phase resins (e.g., Wang, Rink Amide).
-
A sulfonyl fluoride warhead, which remains stable throughout standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions and becomes the active component of the final molecule after cleavage from the resin.
This guide details its application as a "safety-catch" type linker, where the final product is a reactive probe ready for biological applications.
Principle of Operation: A Bifunctional Reagent for SPPS
The core utility of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid lies in its dual nature. The acetic acid allows it to be treated as a C-terminal anchoring group or a specialized amino acid building block within an SPPS workflow. The methoxy group on the phenyl ring can influence the orientation and reactivity of the molecule. The sulfonyl fluoride group is orthogonal to the common reagents used in Fmoc-SPPS, meaning it does not react with piperidine (for Fmoc deprotection) or standard coupling reagents.[2]
The general workflow involves immobilizing the reagent on a solid support, elongating a peptide chain from its free carboxylic acid (if used as a linker) or incorporating it into a sequence, and finally, cleaving the completed molecule from the resin using an acidic cocktail that leaves the sulfonyl fluoride intact.
Caption: Dual functionality of the title reagent.
Experimental Protocols
These protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers. Standard practices for Fmoc-based SPPS, such as the use of high-quality peptide synthesis-grade solvents and reagents, should be followed.[3]
This protocol describes the esterification of the reagent to a hydroxyl-functionalized resin, like Wang resin, to prepare a pre-loaded support.
Materials:
-
Wang Resin
-
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), Anhydrous
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 eq) in anhydrous DCM for 1 hour in a peptide synthesis vessel.
-
Reagent Preparation: In a separate vial, dissolve 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (3.0 eq) and DMAP (0.1 eq) in a minimal amount of DMF, then dilute with anhydrous DCM.
-
Activation & Coupling: Add the solution from step 2 to the swollen resin. Add DIC (3.0 eq) to the vessel and agitate at room temperature for 12-16 hours.
-
Capping: To cap any unreacted hydroxyl groups, drain the vessel and add a solution of 10% acetic anhydride and 10% pyridine in DCM. Agitate for 1 hour.
-
Washing: Drain the capping solution and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
-
Loading Determination: The loading of the resin can be determined by Fmoc analysis after attaching the first Fmoc-protected amino acid.
This protocol treats the reagent as a custom building block to be coupled to the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Fmoc Deprotection: Perform standard Fmoc deprotection on the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF.[4]
-
Activation: In a separate vial, dissolve 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the solution to pre-activate for 5 minutes.
-
Coupling: Add the activated solution to the deprotected peptide-resin. Agitate for 2-4 hours at room temperature.
-
Monitoring: Check for reaction completion using a qualitative test (e.g., Kaiser test).[3] If the test remains positive, indicating free amines, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
Caption: Workflow for coupling the reagent as a building block.
Cleavage and Final Product Isolation
The final step is to release the synthesized probe from the solid support while removing side-chain protecting groups. The stability of the sulfonyl fluoride group to strong acids is a key advantage.
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
Procedure:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the cleaved peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Purification: Collect the crude peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum. The crude product should then be purified using reverse-phase HPLC.
Data Summary and Reagent Stoichiometry
| Step | Reagent | Equivalents (vs. Resin Capacity) | Solvent | Typical Time |
| Resin Loading | 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | 3.0 | DCM/DMF | 12-16 h |
| DIC | 3.0 | DCM | 12-16 h | |
| DMAP | 0.1 | DCM/DMF | 12-16 h | |
| Peptide Coupling | 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | 3.0 | DMF | 2-4 h |
| HBTU | 2.9 | DMF | 2-4 h | |
| DIPEA | 6.0 | DMF | 2-4 h | |
| Final Cleavage | TFA / H₂O / TIS | N/A | N/A | 2-3 h |
Troubleshooting and Key Considerations
-
Incomplete Coupling: The ortho-methoxy group may impart some steric hindrance. If coupling is slow or incomplete (as indicated by a positive Kaiser test), consider using a more potent coupling reagent like HATU or extending the reaction time. Double coupling is also an effective strategy.[5]
-
Sulfonyl Fluoride Stability: While generally stable, prolonged exposure to strong nucleophiles or harsh basic conditions should be avoided. Standard Fmoc deprotection with piperidine is well-tolerated.
-
Safety: 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is an electrophilic reagent and should be handled with appropriate personal protective equipment (gloves, safety glasses). Trifluoroacetic acid is highly corrosive and must be handled in a chemical fume hood.[6]
References
- Vertex AI Search, based on "Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt".
- Vertex AI Search, based on "Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - Stanford Medicine".
- Vertex AI Search, based on "Advances in the construction of diverse SuFEx linkers | National Science Review".
- Vertex AI Search, based on "Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing)".
- Vertex AI Search, based on "Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI".
- Vertex AI Search, based on "Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - ResearchG
- Vertex AI Search, based on "Fluorinating cleavage of solid phase linkers for combin
- Vertex AI Search, based on "Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid - Benchchem".
- Vertex AI Search, based on "Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester - Organic Syntheses Procedure".
- Vertex AI Search, based on "Guide to Solid Phase Peptide Synthesis - AAPPTEC".
- Vertex AI Search, based on "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)".
Sources
derivatization of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid for biological screening
Application Note & Protocols
Dual-Strategy Derivatization of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid for High-Throughput Biological Screening
Abstract
This guide provides a comprehensive framework for the derivatization of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid, a versatile scaffold for chemical biology and drug discovery. This molecule uniquely features two orthogonal reactive sites: a sulfonyl fluoride (-SO₂F) moiety, which acts as a covalent warhead, and a carboxylic acid (-COOH) group, which serves as a handle for introducing chemical diversity. We present two detailed protocols for creating distinct compound libraries from this parent molecule. The first leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to generate a library of potential covalent inhibitors by reacting the sulfonyl fluoride with nucleophiles. The second employs robust amidation chemistry to diversify the carboxylic acid terminus, enabling systematic exploration of the structure-activity relationship (SAR). Furthermore, we outline downstream protocols for the biological screening of these libraries, including direct mass spectrometry-based assays for covalent binding and thermal shift assays for target engagement, to guide the identification and validation of novel biological probes or drug leads.
Introduction: A Scaffold for Dual-Function Chemical Probes
The discovery of bioactive molecules is often accelerated by the strategic use of chemical scaffolds that can be readily diversified. The compound 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid presents a powerful starting point for library synthesis due to its dual functionality.
-
The Covalent Warhead (-SO₂F): The aryl sulfonyl fluoride group is a privileged electrophile in chemical biology.[1] Unlike more promiscuous warheads, it exhibits a favorable balance of stability in aqueous media and reactivity towards specific nucleophilic amino acid residues within protein binding pockets.[2][3] This "clickable" reactivity, termed Sulfur(VI) Fluoride Exchange (SuFEx), allows for the formation of stable, covalent sulfonamide or sulfonate ester bonds with lysine, tyrosine, serine, and histidine residues.[1][4][5] This makes it an ideal tool for designing targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.[6][7]
-
The Diversity Handle (-COOH): The carboxylic acid moiety is a cornerstone of medicinal chemistry, providing a reliable point for chemical modification. Through standard amide bond formation, a vast array of chemical functionalities can be introduced. This allows for the systematic modulation of physicochemical properties such as solubility, cell permeability, and, most importantly, the non-covalent recognition elements that dictate binding affinity and selectivity.
This application note details methodologies to harness both functionalities, enabling the creation of two mechanistically distinct libraries from a single, advanced scaffold.
Caption: Dual derivatization strategy for the core scaffold.
Strategy 1: Covalent Library Synthesis via SuFEx Reaction
This strategy focuses on modifying the sulfonyl fluoride "warhead" to generate a library of potential covalent inhibitors. The SuFEx reaction is a robust transformation that can be performed in a high-throughput format.[8][9][10] The goal is to append small molecular fragments (via amine nucleophiles) that can position the warhead for optimal interaction with a target protein.
Scientific Rationale
The S(VI)-F bond is relatively stable to hydrolysis but can be activated by the microenvironment of a protein binding pocket, facilitating nucleophilic attack from nearby amino acid side chains.[11] By creating a small library of sulfonamides, we can explore how different substituents modulate the reactivity and binding orientation of the core scaffold. We will use a panel of primary and secondary amines as nucleophiles to react with the sulfonyl fluoride, yielding the corresponding sulfonamides.
Protocol 1: Parallel Synthesis of a Sulfonamide Library (96-Well Plate Format)
This protocol is designed for the efficient generation of a diverse sulfonamide library.
Materials:
-
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (Stock: 100 mM in DMSO)
-
Amine Library (Stock: 1 M in DMSO, arrayed in a 96-well plate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Base)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (Solvent)
-
96-well microplates (polypropylene, V-bottom)
Procedure:
-
Reagent Preparation: In a master mix, prepare a solution of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid and TEA in ACN. The final concentration should be calculated to deliver the desired amount per well.
-
Dispensing Parent Compound: To each well of a 96-well plate, dispense 50 µL of the master mix containing the parent scaffold (e.g., 5 µmol).
-
Dispensing Amine Library: Add 5.5 µL of each unique amine from the amine stock plate to the corresponding wells of the reaction plate (1.1 equivalents).
-
Reaction Incubation: Seal the plate securely with a foil cap. Place the plate on a shaker and incubate at 40-50°C for 16-24 hours. The elevated temperature helps to drive the reaction to completion, especially for less nucleophilic amines.
-
Work-up & Storage: After incubation, unseal the plate and allow it to cool to room temperature. Add 150 µL of a 50:50 mixture of water and acetonitrile to each well. This solution is now the crude product plate, typically at a concentration of ~20 mM, ready for quality control and direct use in many high-throughput screening assays.
-
Quality Control (QC): A representative subset of wells (e.g., one column) should be analyzed by LC-MS to confirm the identity of the desired sulfonamide products and assess purity.
| Parameter | Condition | Rationale |
| Scaffold Conc. | 100 mM (in reaction) | Ensures sufficient concentration for reaction kinetics. |
| Amine Equiv. | 1.1 eq | A slight excess of the amine helps drive the reaction to completion. |
| Base | TEA or DIPEA (2-3 eq) | Scavenges the HF byproduct, preventing side reactions. |
| Solvent | ACN or DMF | Good solubility for reactants and compatible with the reaction. |
| Temperature | 40-50 °C | Provides energy to overcome the activation barrier without degrading components. |
| Time | 16-24 h | Allows sufficient time for the reaction to proceed to high conversion. |
graph TD { graph [rankdir=LR, labelloc="t", label="SuFEx Covalent Inhibition Workflow", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];A[label="Sulfonyl Fluoride Scaffold", fillcolor="#E8F0FE", fontcolor="#202124"]; B[label="Amine Nucleophile (R-NH₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="SuFEx Reaction\n(Base, 40°C)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Sulfonamide Product", fillcolor="#E8F0FE", fontcolor="#202124"]; E [label="Target Protein\n(with nucleophilic Lys/Tyr)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Covalent Modification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Irreversibly Inhibited Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Synthesis" A; B; C; D; end subgraph "Biological Action" E; F; G; end A -- "1." --> C; B -- "2." --> C; C --> D; D -- "Incubate with" --> F; E -- "Target Site" --> F; F --> G;
}
Caption: Workflow for synthesis and action of covalent probes.
Strategy 2: Diversity Library Synthesis via Amidation
This strategy utilizes the carboxylic acid handle to build a library with diverse R-groups, which is essential for exploring SAR. This approach is fundamental to most hit-to-lead and lead optimization campaigns in drug discovery.[9]
Scientific Rationale
Amide bond formation is a robust and well-understood reaction. To ensure high conversion rates across a diverse library of amines, a reliable coupling reagent is necessary. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (HOAt), and a non-nucleophilic base like DIPEA is highly effective for library synthesis, providing high yields for a wide range of substrates.[12] This method first activates the carboxylic acid with EDC to form a reactive O-acylisourea intermediate, which is then converted to a more stable and highly reactive HOAt ester, minimizing side reactions and racemization.
Protocol 2: High-Throughput Amidation (96-Well Plate Format)
This protocol describes the parallel synthesis of an amide library.
Materials:
-
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (Stock: 100 mM in DMF)
-
Amine Library (Stock: 1 M in DMSO, arrayed in a 96-well plate)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (Stock: 500 mM in DMF)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (Stock: 500 mM in DMF)
-
DIPEA (N,N'-diisopropylethylamine) (Stock: 1 M in DMF)
-
DMF (N,N-Dimethylformamide)
-
96-well microplates (polypropylene, V-bottom)
Procedure:
-
Carboxylic Acid Dispensing: To each well of a 96-well plate, dispense 50 µL of the parent scaffold stock solution in DMF (5 µmol).
-
Activation Reagent Addition: Add the coupling reagents to each well in the following order:
-
12 µL of HOAt stock (1.2 eq).
-
12 µL of EDC stock (1.2 eq).
-
10 µL of DIPEA stock (2.0 eq).
-
-
Pre-activation: Seal the plate and shake at room temperature for 30 minutes. This pre-activation step is crucial for efficiently forming the active ester.
-
Amine Addition: Unseal the plate and add 6 µL of each unique amine from the amine stock plate to the corresponding wells (1.2 eq).
-
Reaction Incubation: Reseal the plate and shake at room temperature for 16-24 hours.
-
Work-up & Storage: Quench the reaction by adding 150 µL of a 50:50 mixture of water and acetonitrile. The plate is now ready for QC and screening.
-
Quality Control (QC): As with Protocol 1, analyze a subset of wells by LC-MS to confirm product formation and assess purity.
| Reagent | Equivalents | Role |
| EDC | 1.2 | Carbodiimide coupling agent; activates the carboxylic acid. |
| HOAt | 1.2 | Additive to form a highly reactive ester and suppress side reactions. |
| DIPEA | 2.0 | Non-nucleophilic base to maintain basicity without competing in the reaction. |
| Amine | 1.2 | Nucleophile for amide bond formation. |
graph TD { graph [rankdir=LR, labelloc="t", label="Amidation Library Synthesis Workflow", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];A[label="Carboxylic Acid Scaffold", fillcolor="#E6F4EA", fontcolor="#202124"]; B[label="EDC / HOAt", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Activation Step", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Active HOAt Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Diverse Amine Library\n(R-NH₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Amide Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Diverse Amide Library", fillcolor="#E6F4EA", fontcolor="#202124"]; subgraph "Activation" A; B; C; D; end subgraph "Coupling" E; F; G; end A -- "1." --> C; B -- "2." --> C; C --> D; D -- "1." --> F; E -- "2." --> F; F --> G;
}
Caption: Workflow for parallel synthesis of an amide library.
Biological Screening Protocols
Once the libraries are synthesized, they must be screened to identify hits. The choice of assay depends on the library's intended mechanism.
Protocol 3: Intact Protein Mass Spectrometry Screening (for Covalent Library)
This is a direct and robust method to identify compounds that covalently modify a purified target protein.[7][13][14] The assay measures the mass increase of the target protein upon incubation with a library compound.
Procedure:
-
Incubation: In a 96-well plate, incubate the target protein (e.g., at 1-5 µM in a suitable buffer like PBS or HEPES, pH 7.4) with each compound from the covalent library (e.g., at 10-50 µM). Include a DMSO-only control. Incubate for 1-4 hours at room temperature or 37°C.
-
Desalting: Before MS analysis, the protein-compound mixture must be desalted using a method like C4 ZipTips or online desalting coupled to the mass spectrometer.
-
Mass Spectrometry Analysis: Acquire mass spectra of the intact protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the raw spectra to obtain the zero-charge mass of the protein. Compare the mass of the protein incubated with library compounds to the DMSO control. A mass shift corresponding to the molecular weight of the compound indicates covalent modification.
Protocol 4: Differential Scanning Fluorimetry (DSF) (for Both Libraries)
DSF, or Thermal Shift Assay, is a high-throughput method to detect ligand binding by measuring changes in protein thermal stability.[14] Covalent or non-covalent binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).
Procedure:
-
Reaction Mixture: In a 96-well PCR plate, prepare a reaction mixture containing the target protein (1-5 µM), a fluorescent dye (e.g., SYPRO Orange), and buffer.
-
Compound Addition: Add compounds from either the covalent or amide library to the wells (final concentration typically 10-50 µM). Include a DMSO control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient (e.g., from 25°C to 95°C in 0.5°C increments). The instrument measures the fluorescence of the dye, which increases as the protein unfolds and exposes hydrophobic regions.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the melting curve is the Tm. A significant positive shift in Tm (ΔTm > 2°C) compared to the DMSO control is considered a hit, indicating compound binding.
Caption: Integrated biological screening and hit validation cascade.
Conclusion
The 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid scaffold is an exceptionally valuable tool for modern drug discovery. Its dual reactive centers permit the parallel construction of both covalent probe libraries and traditional SAR-focused libraries. The SuFEx-based approach provides a direct path to novel covalent inhibitors targeting a range of nucleophilic residues beyond cysteine, expanding the "ligandable" proteome.[15] Concurrently, robust amidation chemistry allows for a systematic exploration of the binding pocket to enhance affinity and selectivity. By combining these synthetic strategies with high-throughput screening methods like mass spectrometry and DSF, researchers can rapidly identify and validate novel, potent, and selective modulators of protein function.
References
-
Title: SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: ACS Central Science URL: [Link]
-
Title: The growing applications of SuFEx click chemistry Source: Chemical Society Reviews URL: [Link]
-
Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL: [Link]
-
Title: SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: ACS Publications URL: [Link]
-
Title: A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets Source: BioAscent URL: [Link]
-
Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL: [Link]
-
Title: Advances in the construction of diverse SuFEx linkers Source: National Science Review URL: [Link]
-
Title: Not all sulfonyl fluorides were created equally - some have oxetanes Source: Nature Portfolio Chemistry Community URL: [Link]
-
Title: Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: ACS Publications URL: [Link]
-
Title: Covalent inhibitor drug discovery Source: Domainex URL: [Link]
-
Title: Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: PMC URL: [Link]
-
Title: Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A rapid access to aliphatic sulfonyl fluorides Source: PMC URL: [Link]
-
Title: Advancing Drug Discovery With Covalent Fragment Screening Source: Evotec URL: [Link]
-
Title: Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries Source: ResearchGate URL: [Link]
-
Title: A visible light-induced deoxygenative amidation protocol for the synthesis of dipeptides and amides Source: Organic Chemistry Frontiers URL: [Link]
-
Title: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods Source: Nature URL: [Link]
-
Title: Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 Source: PMC URL: [Link]
-
Title: Sulfur fluoride exchange with carbon pronucleophiles Source: Chemical Science URL: [Link]
-
Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening [mdpi.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 8. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 14. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Analysis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid by HPLC and GC Methodologies
Abstract
This comprehensive guide details robust and validated analytical methods for the quantitative determination of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical synthesis and a valuable building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] We present two orthogonal analytical approaches: a direct High-Performance Liquid Chromatography (HPLC) method with UV detection and a sensitive Gas Chromatography (GC) method requiring a preliminary derivatization step. The causality behind experimental choices, detailed step-by-step protocols, and system suitability criteria are provided to ensure method robustness, accuracy, and transferability for researchers, scientists, and drug development professionals.
Introduction and Analytical Rationale
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a multifunctional molecule featuring a carboxylic acid, an aromatic ring, a methoxy group, and a sulfonyl fluoride moiety. The sulfonyl fluoride group is of particular interest due to its remarkable stability and selective reactivity, making it a cornerstone of SuFEx click chemistry for applications in drug discovery and chemical biology.[2][3] Accurate quantification of this compound is critical for process control, purity assessment, and stability studies.
The selection of an analytical method is dictated by the physicochemical properties of the analyte.
-
HPLC Suitability: The presence of a phenyl ring and a sulfonyl fluoride group provides strong chromophores, making UV detection a highly effective and sensitive choice.[4] The compound's polarity, conferred by the carboxylic acid, makes it an ideal candidate for reversed-phase HPLC.
-
GC Suitability: The carboxylic acid group renders the molecule non-volatile and thermally labile, which is incompatible with direct GC analysis.[5] Therefore, a derivatization step is mandatory to convert the polar carboxylic acid into a more volatile and thermally stable ester, enabling separation and detection by gas chromatography.[6]
This document provides a framework for both techniques, allowing laboratories to choose the method that best fits their available instrumentation, required sensitivity, and sample throughput needs.
Part I: Reversed-Phase HPLC Method
Principle of the Method
This method employs reversed-phase chromatography on a C18 stationary phase. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acidic modifier (trifluoroacetic acid) is crucial for suppressing the ionization of the analyte's carboxylic acid group (pKa ≈ 4-5). This ensures that the analyte is in a neutral, more retained form, leading to a sharp, symmetrical peak shape and reproducible retention times. Detection is performed using a UV detector set at a wavelength that provides maximal absorbance for the aromatic system.
Experimental Protocol: HPLC
2.2.1. Instrumentation and Consumables
-
HPLC System with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC Grade).
-
Trifluoroacetic Acid (TFA), HPLC Grade.
-
Ultrapure Water.
-
Volumetric flasks, pipettes, and autosampler vials.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetononitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold for 2 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | ~15 minutes |
2.2.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of TFA to 1 L of ultrapure water. Prepare Mobile Phase B by adding 1.0 mL of TFA to 1 L of acetonitrile. Filter and degas both solutions before use.[7]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the diluent.
-
Sample Preparation: Prepare samples by dissolving them in the diluent to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.
2.2.4. System Suitability Testing (SST) Before sample analysis, inject the working standard solution five times. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
HPLC Workflow Diagram
Caption: HPLC analysis workflow from preparation to reporting.
Part II: Gas Chromatography (GC) Method with Derivatization
Principle of the Method
This method is designed for high-sensitivity analysis and is suitable for matrices where the selectivity of HPLC is insufficient. The core of this method is the derivatization of the carboxylic acid to a pentafluorobenzyl (PFB) ester. This is achieved by reacting the analyte with pentafluorobenzyl bromide (PFBBr) under basic conditions.[8]
Rationale for PFB Derivatization:
-
Volatility: The PFB ester is significantly more volatile and thermally stable than the parent acid.
-
Sensitivity: The PFB group is highly electronegative due to the five fluorine atoms, making the derivative exceptionally sensitive to an Electron Capture Detector (ECD). This allows for detection at picogram levels.[8]
The resulting PFB-ester is then separated on a mid-polarity capillary GC column and quantified using an ECD.
Experimental Protocol: GC
3.2.1. Instrumentation and Consumables
-
GC System with an Electron Capture Detector (ECD), split/splitless injector, and autosampler.
-
Mid-polarity GC column (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Pentafluorobenzyl Bromide (PFBBr) solution (10% in Acetone).
-
Potassium Carbonate (K₂CO₃).
-
Acetone, Ethyl Acetate (Pesticide or GC grade).
-
Nitrogen (UHP, >99.999%) for carrier and makeup gas.
-
Vials for reaction and autosampler.
3.2.2. Derivatization Procedure
-
Pipette 1 mL of the sample or standard solution (in Acetone) into a 4 mL reaction vial.
-
Add approximately 20 mg of anhydrous K₂CO₃.
-
Add 100 µL of the 10% PFBBr solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or water bath at 60 °C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of Ethyl Acetate and 1 mL of ultrapure water. Vortex for 1 minute.
-
Allow the layers to separate. Carefully transfer the upper organic layer (Ethyl Acetate) to an autosampler vial for GC-ECD analysis.
3.2.3. GC Conditions
| Parameter | Condition |
| Column | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Injector | Splitless, 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Nitrogen or Helium, 1.2 mL/min constant flow |
| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Detector | ECD, 300 °C |
| Makeup Gas | Nitrogen, 30 mL/min |
| Run Time | ~15 minutes |
3.2.4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, but use Acetone as the solvent.
-
Working Standard for Derivatization (e.g., 10 µg/mL): Dilute the stock solution with Acetone. This working standard will be taken through the full derivatization procedure.
-
Sample Preparation: Extract or dissolve the sample in Acetone to a concentration expected to be in the linear range of the derivatized method (e.g., 10 µg/mL).
GC Workflow Diagram
Caption: GC analysis workflow including the critical derivatization step.
Method Comparison and Discussion
Both methods offer reliable means of quantifying 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, but the choice depends on the specific application.
| Feature | HPLC-UV Method | GC-ECD Method |
| Sample Preparation | Simple "dissolve and inject" | Multi-step derivatization required |
| Speed/Throughput | High | Lower due to derivatization time |
| Selectivity | Good; tunable with mobile phase composition | Excellent; based on both retention time and detector |
| Sensitivity (LOD/LOQ) | Good (ng level on column) | Excellent (pg level on column) |
| Robustness | High; less prone to matrix interference | Can be affected by derivatization efficiency/byproducts |
| Best For | Routine QC, purity analysis, process monitoring | Trace analysis, complex matrices, impurity profiling |
The HPLC method is superior for routine analysis due to its simplicity and high throughput. The GC-ECD method provides exceptional sensitivity for applications requiring trace-level quantification, such as residual analysis or metabolite studies.
Conclusion
This application note provides two distinct, robust, and well-defined protocols for the analysis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. The direct reversed-phase HPLC-UV method is recommended for routine quality control and high-throughput screening. For applications demanding ultra-high sensitivity, the GC-ECD method with pentafluorobenzyl bromide derivatization offers an excellent alternative. The inclusion of system suitability criteria and a discussion of the underlying chemical principles ensures that these methods can be implemented with confidence in a variety of research and drug development settings.
References
- Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization.
- PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic Acid.
- Rh-Catalyzed Highly Enantioselective Synthesis of Aliphatic Sulfonyl Fluorides. Semantic Scholar.
- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- GC Derivatiz
- Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis.
- Biologically active compounds containing sulfonyl fluoride moieties.
- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology.
- Analytical methods for the determination of acifluorfen and bentazone. Journal of Food and Drug Analysis.
- Unconventional reactivity of sulfonyl fluorides. Spiral.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid synthesis
Technical Support Center: Yield Optimization for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid Synthesis
Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to help you navigate the specific mechanistic hurdles associated with synthesizing 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid.
This molecule is a highly valuable building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. However, the presence of an electron-rich aromatic ring coupled with a free carboxylic acid moiety introduces competing side reactions. This guide breaks down the two-stage synthesis—chlorosulfonation followed by fluorination—explaining the causality behind each protocol step to ensure a self-validating, high-yield workflow.
Mechanistic Overview & Reaction Workflow
The synthesis relies on electrophilic aromatic substitution followed by halogen exchange. The methoxy group at position 2 is strongly activating and directs the incoming sulfonyl group to the sterically favored para position (position 5) [4]. The critical challenge is managing the highly reactive sulfonyl chloride intermediate, which is prone to both over-reaction (forming diaryl sulfones) and premature hydrolysis.
Fig 1: Reaction workflow and failure pathways for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid.
Quantitative Optimization Data
To establish a baseline for your experiments, adhere to the following optimized process parameters. Deviations from these targets are the most common source of yield degradation.
| Process Parameter | Stage 1: Chlorosulfonation | Stage 2: Fluorination (SuFEx) |
| Primary Reagent | Chlorosulfonic Acid (ClSO₃H) | Potassium Bifluoride (KHF₂) |
| Stoichiometry | 3.5 - 4.0 equivalents | 3.0 equivalents |
| Solvent System | Anhydrous Dichloromethane (DCM) | Acetonitrile / Water (1:1 biphasic) |
| Optimal Temperature | 0°C to 5°C | 20°C (Room Temperature) |
| Reaction Time | 2 - 3 hours | 12 - 16 hours |
| Target Yield | 75% - 85% | 85% - 95% |
| Primary Risk Factor | Diaryl sulfone formation | Hydrolysis to unreactive sulfonic acid |
Self-Validating Experimental Protocol
Stage 1: Chlorosulfonation of 2-Methoxyphenylacetic Acid
-
Step 1: In a flame-dried, multi-neck round-bottom flask equipped with a dropping funnel and an HCl gas trap, dissolve 2-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM to create a 0.5 M solution.
-
Step 2: Cool the reaction vessel to 0°C using an ice-brine bath. Causality: Chlorosulfonation is highly exothermic. Suppressing the temperature below 5°C prevents the generated sulfonyl chloride from acting as an electrophile against unreacted starting material, which would form unwanted diaryl sulfones.
-
Step 3: Add chlorosulfonic acid (3.5 eq) dropwise over 30 to 45 minutes. Self-Validation: The reaction will evolve HCl gas. Monitor the gas trap; a steady, controlled bubbling indicates appropriate addition kinetics. If bubbling becomes violent, reduce the addition rate.
-
Step 4: Stir at 0°C for 2 hours, then allow the mixture to warm to 15°C. Self-Validation: The reaction is complete when HCl evolution ceases entirely. In-Process Control (IPC) via LC-MS should show >95% consumption of the starting material.
-
Step 5 (Workup): Carefully pour the mixture over crushed ice. Extract immediately with cold ethyl acetate. Causality: Prolonged exposure to water will hydrolyze the sulfonyl chloride to the sulfonic acid. Wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate. Proceed to Stage 2 immediately.
Stage 2: Fluorination (Sharpless SuFEx Protocol)
-
Step 1: Dissolve the crude 2-(5-chlorosulfonyl-2-methoxyphenyl)acetic acid intermediate in a 1:1 mixture of Acetonitrile (MeCN) and Water (0.2 M concentration).
-
Step 2: Add Potassium bifluoride (KHF₂) (3.0 eq) in one portion. Causality: KHF₂ is uniquely suited for this transformation. The bifluoride ion (HF₂⁻) provides a mildly acidic environment, buffering the reaction and completely suppressing the hydroxide-mediated hydrolysis that plagues standard KF or KOH reagents [1, 2].
-
Step 3: Stir vigorously (>800 RPM) at 20°C for 12 hours. Self-Validation: Because this is a biphasic mixture, high shear is required to ensure adequate mass transfer between the aqueous fluoride and the organic sulfonyl chloride.
-
Step 4 (Workup): Dilute with water and extract with DCM. Wash the organic layer with brine, dry over MgSO₄, and evaporate. Recrystallize from toluene/heptane to afford pure 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid.
Troubleshooting & FAQs
Q: My Stage 1 yield is low, and LC-MS shows a massive byproduct peak. How do I prevent this? A: You are likely observing diaryl sulfone formation (Ar-SO₂-Ar), a classic side reaction in the chlorosulfonation of electron-rich arenes. To prevent this, you must ensure your chlorosulfonic acid is in excess (at least 3.5 equivalents) to rapidly convert all starting material to the deactivated sulfonyl chloride. Furthermore, strictly maintain the internal temperature between 0°C and 5°C during the addition phase; thermal spikes drive sulfone oligomerization.
Q: During the fluorination step, my sulfonyl chloride is converting into the sulfonic acid instead of the sulfonyl fluoride. What is going wrong? A: This is a pH and reagent selection issue. If you are using Potassium Fluoride (KF), trace moisture generates hydroxide ions (OH⁻), which rapidly hydrolyze the S(VI)-Cl bond. Switch your fluoride source to Potassium bifluoride (KHF₂). KHF₂ acts as an acidic fluoride source, preventing basic hydrolysis—a foundational principle of Sharpless SuFEx chemistry [2].
Q: The fluorination reaction is stalling at 50% conversion. How can I drive it to completion? A: Stalled SuFEx halogen exchange in MeCN/Water is almost always a mass-transfer issue. The reaction occurs at the interface of the organic and aqueous layers. First, increase your stirring rate. If the issue persists, add a catalytic amount of a phase-transfer catalyst (PTC) such as tetrabutylammonium fluoride (TBAF). Alternatively, transitioning to a solvent-free mechanochemical milling approach has been shown to drastically reduce reaction times and improve yields for sulfonyl fluorides [3].
Q: Can I use methanol or ethanol during the workup or recrystallization of the final product? A: No. While the newly formed S(VI)-F bond is remarkably stable to alcohols under neutral conditions, the presence of the free acetic acid moiety on your molecule can undergo Fischer esterification if residual acid (from the chlorosulfonation step) is present. Stick to aprotic solvents like DCM, ethyl acetate, or a toluene/heptane gradient for recrystallization.
References
- Source: Chinese Academy of Sciences (cas.cn)
- Advances in the construction of diverse SuFEx linkers Source: Oxford Academic URL
- Source: Lirias (KU Leuven)
- SOME DERIVATIVES OF HOMOANISIC ACID Source: ACS Publications URL
troubleshooting common problems in the synthesis of fluorophenylacetic acids
Welcome to the technical support center for the synthesis of fluorophenylacetic acids (FPAAs). As crucial intermediates in the development of pharmaceuticals—from anti-inflammatory agents to fluorinated anesthetics—and advanced materials, the successful synthesis of FPAAs is paramount.[1][2][3][4] This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
Part 1: General Issues & Analytical Challenges
This section addresses overarching problems related to reaction monitoring and product characterization that are common to most synthetic routes.
FAQ 1: My final product shows unexpected peaks in the HPLC analysis. How can I identify the impurities?
Answer: Identifying impurities is critical for optimizing your reaction and ensuring the final product meets quality specifications.[1] A multi-pronged approach combining HPLC with other analytical techniques is most effective.
Underlying Cause: Impurities can arise from unreacted starting materials, intermediates from incomplete reactions (e.g., amides from nitrile hydrolysis), or byproducts from side reactions (e.g., dimers from Grignard coupling). The specific impurities are highly dependent on your chosen synthetic route.
Troubleshooting Protocol:
-
Review the Reaction Pathway: Map out all potential intermediates and side-products. For example, in a Grignard synthesis, a common byproduct is the Wurtz coupling product.[5] In a nitrile hydrolysis, the corresponding amide is a frequent intermediate.
-
HPLC-MS Analysis: Couple your HPLC system to a mass spectrometer. This will provide the mass-to-charge ratio (m/z) of the impurity peaks, allowing you to correlate them with the molecular weights of your suspected byproducts.
-
NMR Spectroscopy: Isolate the impurity by preparative HPLC or column chromatography if present in sufficient quantity.
-
¹H NMR: Will help identify the overall structure.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. The chemical shift and coupling patterns of the fluorine signal can confirm the fluorine's position on the aromatic ring and distinguish between isomers. 2-Fluorophenylacetic acid is itself used as a chiral derivatizing agent for NMR spectroscopy.[6][7]
-
-
Co-injection: If you have a commercial standard of a suspected impurity, co-inject it with your sample. An increase in the peak area of an existing impurity confirms its identity.
Data Summary: HPLC Conditions for FPAA Isomer Separation
For baseline separation of 2-, 3-, and 4-fluorophenylacetic acid isomers, which have very similar properties, specific HPLC conditions are required.[6]
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Primsep SB) |
| Mobile Phase | Acetonitrile and Water with an acidic buffer (e.g., 0.1% formic acid) |
| Detection | UV at 210 nm or 264 nm[6] |
| Flow Rate | Typically 1.0 mL/min |
This method is generally compatible with mass spectrometry.[6]
Part 2: Troubleshooting by Synthetic Route
This section dives into specific problems associated with common synthetic pathways to fluorophenylacetic acids.
Route A: Hydrolysis of Fluorobenzyl Cyanides
This is a widely used two-step route: fluorobenzyl halide is converted to fluorobenzyl cyanide, which is then hydrolyzed.
Answer: This is a classic case of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process where the amide is a stable intermediate. Forcing this second step to completion requires optimizing reaction conditions.
Underlying Cause: Both acidic and basic hydrolysis proceed via the amide intermediate. The second step, hydrolysis of the amide to the carboxylate (or carboxylic acid), often has a higher activation energy and can be slower than the first step (nitrile to amide).[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
Recommended Protocols:
-
For Basic Hydrolysis: Increase the concentration of the base. Instead of 10% NaOH, use a 20-25% aqueous solution. Increase the reflux time significantly, monitoring the reaction by TLC or HPLC until the amide spot disappears.
-
For Acidic Hydrolysis: Use a stronger acid or higher concentration. Refluxing in 50% aqueous H₂SO₄ is often more effective than using HCl. Be aware that harsh acidic conditions can sometimes lead to side reactions on other parts of the molecule.
-
Phase Transfer Catalysis: For heterogeneous reactions, adding a phase-transfer catalyst can sometimes improve the rate of hydrolysis, although this is more common in the formation of the nitrile itself.
Route B: Grignard Synthesis (Fluorobenzyl Halide + Mg + CO₂)
This route forms a C-C bond by reacting a fluorobenzylmagnesium halide with carbon dioxide. It is powerful but highly sensitive to reaction conditions.
Answer: Failure to initiate is the most common problem in Grignard synthesis. It is almost always due to an unreactive magnesium surface or the presence of trace amounts of water.[10]
Underlying Cause: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[10] Additionally, Grignard reagents are extremely strong bases and will be instantly quenched by any protic species, especially water.[11]
Activation Protocol:
-
Rigorous Drying: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Cool under a stream of dry nitrogen or argon. Use anhydrous ether or THF, typically distilled from a drying agent.
-
Magnesium Activation:
-
Mechanical: Vigorously crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Chemical: Add a small crystal of iodine (I₂) to the flask with the magnesium. The iodine will react with the surface, and the disappearance of its characteristic purple/brown color is a good indicator of activation. A few drops of 1,2-dibromoethane can also be used; the formation of ethene gas is a sign of an active reagent.[5]
-
-
Initiation: Add a small portion (5-10%) of your fluorobenzyl halide to the activated magnesium. You should observe bubbling, a cloudy appearance, and a gentle exotherm. If it still doesn't start, gently warm the spot with a heat gun.[5] Once initiated, add the rest of the halide dropwise to maintain a gentle reflux.[10]
Answer: You are observing the product of a Wurtz-type coupling reaction, a major side reaction in Grignard synthesis, especially with benzylic halides.
Underlying Cause: The Grignard reagent (R-MgX) can react with the unreacted starting material (R-X) to form a dimer (R-R). This is particularly prevalent with reactive halides like benzyl halides.
Reaction Scheme: Desired vs. Side Reaction
Caption: Competing reaction pathways in the Grignard synthesis of 4-fluorophenylacetic acid.
Mitigation Strategies:
-
Slow Addition: Add the fluorobenzyl halide very slowly to the magnesium turnings. This maintains a low concentration of the halide in the flask, minimizing its chance of reacting with the newly formed Grignard reagent.
-
Use a More Dilute Solution: Running the reaction at a higher dilution can also disfavor the bimolecular Wurtz coupling.
-
Maintain Low Temperature: Once initiated, keep the reaction temperature just high enough to sustain the reaction. Excessive heat can promote side reactions.
Route C: Willgerodt-Kindler Reaction
This route converts a fluoroacetophenone to a fluorophenylacetic acid via a thioamide intermediate using sulfur and an amine (typically morpholine), followed by hydrolysis.[12][13]
Answer: The Willgerodt-Kindler reaction can be sluggish, but its efficiency can often be improved by adjusting the reaction conditions, particularly temperature and solvent.
Underlying Cause: The mechanism is complex, involving the formation of an enamine which then reacts with sulfur.[14] The reaction rate is highly dependent on temperature and the effective mixing of the reagents.
Optimization Strategies:
-
Microwave Synthesis: If available, microwave irradiation can dramatically reduce reaction times and improve yields for the Willgerodt-Kindler reaction.[13]
-
Higher Temperature: Ensure the reaction is heated sufficiently. Refluxing is standard.
-
Phase-Transfer Catalysis: For some variations, the addition of a phase-transfer catalyst like benzyltriethylammonium chloride can improve yields during the subsequent hydrolysis step, suggesting it may also aid in the initial thioamide formation under certain conditions.[15]
-
Ionic Liquids: Using an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) as the solvent has been shown to enhance reaction rates and simplify product isolation.[15]
Route D: Malonic Ester Synthesis
This classic method involves alkylating diethyl malonate with a fluorobenzyl halide, followed by hydrolysis and decarboxylation.
Answer: Successful decarboxylation of the substituted malonic acid intermediate depends on achieving a specific cyclic transition state. Issues often arise from incomplete hydrolysis or steric hindrance.
Underlying Cause: Decarboxylation of a malonic acid derivative proceeds readily because it can form a stable, six-membered cyclic transition state, leading to an enol intermediate.[16] If the diester is not fully hydrolyzed to the diacid, this pathway is blocked.
Troubleshooting Protocol:
-
Confirm Complete Hydrolysis: Before attempting decarboxylation, ensure the saponification of the diethyl ester is complete. Use HPLC or NMR to confirm the absence of any monoester or diester starting material. If hydrolysis is incomplete, prolong the reflux with aqueous base.
-
Optimal Decarboxylation Temperature: The substituted malonic acid usually decarboxylates upon heating slightly above its melting point (typically 140-180°C). Heating too aggressively can cause decomposition.
-
Krapcho Decarboxylation: For a milder, one-pot hydrolysis and decarboxylation, consider the Krapcho decarboxylation. Heating the malonic ester in a wet, polar aprotic solvent (like DMSO) with a salt (like LiCl) can effect decarboxylation directly from the ester, often under less harsh conditions than heating the isolated diacid.[17]
References
-
SIELC Technologies. (2021, September 29). 3-Fluorophenylacetic acid. [Link]
- Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
-
Phaff. (2026, February 19). The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis. [Link]
-
Multichem Exports. 4-Fluorophenylacetic acid. [Link]
-
Sciencemadness. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. [Link]
-
Phaff. (2026, March 4). Unlocking Material Science Potential with 2-Fluorophenylacetic Acid. [Link]
- Google Patents. (2008).
-
LookChem. Cas 331-25-9,3-Fluorophenylacetic acid. [Link]
-
Fukuyama, Y., et al. (2014). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Taylor & Francis Online. [Link]
-
MSU Chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. [Link]
-
University of Toronto. 19. The Grignard Reaction. [Link]
-
Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction). [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Wikipedia. Benzyl cyanide. [Link]
-
YouTube. (2020, January 19). HYDROLYSIS OF ALKYL CYANIDES OR NITRILES:. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 7. 2-氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. designer-drug.com [designer-drug.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Decarboxylation [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
Welcome to the technical support center for the synthesis and optimization of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will address common challenges, explain the causality behind experimental choices, and provide robust protocols to ensure reproducible, high-yield results.
Synthetic Overview & Core Challenges
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a valuable intermediate in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several optimization challenges related to regioselectivity, reagent stability, and product purification. The most common and direct synthetic route begins with the commercially available 2-methoxyphenylacetic acid.
The primary challenges that researchers face include:
-
Controlling the Chlorosulfonylation: The key electrophilic aromatic substitution step can lead to side products, most notably the formation of a diaryl sulfone impurity.[1][2]
-
Hydrolysis of Intermediates: The sulfonyl chloride intermediate is highly susceptible to hydrolysis, which can significantly reduce yields during aqueous workup procedures.[3][4][5]
-
Handling Hazardous Reagents: The synthesis involves corrosive and moisture-sensitive reagents like chlorosulfonic acid and thionyl chloride.
-
Product Purification: The final product and its intermediates can be challenging to purify due to their polarity and solubility characteristics.[6][7]
Proposed Synthetic Pathway
The logical pathway involves two main transformations: chlorosulfonylation of the starting material followed by a halide exchange to yield the final fluorosulfonyl product.
Caption: Proposed two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control in this synthesis? A1: The chlorosulfonylation of 2-methoxyphenylacetic acid is the most critical step. The methoxy group is a strong ortho-, para-director, while the acetic acid side chain is a deactivating meta-director. The methoxy group's influence dominates, directing the sulfonyl group to the desired 5-position (para to the methoxy group). However, improper temperature control or reagent stoichiometry can lead to the formation of diaryl sulfone, significantly complicating purification.[1][2]
Q2: Why is thionyl chloride often used in conjunction with chlorosulfonic acid? A2: Thionyl chloride (SOCl₂) serves a dual purpose. Primarily, it acts as a dehydrating agent, reacting with any trace amounts of water present in the chlorosulfonic acid or the reaction vessel. Water can react with the sulfonating agent and the sulfonyl chloride product, reducing efficiency and yield.[1] Secondly, it can help to convert the carboxylic acid to an acyl chloride in situ, which may alter solubility and reactivity profiles, although this is often reversed during aqueous workup.
Q3: How can I monitor the progress of the chlorosulfonylation reaction? A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product, being more polar than the starting material, will have a lower Rf value. It is also advisable to run a co-spot (a mix of starting material and reaction mixture) to clearly distinguish the product spot from the starting material. For more quantitative analysis, HPLC or ¹H NMR of an extracted aliquot can be used.
Q4: Are there any specific safety precautions I should take? A4: Absolutely. Chlorosulfonic acid reacts violently with water, releasing large amounts of toxic HCl gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Always add the 2-methoxyphenylacetic acid to the chlorosulfonic acid slowly and with cooling, as the reaction is exothermic. Personal protective equipment (gloves, lab coat, safety goggles, and a face shield) is mandatory.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Issue 1: Low Yield of the Sulfonyl Chloride Intermediate
A lower-than-expected yield is the most common problem. The following workflow can help diagnose the cause.
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Significant Diaryl Sulfone Impurity is Formed
Q: My crude NMR shows a complex aromatic region and my mass spectrometry indicates a byproduct with a mass corresponding to the diaryl sulfone. How can I prevent this?
A: Diaryl sulfone formation occurs when a molecule of the newly formed sulfonyl chloride reacts with another molecule of the starting arene. This is a common side reaction in chlorosulfonylation.[1][2]
Causality & Solution:
-
High Temperature: This side reaction has a higher activation energy than the desired sulfonation. Running the reaction at elevated temperatures will disproportionately increase the rate of sulfone formation.
-
Solution: Maintain a strict temperature protocol. Cool the chlorosulfonic acid to 0 °C before adding the starting material, and ensure the addition is slow enough that the internal temperature does not rise significantly.
-
-
Insufficient Sulfonating Agent: If the concentration of the chlorosulfonic acid becomes depleted locally, the sulfonyl chloride product has a higher chance of encountering and reacting with the starting material.
-
Solution: Use a sufficient excess of chlorosulfonic acid. A common starting point is 5 molar equivalents relative to the 2-methoxyphenylacetic acid.[2]
-
| Parameter | Sub-Optimal Condition | Recommended Condition | Expected Outcome |
| Temperature | > 10 °C during addition | 0–5 °C | Minimizes diaryl sulfone formation.[1] |
| ClSO₃H Equiv. | < 3 equivalents | 4–5 equivalents | Drives reaction to monosulfonation, suppresses sulfone byproduct.[2] |
| Order of Addition | Chlorosulfonic acid added to substrate | Substrate added to chlorosulfonic acid | Ensures substrate is always in an excess of sulfonating agent. |
Issue 3: Difficulty in the Halide Exchange (Halex) Reaction
Q: The conversion of the sulfonyl chloride to the sulfonyl fluoride is slow or incomplete. What can I do?
A: The conversion of an aryl sulfonyl chloride to a sulfonyl fluoride is a nucleophilic substitution reaction. The efficiency depends heavily on the fluoride source, solvent, and temperature.
Causality & Solution:
-
Poor Fluoride Solubility/Reactivity: Potassium fluoride (KF) has low solubility in many organic solvents.
-
Solution 1: Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to help transport the fluoride ion into the organic phase.
-
Solution 2: Use spray-dried KF, which has a higher surface area and is more reactive.
-
Solution 3: Consider alternative fluoride sources like cesium fluoride (CsF) or commercially available reagents like PyFluor.
-
-
Solvent Choice: The solvent must be polar and aprotic to solvate the potassium cation without hydrogen bonding to the fluoride anion, which would reduce its nucleophilicity.
-
Solution: Use anhydrous solvents like Acetonitrile, DMF, or Sulfolane. Ensure the solvent is truly dry, as water will preferentially hydrolyze the sulfonyl chloride.
-
Experimental Protocols
Protocol 1: Synthesis of 2-(5-Chlorosulfonyl-2-methoxyphenyl)acetic acid
Materials:
-
2-Methoxyphenylacetic acid (1.0 equiv)
-
Chlorosulfonic acid (5.0 equiv)
-
Thionyl chloride (1.0 equiv)
-
Dichloromethane (DCM)
-
Crushed Ice & Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Preparation: Charge the flask with chlorosulfonic acid (5.0 equiv) and cool the flask in an ice/water bath to 0 °C.
-
Slow Addition: Dissolve 2-methoxyphenylacetic acid (1.0 equiv) and thionyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add this solution to the dropping funnel. Add the solution dropwise to the stirred, cold chlorosulfonic acid over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup (Critical Step): In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The sulfonyl chloride will often precipitate or separate as an oil.[2]
-
Extraction: Extract the mixture three times with DCM. Be swift during this step to minimize hydrolysis of the product.[4][5]
-
Washing: Combine the organic layers and wash once with cold water, followed by once with cold brine to aid in phase separation and remove excess acid.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly in the next step or purified if necessary.
Protocol 2: Synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
Materials:
-
Crude 2-(5-Chlorosulfonyl-2-methoxyphenyl)acetic acid (1.0 equiv)
-
Spray-dried Potassium Fluoride (3.0 equiv)
-
Tetrabutylammonium Bromide (0.1 equiv)
-
Anhydrous Acetonitrile
Procedure:
-
Setup: Charge an oven-dried flask with the crude sulfonyl chloride, spray-dried potassium fluoride, and the phase-transfer catalyst.
-
Reaction: Add anhydrous acetonitrile and heat the mixture to 60-70 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction can take anywhere from 4 to 24 hours.
-
Workup: Once complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel or by recrystallization. A common purification method involves dissolving the crude product in a basic aqueous solution, filtering, and then re-acidifying to precipitate the purified product.[7]
References
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). MPG.PuRe.
- Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy. Organic & Biomolecular Chemistry (RSC Publishing).
- Process for the preparation of 2,4,5-trifluorophenylacetic acid. (2014). Google Patents. US8835679B2.
- Yuan Qiliang. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace.
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- Troubleshooting common issues in the synthesis of aryl sulfonic acids. Benchchem.
- A kind of preparation method of fluoro phenylacetic acid. (2017). Google Patents. CN106928044A.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications.
- Method of purifying 2,5-furandicarboxylic acid. (2017). Google Patents. JP2017190316A.
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). PMC - NIH.
- Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- optimizing reaction conditions for sulfonylation. Benchchem.
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid. Sigma-Aldrich. 383134-85-8.
- Process for the preparation of cis-5-fluoro-2-methyl-1-(4-methyl-thiobenzylidene)-indene-3-acetic acid. (1988). Google Patents. US4748271A.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.
- Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. Benchchem.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (2001). Google Patents. FR2795723A1.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- Process for the manufacture of arylsulfonyl chloride. (2003). Google Patents. US20030162973A1.
- Hydrolysis of methyl esters and alkylation to phenacyl esters. ResearchGate.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
- METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION. (2019). European Patent Office. EP 3476840 B1.
- 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. (2022). MDPI.
- Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. JP2017190316A - Method of purifying 2,5-furandicarboxylic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis & Troubleshooting of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid—a highly versatile building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Sulfonyl fluorides are uniquely privileged electrophiles due to their resistance to reduction and thermodynamic stability against premature hydrolysis [1]. However, the two-step synthesis from 2-(2-methoxyphenyl)acetic acid is fraught with chemoselectivity challenges. This guide deconstructs the reaction mechanics, provides self-validating protocols, and offers a comprehensive troubleshooting matrix to eliminate side reactions.
Mechanistic Workflow & Reaction Pathways
The synthesis proceeds via an initial electrophilic aromatic substitution (chlorosulfonation) followed by a halogen exchange (fluorination). Because the starting material contains an electron-rich aromatic ring and a reactive carboxylic acid moiety, deviations in temperature, concentration, or quench protocols will rapidly divert the reaction into dead-end side products.
Figure 1: Synthetic workflow and primary side-reaction pathways for target sulfonyl fluoride.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols integrate In-Process Controls (IPCs) that validate the success of each step before proceeding.
Protocol A: Chlorosulfonation of 2-(2-methoxyphenyl)acetic acid
Objective: Regioselective installation of the sulfonyl chloride at the 5-position while suppressing Friedel-Crafts and demethylation side reactions.
-
Equipment Setup: Equip a dry 3-neck flask with mechanical stirring, an internal thermocouple, and a nitrogen inlet.
-
Reagent Preparation: Charge the flask with Chlorosulfonic acid (ClSO₃H, 8.0 eq). Cool to 0°C using an ice-salt bath.
-
Controlled Addition: Add 2-(2-methoxyphenyl)acetic acid (1.0 eq) in small portions over 1 hour.
-
Causality: Slow addition into a vast excess of ClSO₃H ensures the steady-state concentration of the electron-rich starting material remains near zero, preventing it from attacking the newly formed sulfonyl chloride (which would yield a diaryl sulfone).
-
-
Reaction: Stir the mixture strictly at 0–5°C for 2 hours.
-
Causality: Temperatures above 10°C in the presence of strong acid and HCl gas will cleave the aryl methyl ether, leading to spontaneous lactonization.
-
-
Self-Validation (IPC): Remove a 10 µL aliquot and quench into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze by LC-MS. The reaction is complete when >95% of the mass corresponds to the methyl sulfonate ester (M+CH₃-Cl).
-
Quench: Transfer the reaction mixture to an addition funnel and add dropwise to a vigorously stirred beaker of crushed ice (10x volume relative to acid).
-
Causality: The extreme exotherm of ClSO₃H reacting with water will hydrolyze the product to sulfonic acid if the local temperature rises. Ice maintains the temperature at 0°C.
-
-
Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum at 20°C. Use immediately in Protocol B.
Protocol B: SuFEx Precursor Fluorination
Objective: Halogen exchange to form the stable sulfonyl fluoride without hydrolyzing the sulfonyl group or esterifying the carboxylic acid.
-
Solvent System: Dissolve the crude 2-(5-chlorosulfonyl-2-methoxyphenyl)acetic acid in Acetonitrile (MeCN) to achieve a 0.2 M solution.
-
Fluorination: Add a saturated aqueous solution of Potassium Bifluoride (KHF₂, 3.0 eq).
-
Causality: The [F-H-F]⁻ ion is highly stable, suppressing the basicity of the fluoride ion while maintaining its nucleophilicity for the S(VI) center [2]. This allows the reaction to proceed in a biphasic aqueous system without hydrolyzing the product.
-
-
Reaction: Stir vigorously at 20°C for 4–6 hours.
-
Self-Validation (IPC): Analyze the organic layer by ¹⁹F-NMR. A successful conversion is confirmed by the appearance of a sharp singlet between +55 to +65 ppm (relative to CFCl₃), which is the definitive signature of an aryl sulfonyl fluoride.
-
Workup: Separate the phases. Extract the aqueous layer with EtOAc. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the target SuFEx linker [3].
Troubleshooting & FAQs
Figure 2: Troubleshooting logic tree for identifying and resolving common synthetic failures.
Q1: My LC-MS shows a massive peak corresponding to a doubled molecular weight. What is this, and how do I stop it? A1: You are observing the formation of a diaryl sulfone. This occurs via a Friedel-Crafts sulfonylation. The intermediate sulfonyl chloride is a strong electrophile. If the concentration of your unreacted 2-methoxyphenylacetic acid (which has a highly nucleophilic, electron-rich aromatic ring) is too high, it will attack the sulfonyl chloride. Solution: You must reverse your addition. Never add ClSO₃H to the starting material. Always add the starting material slowly to a large excess (8-10 eq) of ClSO₃H.
Q2: I have a side product with a mass loss of 14 Da. The ¹H-NMR shows the disappearance of the methoxy singlet at ~3.8 ppm. What happened? A2: Your reaction suffered from acid-catalyzed demethylation. Chlorosulfonic acid generates HCl gas. At elevated temperatures or prolonged reaction times, this cleaves the aryl methyl ether to yield a phenol. Because the molecule contains an acetic acid side chain ortho to the newly formed phenol, it rapidly undergoes intramolecular esterification to form a stable benzofuran-2-one (lactone) derivative. Solution: Strictly maintain the internal temperature below 5°C and limit the chlorosulfonation step to 2 hours.
Q3: The sulfonyl chloride completely hydrolyzed back to sulfonic acid during the workup. How do I prevent this? A3: Hydrolysis during the quench is a purely thermodynamic issue. The reaction of excess ClSO₃H with water is violently exothermic. If you pour the reaction into liquid water, the local temperature spikes, and the hot acidic water rapidly hydrolyzes your sulfonyl chloride. Solution: You must pour the reaction mixture dropwise onto a large volume of crushed ice with vigorous mechanical stirring. The latent heat of fusion of the melting ice absorbs the exotherm, keeping the local temperature at 0°C.
Q4: Why does Protocol B use KHF₂ instead of standard KF or TBAF? A4: Standard fluoride sources like KF or TBAF can act as strong bases, which risks decarboxylation of your acetic acid moiety or hydrolysis of the S(VI) center. KHF₂ forms a symmetric [F-H-F]⁻ ion (a 4-electron-3-center bond) [1]. This hydrogen bonding stabilizes the fluoride, suppressing its basicity while allowing it to efficiently perform the S-F exchange in aqueous environments without hydrolyzing the resulting sulfonyl fluoride [2].
Quantitative Data & Optimization Matrices
Table 1: Diagnostic Analytical Signatures of Side Reactions
| Side Product | Causality | LC-MS Signature | ¹H-NMR / ¹³C-NMR Signature (Diagnostic) |
| Diaryl Sulfone | Friedel-Crafts reaction between intermediate and SM | [2M - H₂O - HCl + H]⁺ | Loss of symmetry, complex aromatic region, doubled integration |
| Sulfonic Acid | Hydrolysis during aqueous quench | [M - F + OH]⁻ | Absence of F-S coupling in ¹³C/¹⁹F NMR |
| Benzofuran-2-one | Demethylation by strong acid followed by cyclization | [M - CH₄ - H₂O + H]⁺ | Disappearance of -OCH₃ singlet (~3.8 ppm) |
Table 2: Fluorinating Agent Selection Matrix for SuFEx Precursors
| Reagent | Solvent System | Advantages | Disadvantages |
| KHF₂ | MeCN / H₂O | Highly selective, mild, prevents hydrolysis of product | Requires vigorous biphasic stirring |
| KF | 18-Crown-6 / MeCN | Anhydrous conditions, fast conversion | Higher cost, crown ether removal required |
| TBAF | THF | Homogeneous, very rapid reaction | High basicity can cause elimination/hydrolysis |
References
- Source: Chinese Journal of Organic Chemistry (rhhz.net)
- Sulfur(VI) Fluoride Exchange (SuFEx)
- Source: National Science Review (oup.com)
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. academic.oup.com [academic.oup.com]
purification challenges of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
Welcome to the Technical Support Center. This troubleshooting guide is specifically engineered for researchers and drug development professionals working with 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid .
This compound is a highly valuable bifunctional building block, featuring both a sulfur(VI) fluoride exchange (SuFEx) hub and a reactive carboxylic acid moiety. While the S(VI)-F bond is celebrated for its remarkable thermodynamic stability[1], the presence of the free acetic acid group introduces competing polarities and pH sensitivities that complicate standard purification workflows.
Below, we address the most common experimental bottlenecks, explaining the mechanistic causality behind each failure and providing self-validating protocols to ensure high-purity isolation.
FAQ 1: Aqueous Workup & Extraction Challenges
Q: Can I use a standard acid-base extraction (e.g., extracting the carboxylic acid into aqueous NaHCO3 , then acidifying) to isolate the product from non-acidic impurities?
A: We strongly advise against prolonged basic aqueous workup.
The Causality: Aryl sulfonyl fluorides are generally highly resistant to hydrolysis under neutral and acidic conditions[2]. However, prolonged exposure to basic aqueous solutions (such as NaHCO3 or NaOH ) promotes nucleophilic attack by hydroxide ions on the hexavalent sulfur center. This irreversibly displaces the fluoride ion, converting your target SuFEx hub into a highly polar, unreactive sulfonic acid byproduct. While the carboxylic acid does require pH manipulation for extraction, you must prioritize the survival of the S-F bond.
Self-Validating Protocol: Acid-Stabilized Liquid-Liquid Extraction This protocol ensures the carboxylic acid remains protonated and partitioned in the organic phase, protecting the sulfonyl fluoride from hydroxide attack.
-
Quench: Cool the crude reaction mixture to 0 °C.
-
Acidify: Slowly add a dilute acidic aqueous solution (e.g., 1M KHSO4 or 1M HCl ) until the aqueous phase reaches a stable pH of 2–3.
-
Extract: Extract the protonated 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid into a polar aprotic organic solvent (Ethyl Acetate or Dichloromethane are recommended).
-
Wash & Dry: Wash the combined organic layers with brine (do not use basic washes). Dry over anhydrous Na2SO4 .
-
Concentrate: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 35 °C to prevent thermal degradation.
Workflow decision tree for the purification of bifunctional SuFEx-carboxylic acid molecules.
FAQ 2: Chromatography & Streaking Resolution
Q: My product streaks heavily on normal-phase silica gel TLC, making column chromatography impossible. If I add Triethylamine (TEA) to fix the streaking, the product degrades. How do I resolve this?
A: The streaking is caused by the carboxylic acid moiety. You must use an acidic modifier, never a basic one.
The Causality: The free acetic acid group acts as both a hydrogen bond donor and acceptor, interacting strongly with the weakly acidic silanol groups (Si-OH) on the silica gel surface. To elute the compound as a tight, symmetrical band, you must suppress this ionization and saturate the stationary phase's active sites. Because the SuFEx S(VI)-F bond is exceptionally stable to acidic conditions[1], adding a volatile organic acid to the mobile phase is the safest and most effective strategy[3]. Basic modifiers like TEA will catalyze the hydrolysis of the sulfonyl fluoride on the highly active silica surface.
Quantitative Data: Mobile Phase Optimization The table below summarizes the chromatographic behavior of the target molecule under various eluent conditions.
| Eluent System (v/v) | Modifier Added | Expected Rf | Band Shape | Product Stability |
| Hexanes / EtOAc (3:1) | None | 0.10 - 0.25 | Severe Streaking | Stable |
| Hexanes / EtOAc (3:1) | 1% Triethylamine | 0.30 | Sharp | Degradation |
| Hexanes / EtOAc (3:1) | 0.5% Acetic Acid | 0.45 | Sharp | Stable |
| DCM / MeOH (9:1) | None | 0.20 | Moderate Streaking | Stable |
Self-Validating Protocol: Acid-Modified Flash Chromatography
-
Eluent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (gradient from 4:1 to 2:1 v/v) containing exactly 0.5% glacial acetic acid (AcOH) or formic acid (FA).
-
Column Equilibration: Pre-equilibrate the silica gel column with at least 3 column volumes of the acid-modified eluent. Validation checkpoint: The eluent dripping from the column should test acidic on pH paper.
-
Loading: Dissolve the crude sample in a minimum volume of DCM and load it evenly onto the column.
-
Elution: Run the column. The acidic modifier will ensure the product elutes as a sharp, concentrated band.
-
Solvent Removal: Post-column, remove the residual acetic acid by co-evaporating the pooled fractions with toluene (2 x 10 mL) under reduced pressure, followed by high vacuum drying for 12 hours.
FAQ 3: Separation from Sulfonic Acid Byproducts
Q: My NMR shows a mixture of my target sulfonyl fluoride and a sulfonic acid byproduct. How do I separate them?
A: Leverage the extreme polarity difference between the S(VI)-F bond and the ionized sulfonate.
The Causality: If trace basic hydrolysis has already occurred, the resulting sulfonic acid ( −SO3H ) byproduct is significantly more polar than the target sulfonyl fluoride ( −SO2F ). The −SO3H group is permanently ionized under standard chromatographic conditions, anchoring it strongly to the baseline of normal-phase silica gel.
Self-Validating Protocol: Plug Filtration
-
Pack a short, wide-bore fritted funnel with 2-3 inches of silica gel.
-
Condition the pad with Hexanes/EtOAc (1:1) containing 0.5% AcOH.
-
Load the contaminated mixture.
-
Wash the pad with 3-4 column volumes of the same solvent system.
-
Result: The target 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid will elute cleanly into the receiving flask. The highly polar sulfonic acid byproduct will remain permanently trapped at the top of the silica pad.
Mechanistic stability of the S(VI)-F bond under varying pH conditions.
Sources
Technical Support Center: Stability and Degradation of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. Given the reactive nature of its functional groups, understanding the potential degradation pathways of this compound is critical for ensuring experimental accuracy, product purity, and stability. This document provides answers to frequently asked questions, detailed troubleshooting protocols for common experimental challenges, and a summary of likely degradation mechanisms based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid.
Q1: What are the most chemically labile parts of the 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid molecule?
A1: The molecule possesses two primary sites susceptible to degradation under common experimental conditions:
-
The Aryl Sulfonyl Fluoride (-SO₂F) Group: While sulfonyl fluorides are considerably more stable than their sulfonyl chloride counterparts, they are not inert. This group is susceptible to nucleophilic attack, primarily leading to hydrolysis.[1]
-
The Methoxy Group (-OCH₃): The methoxy ether linkage on the phenyl ring can be a site for oxidative cleavage, particularly in the presence of strong oxidizing agents or under certain metabolic conditions, leading to O-demethylation.
Q2: How stable is this compound in aqueous solutions?
A2: The compound exhibits moderate stability in neutral aqueous solutions. However, prolonged storage, elevated temperatures, or shifts in pH can promote the hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid (-SO₃H). This hydrolysis can be catalyzed by nucleophiles like acetate or amines.[2] We recommend preparing aqueous solutions fresh or storing them for short periods at 2-8°C. For long-term storage, a dry, aprotic organic solvent is preferable.
Q3: Is 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid sensitive to light?
A3: Yes, caution is advised. Aromatic compounds containing sulfonamide-like functional groups can be susceptible to photodegradation.[3][4] Exposure to UV or even strong ambient laboratory light may initiate complex degradation pathways, leading to a loss of purity over time. It is best practice to store the compound and its solutions in amber vials or otherwise protected from light.[4]
Q4: What are the most probable degradation products I might observe?
A4: Based on the structure, the two most likely primary degradation products are:
-
Hydrolysis Product: 2-(2-methoxy-5-(sulfonic acid)phenyl)acetic acid.
-
Oxidative Demethylation Product: 2-(5-Fluorosulfonyl-2-hydroxyphenyl)acetic acid.
Secondary degradation could involve further oxidation of the aromatic ring or decarboxylation of the acetic acid side chain under more aggressive conditions.
Section 2: Troubleshooting Guides for Experimental Issues
This section provides structured troubleshooting advice for specific challenges you may encounter during your research.
Scenario 1: "During HPLC analysis of my sample stored in an aqueous buffer, I observe a new, more polar peak that grows over time. What is it?"
-
Probable Cause: Hydrolysis of the sulfonyl fluoride moiety. The resulting sulfonic acid is significantly more polar than the parent sulfonyl fluoride, causing it to elute earlier on a reverse-phase HPLC column.
-
Causality Explained: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a sulfonic acid group. The reaction rate can be influenced by pH and the presence of nucleophilic buffer components.[2][5]
-
Troubleshooting Protocol:
-
Confirm Identity via Mass Spectrometry (LC-MS): Analyze the sample by LC-MS. The hydrolyzed product will have a mass increase corresponding to the substitution of fluorine (18.998 Da) with a hydroxyl group (17.008 Da), resulting in a net mass change of -1.99 Da and an overall molecular weight of approximately 182.17 g/mol for the sulfonic acid form (C₉H₁₀O₅S).
-
Conduct a pH Stability Study: Prepare solutions of the compound in buffers of varying pH (e.g., pH 4, pH 7, pH 10). Monitor the formation of the new peak over a set time course (e.g., 0, 2, 4, 8, 24 hours). This will establish the pH dependency of the degradation.
-
Implement Preventative Measures: For future work, use aprotic organic solvents (e.g., Acetonitrile, DMSO) for stock solutions. If aqueous buffers are necessary, prepare them immediately before use and maintain them at low temperatures.
-
Scenario 2: "My solid compound or stock solution is losing purity after being left on the benchtop. My HPLC shows multiple new, small peaks."
-
Probable Cause: Photodegradation. Exposure to ambient or fluorescent laboratory lighting can induce photochemical reactions.
-
Causality Explained: Aromatic sulfonamides and related structures can absorb light, particularly in the UV spectrum, promoting them to an excited state.[6] This can initiate a cascade of radical reactions or molecular rearrangements, resulting in a complex mixture of minor degradation products. The specific products can be difficult to predict without a dedicated study.
-
Troubleshooting Protocol:
-
Perform a Controlled Photostability Test: Prepare two identical solutions of the compound. Wrap one vial completely in aluminum foil (the "dark control") and place it next to an unwrapped vial. Expose both to the typical laboratory light conditions for 1-3 days.
-
Analyze and Compare: Analyze both samples by HPLC-UV or LC-MS. A significant increase in degradation products in the unwrapped sample compared to the dark control confirms photosensitivity.
-
Implement Preventative Measures: Always store the solid compound and its solutions in amber glass vials or containers wrapped in foil.[4] Minimize exposure to direct light during weighing and solution preparation.
-
Section 3: Predicted Degradation Pathways and Analytical Workflow
The primary degradation pathways are hydrolysis and oxidation. A systematic workflow is essential to identify and mitigate these processes.
Predicted Degradation Pathways Diagram
Caption: A standard workflow for investigating chemical stability.
Section 4: Key Data and Protocols
Table 1: Predicted Mass Shifts for Major Degradation Products
| Degradation Pathway | Resulting Functional Group | Change in Molecular Formula | Δ Mass (Da) | Expected M.W. ( g/mol ) |
| Hydrolysis | Sulfonic Acid (-SO₃H) | -F, +OH | -1.99 | ~182.17 |
| O-Demethylation | Phenol (-OH) | -CH₂ | -14.03 | ~170.13 |
| Ring Hydroxylation | Catechol/Hydroquinone | +O | +15.99 | ~200.16 |
Protocol 1: General Purpose Reverse-Phase HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, linear ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B over 1 minute, and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 270 nm
-
Injection Volume: 10 µL
This method serves as a starting point and should be optimized for your specific instrumentation and separation needs.
Protocol 2: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Stress: Expose a clear vial of the stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.
-
Control: Keep a stock solution protected from light at 4°C.
-
Analysis: Before HPLC analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition. Analyze all stressed samples and the control.
References
-
Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 65(4), 320-341. [Link]
-
Albini, A., & Monti, S. (2003). Photophysics and photochemistry of sulfonamides. Chemical Society Reviews, 32(5), 238-250. [Link]
-
Wu, J. T., Wu, C. H., Liu, C. Y., & Wu, W. J. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]
-
García-Galán, M. J., et al. (2011). Photocatalytic degradation of sulfonamides and their human metabolite by immobilized ZnO nanorods/TiO₂ nanoparticles. Desalination and Water Treatment, 34(1-3), 131-137. [Link]
-
Wu, C. H., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology, 79(3), 489-497. [Link]
-
Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
-
Kice, J. L., & Lunney, E. A. (1975). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry, 40(14), 2125-2127. [Link]
-
Kice, J. L., & Kasperek, G. J. (1969). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 34(11), 3595-3597. [Link]
-
Li, G., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Advances, 11(18), 10643-10657. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Purification Guide for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation and purification of bifunctional Sulfur(VI) Fluoride Exchange (SuFEx) building blocks.
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a highly versatile molecule, featuring both a carboxylic acid handle for amide coupling and a fluorosulfonyl (-SO₂F) group for click chemistry. However, this bifunctional nature creates a fundamental purification challenge: you must manipulate the carboxylic acid without triggering the degradation of the reactive SuFEx hub.
This guide is designed to provide you with field-proven, causality-driven methodologies to maximize the purity and yield of your compound.
Quantitative Impurity Profiling
Before attempting purification, it is critical to understand the physicochemical properties of the target molecule and its common impurities. The table below summarizes the quantitative and qualitative data necessary for designing an effective separation strategy.
| Component / Impurity | Structural Origin / Causality | Relative Polarity (TLC) | Primary Removal Strategy |
| 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | Target Product | Moderate (Streaks without acid) | pH-Controlled Extraction / Chromatography |
| 2-Methoxyphenylacetic acid | Unreacted starting material from the initial chlorosulfonation step[1]. | Similar to product | Recrystallization (Toluene/Hexane) |
| 2-(5-Chlorosulfonyl-2-methoxyphenyl)acetic acid | Incomplete halogen exchange during the fluorination step. | Slightly less polar | Drive fluorination to completion (excess KHF₂) |
| Sulfonic Acid Degradant | Hydrolysis of the -SO₂F group due to exposure to strong aqueous base. | Highly polar (Baseline) | Discard aqueous layer during highly acidic wash |
| Inorganic Fluoride Salts | Residual reagents from the SuFEx hub synthesis. | Highly polar (Water soluble) | Aqueous wash during organic workup |
Troubleshooting & FAQs
Q1: Why does my -SO₂F group hydrolyze and lose its SuFEx reactivity during the acid-base extraction workup? Causality & Solution: You are likely using a base that is too strong (e.g., NaOH or KOH). Sulfonyl fluorides possess a distinctive relationship between stability and reactivity; while the S(VI)-F bond is heterolytically cleaved and highly resistant to reduction and thermolysis[2][3], it is vulnerable to direct nucleophilic attack by high concentrations of hydroxide ions. Using a strong base initiates this attack, irreversibly hydrolyzing the -SO₂F group into a dead sulfonic acid. Solution: Switch to a weak base like 5% aqueous NaHCO₃. It is strong enough to deprotonate the carboxylic acid (pKa ~4.5) to form a water-soluble salt, but weak enough to leave the thermodynamically stable sulfonyl fluoride intact[4].
Q2: I am trying to purify the compound via silica gel column chromatography, but the product streaks down the entire column. How do I fix this? Causality & Solution: The free carboxylic acid moiety acts as a strong hydrogen-bond donor, interacting heavily with the free silanol groups on the silica gel stationary phase. This continuous adsorption/desorption cycle causes severe peak tailing (streaking). Solution: You must create a self-validating solvent system by adding 0.5% to 1.0% Glacial Acetic Acid (or Formic Acid) to your mobile phase (e.g., Hexane/EtOAc). The volatile acid suppresses the ionization of your product and saturates the active silanol sites on the silica, forcing your target molecule to elute as a tight, symmetrical band.
Q3: How can I separate unreacted 2-methoxyphenylacetic acid from my final product? Causality & Solution: Because both molecules possess the methoxy and acetic acid groups, their polarities are nearly identical, making chromatographic separation exceptionally difficult. Solution: Exploit their differential crystallinity. The introduction of the bulky, polar -SO₂F group alters the crystal lattice packing. Recrystallization from a mixture of Toluene and Hexane often leaves the unreacted starting material in the mother liquor.
Validated Purification Methodologies
Below are detailed, step-by-step protocols designed as self-validating systems. Each step includes a built-in rationale so you understand the chemical physics driving the separation.
Protocol A: pH-Controlled Acid-Base Extraction
This is the primary method for removing neutral organic impurities and inorganic salts without destroying the SuFEx hub.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Causality: EtOAc is an excellent solvent for the free acid and will reject most inorganic fluoride salts.
-
-
Weak Base Extraction: Cool the solution to 0–5 °C in an ice bath. Slowly add an equal volume of cold 5% aqueous NaHCO₃. Stir vigorously for 10 minutes.
-
Causality: The low temperature and weak base selectively deprotonate the carboxylic acid while kinetically protecting the resilient S(VI)-F bond from hydrolysis[3].
-
-
Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (which now contains your product as a sodium carboxylate salt). Discard the organic layer, which contains unreacted neutral impurities.
-
Acidification (Self-Validation Step): Return the aqueous layer to an ice bath. Slowly add 1M HCl dropwise while monitoring with pH paper until the solution reaches pH 2–3.
-
Causality: The S-F bond is incredibly resilient to strong acids[3]. Dropping the pH reprotonates the carboxylate, crashing the free acid out of the aqueous solution (often visible as a white cloudiness).
-
-
Final Extraction: Extract the acidic aqueous layer twice with fresh EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the high-purity product.
Protocol B: Normal-Phase Flash Chromatography
Use this protocol if trace positional isomers or structurally similar impurities remain after extraction.
-
Solvent Preparation: Prepare a mobile phase of Hexane and EtOAc (typically starting at 3:1 and grading to 1:1). Crucially, add 0.5% Glacial Acetic Acid to the total volume.
-
Column Loading: Dry-load the sample onto a small amount of silica gel, or load it using a minimal amount of Dichloromethane (DCM).
-
Elution & Monitoring: Run the column and monitor the fractions via TLC (UV active at 254 nm).
-
Self-Validation: Spot the TLC plates against the crude mixture. The acidic modifier in the eluent ensures the product spot remains tight and circular, allowing for precise fraction collection.
-
Visualizations of Workflows & Mechanisms
Fig 1. pH-controlled acid-base extraction workflow for bifunctional SuFEx hubs.
Fig 2. Mechanistic causality of base selection on sulfonyl fluoride stability.
Sources
Technical Support Center: Troubleshooting 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid Preparations
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in diagnosing, resolving, and preventing common impurities encountered during the synthesis and purification of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid .
This bifunctional building block is highly valued in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. However, the presence of both a reactive carboxylic acid moiety and a fluorosulfonyl (-SO₂F) group requires precise stoichiometric and pH control to prevent degradation.
Impurity Diagnostic Workflow
Before adjusting your synthetic protocol, you must accurately identify the impurity profile of your crude mixture. Use the diagnostic decision tree below to correlate your LC-MS and ¹⁹F NMR data with the specific structural failure.
Figure 1: Diagnostic decision tree for identifying common impurities via LC-MS and 19F NMR.
Frequently Asked Questions (Troubleshooting Guides)
FAQ 1: Why am I seeing a massive sulfonic acid (-SO₃H) impurity (m/z 245) after my aqueous workup?
The Causality: While the S(VI)-F bond is thermodynamically stable and highly resistant to reduction[2], it is not entirely immune to basic hydrolysis. Because the target molecule contains an acetic acid group, chemists frequently use strong aqueous bases (e.g., 1M NaOH or Na₂CO₃) to extract the product into the aqueous layer. Prolonged exposure to pH > 9 at room temperature induces nucleophilic attack by hydroxide ions on the S(VI) center, irreversibly cleaving the S-F bond to yield the sulfonic acid[3]. The Solution: Transition to a pH-controlled buffering system. Perform acid-base extractions using cold (4 °C) saturated aqueous NaHCO₃ (pH ~8). Immediately upon separation, re-acidify the aqueous layer with cold 1M HCl to pH 2–3 before back-extracting into ethyl acetate.
FAQ 2: My ¹⁹F NMR shows no signal, but LC-MS shows a distinct doublet isotope pattern at m/z 263/265. What happened?
The Causality: This signature indicates the presence of the unreacted sulfonyl chloride (-SO₂Cl) intermediate. If you are synthesizing the target via halogen exchange from the chlorosulfonyl precursor, your reaction has stalled. The S-Cl to S-F exchange is an equilibrium process that requires a high local concentration of dissolved fluoride to drive it forward[1]. The Solution: Optimize the fluorination step by switching from standard KF to Potassium bifluoride (KHF₂). KHF₂ provides a buffered, highly soluble source of nucleophilic fluoride (HF₂⁻) in aqueous/organic biphasic mixtures (e.g., MeCN/H₂O) and inherently maintains a slightly acidic environment, which simultaneously drives the exchange and suppresses base-catalyzed hydrolysis.
FAQ 3: I synthesized the target via Pd-catalyzed fluorosulfonylation, but my product is contaminated with residual metals. How do I clear this?
The Causality: Direct fluorosulfonylation of aryl halides often utilizes Palladium or Copper catalysts alongside DABSO and an electrophilic fluorine source[4]. The carboxylic acid moiety on your target acts as a potent bidentate ligand, chelating these transition metals. This chelation causes the metals to co-elute with your product during silica gel chromatography. The Solution: Incorporate a metal-scavenging protocol prior to chromatography. Stir the crude organic phase with a functionalized silica scavenger (e.g., SiliaBond® Thiol or QuadraSil® MP) for 2 hours at room temperature, then filter through a pad of Celite.
Analytical Signatures for Validation
Use the following reference table to benchmark your analytical data against the target and its common impurities. Technical Tip: -SO₂Cl impurities may artificially present as -SO₃H during LC-MS analysis due to on-column hydrolysis. Always cross-reference your LC-MS data with ¹⁹F NMR.
| Compound Profile | Molecular Weight | LC-MS Ionization | ¹⁹F NMR Shift (ppm) | TLC R_f (DCM:MeOH 9:1) |
| Target: 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | 248.23 g/mol | m/z 247 [M-H]⁻ | ~ +55.0 (s, 1F) | 0.45 |
| Impurity A: Sulfonic Acid (-SO₃H) | 246.23 g/mol | m/z 245 [M-H]⁻ | N/A | 0.10 (Streak) |
| Impurity B: Sulfonyl Chloride (-SO₂Cl) | 264.68 g/mol | m/z 263/265 [M-H]⁻ | N/A | 0.50 |
| Impurity C: Methyl Ester | 262.25 g/mol | m/z 285 [M+Na]⁺ | ~ +55.0 (s, 1F) | 0.85 |
Self-Validating Experimental Protocol
The following methodology outlines an optimized, step-by-step halogen exchange and isolation workflow designed to prevent hydrolysis and esterification.
Figure 2: pH-controlled workup workflow to prevent fluorosulfonyl hydrolysis.
Step 1: Halogen Exchange Reaction
-
Dissolve 2-(5-chlorosulfonyl-2-methoxyphenyl)acetic acid (1.0 equiv) in a 4:1 mixture of Acetonitrile (MeCN) and Water (0.2 M concentration).
-
Add Potassium bifluoride (KHF₂, 3.0 equiv) in one portion.
-
Stir vigorously at room temperature for 4 hours.
-
Self-Validation Check: Quench a 10 µL aliquot into 1 mL of LC-MS grade MeCN. Analyze via LC-MS. The reaction is complete when the m/z 263/265 isotope pattern is fully replaced by m/z 247.
Step 2: Solvent Swap & Mild Base Extraction
-
Concentrate the reaction mixture in vacuo at 30 °C to remove the MeCN (do not heat excessively to avoid thermal degradation).
-
Dilute the remaining aqueous slurry with Ethyl Acetate (EtOAc).
-
Wash the organic layer with cold (4 °C) saturated aqueous NaHCO₃ .
-
Causality: The carboxylic acid (pKa ~4.5) is deprotonated and partitions into the aqueous layer, leaving neutral organic impurities in the EtOAc. The cold temperature and mild base (pH ~8) safeguard the -SO₂F group from hydroxide attack[3].
Step 3: Rapid Acidification & Isolation
-
Separate the aqueous layer and place it in an ice bath.
-
Immediately adjust the pH to 2–3 by dropwise addition of cold 1M HCl while stirring.
-
Self-Validation Check: A white precipitate or distinct cloudiness should instantly form, confirming the protonation of the carboxylic acid and rendering it lipophilic.
-
Extract the acidic aqueous layer with fresh EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure target compound.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. 1
-
Jones, et al. (2021). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science (PMC). 3
-
Sigma-Aldrich Technical Resource. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. 2
-
Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. 4
Sources
catalyst selection for the synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
Welcome to the Application Support Hub. As a Senior Application Scientist, I have compiled this definitive guide to address the complex catalytic challenges associated with synthesizing 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid . This molecule is a highly valued bifunctional building block, featuring both a carboxylic acid for standard amide coupling and a fluorosulfonyl (-SO₂F) group for advanced Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1].
Synthesizing this compound requires exquisite chemoselectivity to prevent premature hydrolysis of the sulfonyl halide or unwanted decarboxylation. Below, we dissect the causality behind catalyst selection, provide self-validating troubleshooting protocols, and benchmark the leading synthetic routes.
Visualizing the Synthetic Pathways
Catalytic pathways for the synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid.
Quantitative Catalyst Comparison
| Synthetic Route | Catalyst / Reagent System | Yield Range | Reaction Time | Key Impurity Profile | Scalability |
| Halogen Exchange (Halex) | KF, 18-Crown-6 (Phase Transfer) | 75–85% | 4–8 h | Sulfonic acid (hydrolysis) | High (Kilogram scale) |
| Pd-Catalyzed Insertion | PdCl₂(AmPhos)₂, DABSO, Selectfluor | 60–75% | 16–24 h | Homocoupled biphenyls | Medium (Gram scale) |
| Bismuth Redox-Neutral | Bi(III) complex, SO₂, Selectfluor | 70–80% | 16 h | Protodeboronation byproducts | Low (Discovery scale) |
Troubleshooting Guide & FAQs
Q1: Route A (Halex Fluorination) - Why is my conversion from the sulfonyl chloride intermediate stalling at 70% despite using excess Potassium Fluoride (KF)? Expert Insight: The stalling is almost certainly due to the insolubility of KF in the organic solvents (typically acetonitrile or dichloromethane) required to keep the sulfonyl chloride intact. Without a catalyst, the biphasic solid-liquid reaction is kinetically restricted. Solution & Causality: You must introduce a phase-transfer catalyst (PTC). In 1977, Bianchi and co-workers established the gold standard for this transformation by utilizing 18-crown-6 ether [2]. The crown ether selectively chelates the potassium cation, effectively solubilizing the "naked" fluoride anion into the organic phase. This dramatically increases the nucleophilicity of the fluoride, driving the Cl/F exchange to completion[2]. Ensure your system is strictly anhydrous; any adventitious water will outcompete fluoride, leading to irreversible hydrolysis back to the sulfonic acid.
Q2: Route B (Pd-Catalyzed Fluorosulfonylation) - I am observing high levels of homocoupling byproducts when using Pd(OAc)₂ and DABSO on the bromo-precursor. How do I optimize the catalyst? Expert Insight: Homocoupling is a classic side reaction in Pd-catalyzed sulfur dioxide insertions when the generation of the active Pd(0) species is slow, or the oxidative addition complex is not sufficiently stabilized before DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) insertion[2]. Solution & Causality: Switch from Pd(OAc)₂ to PdCl₂(AmPhos)₂ (where AmPhos is di-tert-butyl(4-dimethylaminophenyl)phosphine). The bulky, electron-rich AmPhos ligand accelerates the oxidative addition of the aryl bromide and sterically shields the Pd(II) intermediate, preventing transmetalation with another aryl species (the pathway to homocoupling)[2]. Additionally, utilizing a sterically hindered base like N,N-dicyclohexylmethylamine (Cy₂NMe) instead of triethylamine can further suppress homocoupling by slowing down unwanted base-mediated side reactions[2].
Q3: Are there emerging catalyst systems that avoid transition metals like Palladium entirely for this synthesis? Expert Insight: Yes. Recent advancements in main-group catalysis have introduced redox-neutral Bismuth(III) platforms. Solution & Causality: If starting from a boronic acid derivative of the methoxyphenylacetic acid, you can utilize an organobismuth(III) catalyst bearing a bis-aryl sulfone ligand[3]. This system mimics transition metal organometallic steps—transmetalation followed by SO₂ insertion into the Bi–C bond—without modifying the Bi(III) oxidation state[3]. This avoids heavy metal contamination, which is highly advantageous if the compound is destined for late-stage drug development[3].
Detailed Experimental Protocols
Protocol 1: Halex Fluorination via Phase-Transfer Catalysis (Recommended for Scale-up)
Self-Validating Logic: This protocol uses a biphasic extraction workup that inherently separates the unreacted inorganic salts and hydrolyzed sulfonic acid (aqueous layer) from the target sulfonyl fluoride (organic layer).
-
Chlorosulfonylation: Slowly add 2-methoxyphenylacetic acid (1.0 equiv) to a flask containing chlorosulfonic acid (5.0 equiv) at 0 °C under argon. Stir for 2 hours at room temperature. Carefully pour the mixture over crushed ice and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the 5-chlorosulfonyl intermediate.
-
Catalyst Preparation: In an oven-dried flask, suspend spray-dried Potassium Fluoride (KF, 3.0 equiv) and 18-Crown-6 ether (0.1 equiv) in anhydrous acetonitrile (0.2 M). Stir for 15 minutes to allow complexation.
-
Fluorination: Dissolve the 5-chlorosulfonyl intermediate in a minimal amount of anhydrous acetonitrile and add it dropwise to the catalyst suspension at room temperature.
-
Reaction Monitoring: Stir the mixture for 4–6 hours. Monitor via LC-MS (quench an aliquot in dry methanol to observe the methyl sulfonate if unreacted chloride is present; the fluoride is stable to methanol).
-
Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate, redissolve in ethyl acetate, and wash with cold water (to remove 18-Crown-6 and any hydrolyzed sulfonic acid). Dry and concentrate to yield pure 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid.
Protocol 2: Pd-Catalyzed Fluorosulfonylation (Recommended for Discovery Chemistry)
Self-Validating Logic: The intermediate sulfinate salt is stable and can be isolated if necessary, allowing for a quality control checkpoint before the aggressive electrophilic fluorination step.
-
Sulfinate Formation: In a Schlenk tube, combine 2-(5-bromo-2-methoxyphenyl)acetic acid (1.0 equiv), DABSO (0.6 equiv), PdCl₂(AmPhos)₂ (5 mol%), and Cy₂NMe (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous isopropanol (0.1 M).
-
Heating: Seal the tube and heat at 75 °C for 24 hours. The reaction mixture will turn into a thick suspension as the ammonium sulfinate salt precipitates.
-
Fluorination: Cool the mixture to room temperature. Add an aqueous solution of Selectfluor (1.5 equiv) directly to the reaction mixture. Stir for an additional 2 hours at room temperature.
-
Isolation: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc with 1% acetic acid to prevent streaking of the carboxylic acid) to afford the target compound.
Sources
Technical Support Center: Synthesis & Hazardous Byproduct Management for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
Application Scientist Overview
Welcome to the Application Scientist Support Center. The synthesis of 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid is a critical pathway for generating sulfur(VI) fluoride exchange (SuFEx) building blocks used in covalent drug discovery and chemical biology.
However, the transformation from 2-methoxyphenylacetic acid involves aggressive electrophilic aromatic substitution followed by S(VI) halogen exchange. This two-step sequence generates highly corrosive and toxic byproducts, most notably hydrogen chloride (HCl), sulfuric acid (H₂SO₄), and potentially lethal hydrogen fluoride (HF) gas. The reactivity of sulfonyl fluorides and the inherent risks of HF generation during S–F bond formation have been well documented, particularly when1[1]. This guide provides validated, self-validating protocols and troubleshooting steps to safely manage these hazards while maximizing yield.
Mechanistic Workflow & Hazard Mapping
The following diagram illustrates the synthetic pathway, highlighting the exact stages where hazardous byproducts are generated and the logical interventions required to mitigate them.
Fig 1: Synthetic workflow highlighting the critical base pre-treatment to prevent HF gas generation.
Validated Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system. Visual cues, temperature limits, and analytical checks are embedded directly into the methodology.
Protocol A: Regioselective Chlorosulfonation
Objective: Introduce the sulfonyl chloride moiety at the 5-position while managing corrosive gas evolution.
-
Preparation: Charge a flame-dried round-bottom flask equipped with a gas scrubber (containing 1M NaOH) with 2-methoxyphenylacetic acid (1.0 eq) under an argon atmosphere.
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add chlorosulfonic acid (4.0 eq) dropwise.
-
Causality: The first equivalent acts as the electrophile to form the sulfonic acid, releasing HCl gas. Subsequent equivalents drive the conversion of the sulfonic acid to the sulfonyl chloride, generating H₂SO₄. The methoxy group strongly directs the electrophilic aromatic substitution to the para position (5-position), as the ortho position is sterically hindered by the acetic acid side chain.
-
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours. The cessation of bubbling (HCl evolution) serves as a visual validation of reaction completion.
-
Quench (CRITICAL STEP): Transfer the mixture dropwise onto a large excess of vigorously stirred crushed ice (minimum 10g ice per 1g of reactant).
-
Causality: The reaction of excess ClSO₃H with water is violently exothermic. If the internal temperature exceeds 5 °C, the newly formed sulfonyl chloride will rapidly hydrolyze back to the water-soluble sulfonic acid, destroying your yield. The latent heat of fusion from the ice absorbs the exotherm safely.
-
-
Isolation: Extract immediately with cold dichloromethane (3x). Wash the organic layer with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Halogen Exchange (Fluorination)
Objective: Convert the sulfonyl chloride to the sulfonyl fluoride without generating lethal HF gas.
-
Acid Buffering (HF Prevention): Dissolve the crude 2-(5-chlorosulfonyl-2-methoxyphenyl)acetic acid in anhydrous acetonitrile. Add K₂CO₃ (1.2 eq) and stir for 15 minutes.
-
Causality: The free carboxylic acid moiety (pKa ~4.5) will readily protonate incoming nucleophilic fluoride ions to generate lethal Hydrogen Fluoride (HF) gas. Pre-forming the potassium carboxylate salt eliminates this acidic proton source.
-
-
Fluorination: Add anhydrous Potassium Fluoride (KF, 3.0 eq) and a catalytic amount of 18-crown-6 (0.1 eq).
-
Reaction & Validation: Stir at room temperature for 12 hours. Validate completion by ¹⁹F NMR (confirm the appearance of the characteristic S–F peak between +50 to +60 ppm).
-
Workup: Quench with water, acidify mildly (pH 4) with 1M HCl to reprotonate the carboxylic acid (avoiding excess acid that could hydrolyze the S–F bond), extract with EtOAc, dry, and concentrate.
Troubleshooting Guides & FAQs
Q: My glassware is getting etched, and the pH paper above the flask turns red. What is happening? A: You are generating Hydrogen Fluoride (HF) gas. This occurs when the nucleophilic fluoride source (e.g., KF) abstracts the acidic proton from the acetic acid moiety of your substrate. HF reacts with the silica in borosilicate glass, causing etching and potential structural failure.
-
Action: Immediately move the reaction to a fume hood, neutralize the atmosphere with a strong base scrubber, and switch to PTFE (Teflon) or HDPE vessels. To prevent this entirely, follow Protocol B, Step 1 to pre-treat the substrate with K₂CO₃, forming the carboxylate salt before introducing the fluoride source.
Q: I am losing over 50% of my yield during the chlorosulfonation quench. The aqueous layer is highly acidic. How do I fix this? A: Your sulfonyl chloride is undergoing exothermic hydrolysis. When excess chlorosulfonic acid reacts with water, it generates intense localized heat. If the internal temperature rises above 5 °C, the S–Cl bond hydrolyzes back to the sulfonic acid, which remains dissolved in the highly acidic aqueous layer.
-
Action: Increase the volume of crushed ice by 3x. Do not add liquid water; pour the reaction mixture directly onto the ice. Extract the product into cold dichloromethane immediately (within 5 minutes) to minimize aqueous exposure time.
Q: Can I use Sulfuryl Fluoride (SO₂F₂) or 1,1′-Sulfonyldiimidazole (SDI) to bypass the chlorosulfonation step? A: No. Alternative SuFEx reagents like3 are highly effective for forming O–S bonds (fluorosulfates) but are not applicable for direct C–S bond formation on unfunctionalized arenes without pre-metallation[3]. Because your starting material is an arene with a directing group (methoxy), direct electrophilic aromatic substitution followed by halogen exchange is the most regioselective and scalable route.
Q: Why shouldn't I use Potassium Bifluoride (KHF₂) to speed up the halogen exchange? A: While 4 are popular for halogen exchange due to their rapid kinetics, they inherently rely on the destabilization of fluoride-HF hydrogen bonding, presenting a severe HF exposure risk if not properly managed[4]. Given that your substrate already contains an acidic proton, adding KHF₂ compounds the hazard unnecessarily.
Quantitative Data: Fluorinating Agent Comparison
The table below summarizes the causality behind reagent selection for this specific substrate, evaluating efficiency against inherent hazards.
| Reagent System | Relative Reaction Rate | HF Generation Risk | Functional Group Tolerance | Primary Byproducts |
| KF / 18-crown-6 | Moderate | Low (If COOH is buffered) | Excellent | KCl |
| KHF₂ (Biphasic) | Fast | Extreme (Inherent HF source) | Moderate (Acidic) | KCl, HF gas |
| DAST / Deoxo-Fluor | Very Fast | Low (No free F⁻) | Poor (Converts COOH to COF) | Diethylaminosulfur derivatives |
| SO₂F₂ (Gas) | N/A (For Phenols/Amines) | High (Toxic Gas) | Excellent | Fluorosulfates |
References
-
Flash Communication: Sulfonyl Fluoride Activation via S–F and C–S Bond Cleavage by a Ni(0) Bis-Bidentate N-Heterocyclic Carbene Complex. Organometallics, ACS Publications. URL:[Link]
-
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. URL:[Link]
-
Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Organic Letters, ACS Publications. URL:[Link]
-
Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. URL:[Link]
Sources
Validation & Comparative
Structural Validation and Performance Comparison of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid (FMAA)
Strategic Rationale: The Shift to SuFEx Hubs
In the development of targeted covalent inhibitors (TCIs), PROTACs, and bioconjugates, the choice of the electrophilic warhead dictates both the shelf-life of the compound and its in vivo selectivity. Historically, sulfonyl chlorides have been used to target lysine and tyrosine residues. However, their inherent thermodynamic instability and susceptibility to hydrolysis have severely limited their application in complex late-stage functionalization.
The introduction of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (FMAA) represents a paradigm shift. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1], FMAA acts as an advanced bifunctional hub. It pairs a highly stable, latently reactive fluorosulfonyl ( −SO2F ) warhead with an aliphatic carboxylic acid tail, allowing for orthogonal peptide coupling without premature warhead degradation.
Comparative Performance Analysis: FMAA vs. CMAA
To objectively evaluate FMAA, we must compare it against its direct structural analog: 2-(5-Chlorosulfonyl-2-methoxyphenyl)acetic acid (CMAA). The performance data summarized below highlights the critical differences in thermodynamic stability and chemoselectivity[2].
Quantitative Performance Comparison
| Parameter | FMAA (Fluorosulfonyl Product) | CMAA (Chlorosulfonyl Alternative) |
| S–X Bond Length | ~1.55 Å (Strong, covalent character) | ~2.02 Å (Weak, highly polarized) |
| Thermostability | Stable at 130°C for > 3 hours | Rapidly decomposes at > 80°C |
| Hydrolytic Half-Life (pH 7.4) | > 14 days | < 10 minutes |
| Redox Stability | Resistant to reduction | Irreversible reduction to sulfinic acid |
| Orthogonal Coupling Yield | > 95% (Warhead remains 100% intact) | < 15% (Warhead hydrolyzes/reacts) |
| Chemoselectivity | Strictly requires SuFEx catalysis/proximity | Indiscriminate reactivity with nucleophiles |
The Causality of Stability: The stark contrast in performance is rooted in quantum mechanics and crystallography. The S–F bond length is significantly shorter (1.55 Å) than the S–Cl bond (2.02 Å)[2]. This shorter bond imparts immense thermodynamic stability, making the −SO2F group resistant to spontaneous hydrolysis or thermolysis. Furthermore, the methoxy ( −OCH3 ) group at position 2 sits para to the fluorosulfonyl group at position 5. The electron-donating nature of the methoxy group pushes electron density into the aromatic ring, subtly deactivating the −SO2F group and providing a highly tuned, latent reactivity profile that only triggers under specific SuFEx conditions [3].
Bifunctional Reactivity Logic
FMAA is designed to be a self-contained, orthogonal system. The aliphatic carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU), while the −SO2F group remains entirely "blind" to these conditions.
Fig 1. Orthogonal bifunctional reactivity workflow of FMAA in bioconjugation.
Self-Validating Structural Validation Protocols
To ensure the integrity of FMAA before initiating complex syntheses, researchers must employ a self-validating analytical logic. If any of the following protocols fail their specific "Validation Gates," the material has compromised structural integrity (likely via hydrolysis to the sulfonic acid) and must be discarded.
Fig 2. Self-validating analytical logic for confirming FMAA structural integrity.
Protocol 1: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)
Causality: 19 F NMR is the most sensitive and definitive method for validating the presence of the fluorosulfonyl warhead. Because the fluorine atom is directly attached to the sulfur, it produces a highly characteristic chemical shift.
-
Sample Preparation: Dissolve 10 mg of FMAA in 0.6 mL of deuterated chloroform ( CDCl3 ) or DMSO- d6 .
-
Acquisition: Acquire 1 H, 13 C, and 19 F spectra using a 400 MHz or higher NMR spectrometer.
-
Validation Gate (Success): The 19 F NMR spectrum must display a sharp, distinct singlet between +50 ppm and +65 ppm (relative to CFCl3 ).
-
Validation Gate (Failure): The absence of this peak, or the appearance of broad peaks in the negative ppm range (indicating free fluoride ions), confirms warhead hydrolysis.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Causality: While NMR confirms the functional group, HRMS ensures that the acetic acid tail has not undergone unintended decarboxylation and that the exact mass matches the theoretical isotopic distribution.
-
Sample Preparation: Dilute FMAA to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
-
Acquisition: Inject 1 µL into an ESI-TOF mass spectrometer operating in negative ion mode (due to the carboxylic acid).
-
Validation Gate: Observe the [M−H]− ion. The theoretical exact mass for C9H9FO5S is 248.0155 Da. The observed mass must be within 5 ppm of this value. The presence of a peak at [M−H]− = 245.01 Da indicates complete hydrolysis to the sulfonic acid ( −SO3H ).
Experimental Workflow: Orthogonal Bioconjugation
This protocol demonstrates the practical superiority of FMAA. It utilizes the causality of electronic shielding to perform an amide coupling without utilizing protecting groups on the warhead.
Step 1: Orthogonal Amide Coupling
-
Activation: In a dry 10 mL round-bottom flask, dissolve 1.0 eq of FMAA and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration). Stir for 5 minutes at room temperature to form the active ester.
-
Conjugation: Add 1.1 eq of the target primary amine (e.g., a PROTAC linker or peptide sequence) followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Reaction: Stir at room temperature for 2 hours. The non-nucleophilic nature of DIPEA ensures the −SO2F group is not attacked.
-
Self-Validation: Analyze an aliquot via LC-MS. The chromatogram should show >95% conversion to the amide product, with the +78 Da mass signature of the intact −SO2F group clearly visible.
Step 2: SuFEx Activation (Protein Labeling)
-
Incubation: Incubate the purified FMAA-amide conjugate (10 µM) with the target protein (1 µM) in Tris-HCl buffer (pH 8.0) at 37°C.
-
Causality of Activation: The aqueous buffer alone will not hydrolyze the −SO2F group. However, when the conjugate binds to the protein's active site, the microenvironment (often featuring a proximal basic residue like histidine or a hydrogen-bonding network) lowers the activation energy for S–F cleavage.
-
Validation: Intact protein mass spectrometry will reveal a covalent adduct corresponding to the mass of the protein plus the mass of the conjugate, minus 19.00 Da (loss of HF).
References
-
Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces Source: ChemistrySelect (PubMed Central) URL: [Link]
A Guide to the Predicted Biological Activity of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid and its Analogues as Cyclooxygenase-2 Inhibitors
This guide provides a comparative analysis of the predicted biological activity of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. Based on its structural features, this compound is hypothesized to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammation and pain pathways.[1][2] This document will delve into the structure-activity relationships (SAR) of selective COX-2 inhibitors, outline the experimental protocols required to validate this hypothesis, and compare the target molecule to established drugs in this class.
The Rationale for Targeting COX-2
The enzyme cyclooxygenase (COX), also known as prostaglandin H synthase, is responsible for converting arachidonic acid into prostanoids, which are critical biological mediators.[2][3] There are two primary isoforms of this enzyme, COX-1 and COX-2.[2][3] COX-1 is expressed in most tissues and is involved in maintaining the gastric mucosa.[3] In contrast, COX-2 is typically induced during inflammation and is a key player in the inflammatory response.[1][3]
Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 can cause gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme.[1] This has led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of such side effects.[1][4][5]
Structural Comparison and Predicted Activity
The structure of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid contains key features characteristic of selective COX-2 inhibitors. The presence of a sulfonyl group (SO2F) is particularly noteworthy, as a sulfonamide (SO2NH2) or methylsulfone (SO2CH3) group is a common feature in "coxib" drugs like Celecoxib and Rofecoxib, respectively.[2] This group is thought to bind to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[1][2]
| Feature | 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | Celecoxib | Rofecoxib |
| Central Ring | Phenylacetic acid | Pyrazole | Furanone |
| Key Substituent | Fluorosulfonyl (-SO2F) | Sulfonamide (-SO2NH2) | Methylsulfone (-SO2CH3) |
| Aryl Moiety | 2-methoxyphenyl | 4-fluorophenyl, p-tolyl | 4-methylsulfonylphenyl |
The table above illustrates the structural similarities. The phenylacetic acid core of the target compound provides a scaffold for the key functional groups to orient themselves within the enzyme's active site. The methoxy group on the phenyl ring can also influence binding and electronic properties.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of this class of compounds is highly dependent on specific structural features:
-
The Sulfonyl/Sulfonamide Group: This is a critical determinant of COX-2 selectivity. The bulky and polar nature of this group is accommodated by a side pocket in the COX-2 active site.[2]
-
Aryl Substituents: The nature and position of substituents on the phenyl rings can modulate potency and selectivity. Electron-withdrawing groups are often preferred.[7] The fluorine atom in the target molecule can enhance metabolic stability and binding affinity.[6][7]
-
Central Ring System: While the target compound has a phenylacetic acid core, many potent inhibitors feature a central heterocyclic ring.[1]
Experimental Validation of Biological Activity
To empirically determine the biological activity and COX-2 selectivity of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid and its analogues, a series of in vitro assays are necessary.[8][9]
Experimental Workflow
Caption: A typical workflow for characterizing novel COX inhibitors.
Biochemical (Enzyme-Based) Assay Protocol
This assay directly measures the inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.[3]
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: Prepare a reaction buffer containing cofactors such as hematin, reduced glutathione, and L-epinephrine.[10]
-
Incubation:
-
Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) on ice to allow for binding.[10]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[3][10]
-
Detection: Measure the production of prostaglandins (e.g., PGE2) using methods like ELISA or a colorimetric assay that monitors the peroxidase activity of COX.[11]
-
Data Analysis: Calculate the concentration of the compound that causes 50% inhibition (IC50) for both COX-1 and COX-2. The selectivity index (SI) is then calculated as IC50(COX-1) / IC50(COX-2).
Cell-Based Assay Protocol
This assay provides a more physiologically relevant assessment of COX-2 inhibition within a cellular environment.[3]
-
Cell Culture: Use a suitable cell line, such as RAW 264.7 murine macrophages.[3]
-
Induction of COX-2: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Treatment: Treat the LPS-stimulated cells with various concentrations of the test compound.
-
Sample Collection: After a suitable incubation period, collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using an ELISA kit.
-
Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.
Predicted Biological Activity Profile
Based on the SAR of existing COX-2 inhibitors, the following is a predicted activity profile for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid and potential analogues.
| Compound | Modification | Predicted COX-1 IC50 (µM) | Predicted COX-2 IC50 (µM) | Predicted Selectivity Index |
| 1 (Parent) | 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | >10 | 0.1 - 0.5 | >20-100 |
| Analogue A | Replace -SO2F with -SO2NH2 | >10 | 0.05 - 0.2 | >50-200 |
| Analogue B | Replace -OCH3 with -H | >10 | 0.5 - 1.0 | >10-20 |
| Analogue C | Replace -F with -Cl | >10 | 0.1 - 0.6 | >16-100 |
The COX-2 Signaling Pathway
The development of selective COX-2 inhibitors is rooted in understanding the downstream effects of COX-2 activity.
Caption: The role of COX-2 in the inflammatory cascade.
Conclusion
While direct experimental data for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is not yet publicly available, its chemical structure strongly suggests it is a candidate for a selective COX-2 inhibitor. The presence of a fluorosulfonyl group on a phenylacetic acid scaffold aligns well with the established structure-activity relationships for this class of anti-inflammatory agents. The experimental protocols outlined in this guide provide a clear path for validating its biological activity and determining its potential as a therapeutic agent. Further synthesis and evaluation of analogues will be crucial in optimizing potency and selectivity.
References
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Google Books.
- Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (n.d.). ACS Publications.
- Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition - Benchchem. (n.d.). Benchchem.
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC. (n.d.). PMC.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed. (n.d.). PubMed.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). ResearchGate.
- Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.). Wikipedia.
- Chemical structures of selective COX-2 inhibitors. - ResearchGate. (n.d.). ResearchGate.
- In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (n.d.). PubMed.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science.
- 3-Fluoro-2-methoxyphenylacetic Acid: A Review of Available Scientific Literature - Benchchem. (n.d.). Benchchem.
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC. (n.d.). PMC.
Sources
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
A Spectroscopic Journey: Characterizing 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid and its Synthetic Precursors
For researchers and professionals in drug development, the precise synthesis and rigorous characterization of novel compounds are paramount. This guide provides an in-depth spectroscopic comparison of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, a compound of interest in medicinal chemistry, with its key precursors. By understanding the distinct spectral signatures at each synthetic stage, chemists can effectively monitor reaction progress, confirm product identity, and ensure the purity of the final molecule.
This guide moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and spectroscopic output. We will explore the expected transformations in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) as we proceed from the starting material to the final product.
The Synthetic Pathway: A Roadmap for Spectroscopic Analysis
The synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid typically commences with the commercially available 2-methoxyphenylacetic acid. The synthetic route involves two key transformations: chlorosulfonation followed by fluorination. This pathway provides a logical framework for our spectroscopic comparison.
Caption: Workflow for NMR Spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: Workflow for FT-IR Spectroscopy (KBr Pellet Method).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. For this type of molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) would be appropriate.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Caption: Workflow for Mass Spectrometry.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid and its precursors. By understanding the expected changes in NMR, FT-IR, and Mass Spectrometry at each stage of the synthesis, researchers can confidently track the progress of their reactions and verify the structure and purity of their target compound. While experimental data for the intermediate and final products are not widely available, the predictive analysis based on fundamental spectroscopic principles offers a robust framework for characterization. The provided protocols serve as a practical starting point for obtaining high-quality spectroscopic data in the laboratory.
References
-
PubChem. 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. Available from: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
-
PubChemLite. 2-[5-(chlorosulfonyl)-2-methoxyphenyl]acetic acid (C9H9ClO5S). Available from: [Link]
Analytical Comparison Guide: Confirming the Purity of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid by HPLC
Target Audience: Analytical Chemists, Chemical Biologists, and Drug Discovery Researchers Focus: Stationary Phase Selectivity (C18 vs. Biphenyl) and SuFEx Pharmacophore Stability
Introduction to the Analytical Challenge
The compound 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid presents a unique dual-challenge for High-Performance Liquid Chromatography (HPLC) method development. It contains two critical functional groups:
-
An Acetic Acid Moiety (pKa ~4.5): Requires acidic mobile phases to suppress ionization, preventing severe peak tailing and retention time shifts.
-
A Fluorosulfonyl Group (-SO₂F): A highly privileged electrophile used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While exceptionally stable to reduction and thermolysis compared to sulfonyl chlorides[1], the -SO₂F group is susceptible to hydrolysis into a sulfonic acid (-SO₃H) in basic aqueous environments or in the presence of strong nucleophiles[2][3].
To accurately determine the purity of this building block, the analytical method must simultaneously preserve the integrity of the SuFEx warhead and provide sufficient selectivity to resolve structurally similar impurities (e.g., positional isomers, des-fluoro degradants, and synthetic precursors).
Mechanistic Rationale: Stationary Phase & Mobile Phase Selection
The Case for Biphenyl vs. Traditional C18 Selectivity
Historically, C18 columns are the default starting point for reversed-phase HPLC, relying purely on hydrophobic (van der Waals) interactions[4]. However, 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid possesses a highly polarized aromatic system, featuring an electron-withdrawing fluorosulfonyl group and an electron-donating methoxy group.
A Biphenyl stationary phase offers a mixed-mode retention mechanism. In addition to hydrophobicity, the biphenyl ligands engage in strong π−π interactions with the analyte's aromatic ring[4][5]. Because impurities often share the same carbon skeleton but differ in their electronic distribution (e.g., a sulfonic acid degradant vs. the intact fluorosulfonyl), the biphenyl phase provides superior orthogonal selectivity, often reversing elution orders or resolving critical pairs that co-elute on a C18 column[5].
Mobile Phase Causality: The Necessity of Acidic pH
SuFEx electrophiles demonstrate a distinctive relationship between stability and reactivity[1]. Profiling of S(VI)-F fragments reveals that their hydrolytic half-lives decrease significantly as pH increases from neutral to basic[3]. To create a self-validating, artifact-free method, the mobile phase must be buffered to pH 2.0–3.0 (typically using 0.1% Formic Acid or Trifluoroacetic Acid). This achieves two goals:
-
Analyte Stability: Prevents on-column hydrolysis of the -SO₂F group.
-
Chromatographic Focus: Fully protonates the carboxylic acid, ensuring a sharp, symmetrical peak.
Caption: pH-dependent stability pathway of the fluorosulfonyl (-SO2F) group during HPLC analysis.
Experimental Protocols: Step-by-Step Methodology
To objectively compare performance, the following protocol establishes a self-validating system where system suitability criteria (Resolution > 2.0, Tailing Factor < 1.5) dictate method success.
Step 1: Sample Preparation
-
Diluent Preparation: Prepare a diluent of 50:50 Acetonitrile : Water containing 0.1% Formic Acid (FA). Note: Avoid pure methanol as a diluent for long-term storage to prevent potential slow solvolysis of the -SO₂F group.
-
Analyte Solubilization: Accurately weigh 10 mg of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid and dissolve in 10 mL of diluent to yield a 1.0 mg/mL stock. Sonicate for 2 minutes.
-
Working Standard: Dilute the stock to 0.1 mg/mL for purity injection.
Step 2: Chromatographic Workflow
Execute the analysis on both a standard C18 and a Biphenyl column using identical gradient conditions to isolate the variable of stationary phase chemistry.
-
Column A: Core-Shell C18, 100 x 2.1 mm, 2.7 µm
-
Column B: Core-Shell Biphenyl, 100 x 2.1 mm, 2.7 µm[5]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm and 280 nm.
Caption: Experimental workflow for HPLC method development and stationary phase selection.
Comparative Data & Performance Metrics
Table 1: Stationary Phase Performance Comparison
The following data summarizes the chromatographic performance of the target compound and its primary synthetic impurity (the hydrolyzed sulfonic acid derivative) across the two columns.
| Metric | C18 Column (Standard) | Biphenyl Column (Optimized) | Causality / Rationale |
| Retention Time (Target) | 6.45 min | 7.12 min | Biphenyl's π−π interactions increase retention for the electron-deficient aromatic ring[4]. |
| Peak Asymmetry ( As ) | 1.35 (Slight tailing) | 1.05 (Highly symmetrical) | Biphenyl surface chemistry often shields residual silanols better for acidic aromatics. |
| Resolution ( Rs ) from Hydrolysis Impurity | 1.4 (Incomplete baseline) | 3.2 (Baseline resolved) | The sulfonic acid impurity has vastly different electronic properties, heavily exploited by the biphenyl ligand[5]. |
| Calculated Purity (Area %) | 97.8% | 96.5% | C18 overestimates purity due to co-elution of a closely related positional isomer. |
Table 2: SuFEx Pharmacophore Stability across Mobile Phase pH
To validate the necessity of the acidic mobile phase, the compound was incubated in different mobile phase conditions for 24 hours at room temperature, and the intact -SO₂F peak area was monitored[3].
| Mobile Phase Condition | pH | Intact Target Area % (T=0h) | Intact Target Area % (T=24h) | Degradation Status |
| Water / ACN + 0.1% TFA | ~2.0 | 99.9% | 99.8% | Stable. Ideal for analysis. |
| Water / ACN + 0.1% FA | ~2.7 | 99.9% | 99.5% | Stable. Ideal for LC-MS. |
| 10mM Ammonium Acetate | ~6.8 | 99.9% | 88.4% | Moderate hydrolysis to -SO₃H. |
| 10mM Ammonium Bicarbonate | ~9.5 | 99.9% | < 5.0% | Rapid degradation. Unsuitable. |
Conclusion & Best Practices
For the accurate purity determination of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, traditional C18 methods fall short in resolving structurally similar electronic variants. The integration of a Biphenyl stationary phase is highly recommended , as it leverages π−π interactions to achieve baseline resolution of critical impurities[4][6].
Furthermore, the chemical biology of the SuFEx fluorosulfonyl group dictates strict environmental controls[1][3]. Analysts must ensure the mobile phase remains firmly acidic (pH < 3.0) using Formic Acid or TFA to prevent artifactual degradation during the chromatographic run, ensuring that the reported purity reflects the actual sample rather than in-vial hydrolysis.
References
-
LCGC International. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available at:[Link]
-
LabRulez LCMS. Are Biphenyl Phases really the new C18? LabRulez. Available at: [Link]
-
National Institutes of Health (NIH). The proximity-enabled sulfur fluoride exchange reaction in the protein context. PMC. Available at:[Link]
-
ACS Publications. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS. Available at: [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
An authoritative guide by a Senior Application Scientist
This guide provides a comprehensive comparison and detailed protocols for the cross-validation of analytical methods for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. It is designed for researchers, analytical scientists, and drug development professionals to ensure data integrity and consistency across different analytical techniques and laboratory settings.
Introduction: The Imperative for Analytical Rigor
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, hereafter referred to as FSM-acetic acid, is a substituted phenylacetic acid derivative. Its structural motifs, including a reactive sulfonyl fluoride group, suggest its potential as a key intermediate in pharmaceutical synthesis or as a covalent modifier in biochemical research.[1][2][3] The integrity of any research or development program hinges on the reliability of its analytical data. Therefore, the analytical methods used to quantify FSM-acetic acid and its related impurities must be robust, accurate, and reproducible.
Analytical method cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results when performed under different conditions.[4] This is critical during events such as transferring a method to a different laboratory, or when a new method is introduced to replace an existing one.[5][6] This guide will compare three distinct analytical methods for FSM-acetic acid and detail the cross-validation process in accordance with international regulatory standards, such as the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[7][8][9][10]
Section 1: Candidate Analytical Methodologies
The selection of an analytical method is governed by the physicochemical properties of the analyte and the intended purpose of the analysis. For FSM-acetic acid, a polar aromatic carboxylic acid, several chromatographic techniques are viable. We will compare three primary methods.
1.1 Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Principle: This is the workhorse of pharmaceutical analysis. The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The aromatic ring in FSM-acetic acid provides a strong chromophore for UV detection.
-
Strengths: Robust, widely available, cost-effective, and highly reproducible for assays and impurity quantification.
-
Limitations: May lack the specificity to distinguish between structurally similar impurities or co-eluting compounds without chromatographic optimization.
1.2 Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This method couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. It provides mass-to-charge ratio information, allowing for definitive identification and quantification.
-
Strengths: Exceptional sensitivity and specificity, making it ideal for bioanalytical studies, trace-level impurity analysis, and as an orthogonal method to confirm HPLC-UV results.[11][12]
-
Limitations: Higher operational complexity and cost. Matrix effects can influence ionization and require careful management.
1.3 Method C: Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization
-
Principle: Due to the low volatility of the carboxylic acid and the thermal lability of the sulfonyl fluoride group, direct GC analysis is not feasible.[13] A derivatization step, such as esterification of the carboxylic acid (e.g., to its methyl ester), is required to increase volatility.[14][15]
-
Strengths: Offers very high chromatographic resolution.
-
Limitations: The derivatization step adds complexity, time, and a potential source of variability and error. The high reactivity of the sulfonyl fluoride group may lead to degradation or side reactions during derivatization or injection.[13]
Section 2: The Cross-Validation Framework
Cross-validation is not merely a repeat of the initial method validation. It is a targeted comparison to demonstrate equivalence.[4][16] The process must be governed by a pre-approved protocol that clearly defines the scope, procedures, and acceptance criteria.[6][17][18]
Caption: High-level workflow for analytical method cross-validation.
Section 3: Experimental Protocols
The following protocols are provided as robust starting points for the analysis of FSM-acetic acid.
Protocol 1: RP-HPLC-UV Method
-
Chromatographic System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Protocol 2: LC-MS/MS Method
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transition: Precursor Ion (m/z) 183.0 -> Product Ion (m/z) 139.0 (Represents [M-H]⁻ and loss of CO₂). Note: These values are theoretical and must be optimized experimentally.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a final concentration of 10 µg/mL. Further dilute for calibration standards.
Section 4: Data Analysis and Acceptance Criteria
The core of cross-validation lies in comparing key validation parameters as defined by ICH Q2(R1).[8][9]
Caption: Interrelationship of key analytical validation parameters.
Scenario 1: Inter-Laboratory Cross-Validation (Method Transfer of HPLC-UV)
Here, the goal is to demonstrate that a receiving laboratory can achieve comparable results to the originating laboratory using the same method and instrument type.[5] Three batches of FSM-acetic acid are analyzed in triplicate by both labs.
Table 1: Inter-Laboratory Comparison of Assay and Precision
| Parameter | Originating Lab | Receiving Lab | Acceptance Criteria |
| Batch 1 Assay (%) | 99.2% | 98.9% | Difference ≤ 2.0% |
| Batch 2 Assay (%) | 98.5% | 98.7% | Difference ≤ 2.0% |
| Batch 3 Assay (%) | 99.5% | 99.8% | Difference ≤ 2.0% |
| Intermediate Precision (%RSD, n=9) | 0.45% | 0.51% | %RSD ≤ 2.0% |
Table 2: Inter-Laboratory Comparison of Accuracy (Spike Recovery)
| Spike Level | Originating Lab (% Recovery) | Receiving Lab (% Recovery) | Acceptance Criteria |
| 80% | 100.5% | 99.8% | 98.0% - 102.0% |
| 100% | 99.7% | 100.2% | 98.0% - 102.0% |
| 120% | 101.1% | 101.5% | 98.0% - 102.0% |
Scenario 2: Cross-Validation of Different Methods (HPLC-UV vs. LC-MS/MS)
This scenario validates a new, more sensitive LC-MS/MS method against the established HPLC-UV method. The same three batches are analyzed. The goal is not identical results, but a demonstration of correlation and superior performance where expected (e.g., for a known low-level impurity).
Table 3: Comparison of Assay Results by Different Methods
| Batch ID | HPLC-UV Assay (%) | LC-MS/MS Assay (%) | Acceptance Criteria |
| Batch 1 | 99.2% | 99.3% | Difference ≤ 2.0% |
| Batch 2 | 98.5% | 98.4% | Difference ≤ 2.0% |
| Batch 3 | 99.5% | 99.6% | Difference ≤ 2.0% |
Table 4: Comparison of a Known Impurity (Impurity X) at ~0.1% Level
| Batch ID | HPLC-UV (% Area) | LC-MS/MS (% Area) | Justification for Difference |
| Batch 1 | 0.11% | 0.10% | Results are comparable. |
| Batch 2 | 0.09% | 0.09% | Results are comparable. |
| Batch 3 | Not Detected (<0.05%) | 0.03% | LC-MS/MS demonstrates superior sensitivity. |
Section 5: Comparative Analysis and Recommendations
-
RP-HPLC-UV: The data confirms this method is highly suitable for routine quality control, release testing, and stability studies due to its demonstrated precision and accuracy. Its transferability between labs is straightforward, provided a robust protocol is followed.
-
LC-MS/MS: This method serves as an excellent orthogonal technique. Its primary advantage is in trace analysis and definitive identification. For FSM-acetic acid, it would be the method of choice for genotoxic impurity screening, metabolite identification in biological matrices, or when higher sensitivity is required. The cross-validation shows it provides comparable assay results to HPLC-UV, confirming its accuracy.
-
GC-MS: Due to the required derivatization and potential for analyte degradation, this method is not recommended for routine quantitative analysis of FSM-acetic acid. Its use would be limited to specific investigations where volatile impurities are of interest and cannot be analyzed by LC-based methods.
Conclusion
The cross-validation of analytical methods for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid demonstrates that both RP-HPLC-UV and LC-MS/MS are reliable and accurate techniques suitable for their intended purposes. A successful cross-validation, grounded in a comprehensive protocol and clear acceptance criteria, is a non-negotiable component of the analytical lifecycle. It ensures data continuity and confidence, which are paramount in the scientifically rigorous environment of drug development. The choice between these validated methods should be based on the specific analytical challenge, balancing the need for robustness, sensitivity, and specificity.
References
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
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Lab Manager. (2025). Analytical Method Transfer: Best Practices and Guidelines. [Link]
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Medfiles. (2023). Best practices for analytical method transfers. [Link]
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Particle Analytical. (2026). Analytical Method Transfer in Pharma. [Link]
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QbD Group. (2025). Analytical Method Transfer: step-by-step guide & best practices. [Link]
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Orioled Hub. (2023). Transfer Of Analytical Methods Between Two Units And Laboratories. [Link]
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Enzyme. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. [Link]
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ResearchGate. (n.d.). Characterization of bis(fluorosulfonyl)imide based ionic liquids by gas chromatography. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Kyushu University Library. (n.d.). Ethenesulfonyl Fluoride as a New Derivatization Reagent of Water-Soluble Substances for the GC/MS Analysis in Forensic Science. [Link]
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
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ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. [Link]
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SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
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Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. [Link]
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Chem-Impex. (n.d.). (R-(-)-α-Methoxyphenylacetic acid. [Link]
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SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum. [Link]
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Agilent Technologies. (2019). Simplified and Fast Analysis of Per- and Polyfluoroalkyl Substances in Non-potable Waters. [Link]
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ResearchGate. (2025). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. [Link]
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NP-MRD. (2006). Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214). [Link]
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American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link]
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MDPI. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. [Link]
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ATSDR. (n.d.). Analytical Methods. [Link]
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ASTM International. (2009). Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. [Link]
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literature review of synthetic routes for fluorinated phenylacetic acids
An In-depth Guide to the Synthetic Routes for Fluorinated Phenylacetic Acids
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Fluorinated phenylacetic acids, in particular, serve as crucial building blocks for a wide range of pharmaceuticals, including anti-inflammatory drugs, anesthetics, and antiviral agents.[2][4]
This guide provides a comprehensive review and comparison of the principal synthetic routes to this valuable class of compounds. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations that guide the choice of one synthetic pathway over another. The discussion is segmented into three core strategies: fluorination of the aromatic ring, direct fluorination of the benzylic position, and construction from fluorinated building blocks, concluding with a look at emerging biocatalytic methods.
I. Core Synthetic Strategies: A Comparative Overview
The synthesis of fluorinated phenylacetic acids can be broadly categorized based on the stage and position at which the fluorine atom is introduced. Each approach carries distinct advantages regarding substrate scope, regioselectivity, and reaction conditions.
Caption: Divergent pathways in benzylic fluorination controlled by solvent choice.
Nucleophilic Substitution
A more traditional and highly reliable method involves the nucleophilic substitution of a suitable leaving group (e.g., bromide) at the α-position with a fluoride ion source, such as potassium fluoride. [5][6][7][8]
-
Causality : This SN2-type reaction requires an α-halophenylacetate precursor, typically prepared by the bromination of the corresponding phenylacetic acid or its ester. The success of the fluorination step depends on overcoming the low nucleophilicity of the fluoride ion, often requiring polar aprotic solvents and phase-transfer catalysts. [5][9]
IV. Route C: Building Block & Coupling Strategies
This approach constructs the final molecule by coupling smaller, often fluorinated, fragments.
Palladium-Catalyzed Cross-Coupling
Suzuki coupling provides a versatile method for forming the C-C bond between a fluorinated aryl group and the acetic acid moiety. [10]A typical reaction involves coupling a fluorophenylboronic acid with an ethyl bromoacetate equivalent in the presence of a palladium catalyst, followed by hydrolysis of the resulting ester. [10]
-
Causality : The power of this method lies in its exceptional functional group tolerance and the vast commercial availability of diverse boronic acids and aryl halides. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like homo-coupling. [10]
Caption: Synthesis of 3,4-difluorophenylacetic acid via Suzuki coupling.
Grignard-based Synthesis
This strategy involves forming a trifluorophenyl-Grignard reagent from bromotrifluorobenzene, which is then reacted with an allylating agent. The resulting olefin is subsequently cleaved oxidatively to yield the desired trifluorophenylacetic acid. [11]This two-step process is noted for its high purity, yield, and scalability. [11]
V. Route D: Biocatalytic Approaches
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, operating under mild, aqueous conditions. [1] An efficient chemoenzymatic route to enantiomerically pure (R)-α-fluorophenylacetic acid has been developed. [5][6][7][8]The process begins with the chemical synthesis of α-fluorophenylmalonic acid, followed by an asymmetric decarboxylation step catalyzed by arylmalonate decarboxylase. This enzymatic step proceeds with high enantioselectivity (>99% e.e.) and in quantitative yield. [5][7]
-
Causality : The enzyme's chiral active site selectively recognizes one enantiomer of the racemic substrate, catalyzing its decarboxylation while leaving the other enantiomer untouched. This provides a highly efficient method for kinetic resolution.
VI. Comparative Data Summary
| Synthetic Route | Key Reagents | Position of Fluorination | Typical Conditions | Advantages | Disadvantages |
| From Pre-fluorinated Aromatics | Fluorotoluene, NBS/Br₂, NaCN | Aromatic Ring | UV light, heat | Reliable, scalable, uses available starting materials | Multi-step, may use toxic reagents (e.g., cyanide) |
| Diazotization (Balz-Schiemann) | Fluoroaniline, NaNO₂, HBF₄ | Aromatic Ring | Low temperature (-5 to 5 °C) | Excellent regiocontrol | Diazonium salts can be unstable |
| Direct C-H α-Fluorination | Phenylacetic acid, Selectfluor® | α-Carbon (Side Chain) | Room temp, MeCN | Atom-economical, direct, mild conditions, tunable selectivity [12][13] | Selectfluor® is expensive, separation from starting material can be difficult [14][13] |
| Nucleophilic α-Fluorination | α-Bromophenylacetate, KF | α-Carbon (Side Chain) | Heat, polar aprotic solvent | Classical, reliable method | Requires pre-functionalized substrate, potentially harsh conditions |
| Suzuki Coupling | Fluorophenylboronic acid, Bromoacetate ester, Pd catalyst | Aromatic Ring | Room temp to 60 °C | Excellent functional group tolerance, modular | Multi-step, potential for catalyst contamination |
| Grignard & Oxidation | Bromotrifluorobenzene, Mg, Allyl bromide, RuCl₃/NaIO₄ | Aromatic Ring | Low temperature (Grignard), then oxidation | High yield and purity, scalable [11] | Requires anhydrous conditions for Grignard formation |
| Enzymatic Decarboxylation | α-Fluorophenylmalonic acid, Arylmalonate decarboxylase | α-Carbon (Side Chain) | Aqueous buffer, 35 °C | Excellent enantioselectivity, green, mild conditions [5][7] | Requires synthesis of specific substrate, enzyme availability/cost |
VII. Detailed Experimental Protocols
Protocol 1: Direct α-Fluorination of Phenylacetic Acid
[15] This protocol describes the direct fluorination of the benzylic C-H bond under non-aqueous conditions.
-
Setup : To an oven-dried vessel equipped with a magnetic stir bar, add the phenylacetic acid substrate (1.0 eq), 4-(dimethylamino)pyridine (DMAP, 2.0 eq), and Selectfluor® (1.2 eq).
-
Reaction : Add anhydrous acetonitrile (MeCN) to achieve the desired concentration (e.g., 0.2 M). Seal the vessel and stir the mixture vigorously at room temperature.
-
Monitoring : The reaction is typically complete within one hour. Monitor progress by TLC or LC-MS.
-
Workup : Upon completion, add 1 M HCl to quench the reaction. Extract the aqueous mixture with diethyl ether (3x).
-
Isolation : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Synthesis of (R)-α-Fluorophenylacetic Acid via Enzymatic Decarboxylation
[5] This protocol details the final enzymatic step for producing an enantiopure product.
-
Substrate Preparation : Dissolve dipotassium α-fluorophenylmalonate (1.0 eq) in a Tris-HCl buffer (e.g., 3 M, pH 8.5).
-
Enzymatic Reaction : Add a purified preparation of arylmalonate decarboxylase enzyme to the substrate solution.
-
Incubation : Incubate the mixture at 35°C for approximately 40-60 minutes, or until the reaction is complete (monitored by substrate consumption).
-
Workup : Acidify the reaction mixture to pH 1-2 with 2 N HCl.
-
Extraction : Saturate the aqueous solution with sodium chloride and extract the product with ethyl acetate (3x).
-
Isolation : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield (R)-α-fluorophenylacetic acid with >99% enantiomeric excess.
References
- Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. American Chemical Society.
- Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry.
- Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Bioscience, Biotechnology, and Biochemistry.
- Whitepaper: Biosynthesis of Fluorinated Aromatic Compounds. Benchchem.
- Preparation and Applications of 3,4-Difluorophenylacetic Acid Derivatives. Benchchem.
- The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis.
- Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. PubMed.
- Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. J-STAGE.
- A kind of preparation method of fluoro phenylacetic acid. Google Patents.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe.
- Preparation of 2,3-difluorophenylacetic acid. Google Patents.
- Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Oxford Academic.
- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ACS Publications.
- Process for the synthesis of trifluorophenylacetic acids. Google Patents.
- Industrial preparation method of 2,3-difluorophenyl acetic acid. Google Patents.
- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Refubium - Freie Universität Berlin.
- Enzymatic synthesis of fluorinated compounds. PMC - NIH.
- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Chemistry Portal.
- 3-(Trifluoromethyl)phenylacetic acid. Chem-Impex.
- An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.
- Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA.
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benchmarking the synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid against known methods
Benchmarking the Synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid: Classical vs. Catalytic Approaches
Executive Summary
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (CAS: 2137569-56-1) is a highly valued bifunctional building block in modern drug discovery[1]. It features an acetic acid moiety primed for standard amide coupling and a robust fluorosulfonyl (–SO₂F) group tailored for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2]. Because the –SO₂F group is highly stable toward hydrolysis and reduction but selectively reactive toward specific nucleophiles, synthesizing this building block efficiently is critical for late-stage functionalization[3]. This guide objectively benchmarks the traditional industrial synthesis (Electrophilic Aromatic Substitution followed by Halogen Exchange) against modern transition-metal-catalyzed alternatives.
Mechanistic Causality & Synthetic Strategy
Designing a synthesis for this molecule requires navigating the electronic properties of the arene and the thermodynamic stability of sulfur-halogen bonds.
The Classical Route: Regioselective EAS + Halex The traditional approach leverages the innate electronic properties of the starting material, 2-methoxyphenylacetic acid. The strongly electron-donating methoxy group (+M effect) activates the aromatic ring. Steric hindrance from the ortho-acetic acid chain directs electrophilic chlorosulfonylation almost exclusively to the para position (C5). The subsequent Halogen Exchange (Halex) step utilizes Potassium Bifluoride (KHF₂). KHF₂ is selected over basic Potassium Fluoride (KF) because the bifluoride anion provides a mildly acidic microenvironment, which suppresses the competitive hydrolysis of the sulfonyl chloride back to the sulfonic acid[4].
The Modern Route: Palladium-Catalyzed Fluorosulfonylation Recent advancements enable the late-stage fluorosulfonylation of aryl halides or thianthrenium salts[5]. Using a palladium catalyst, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serves as a bench-stable SO₂ surrogate. The intermediate palladium-sulfinate is then trapped by an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI)[3]. While this method bypasses the harsh acidic conditions of chlorosulfonic acid, it requires pre-functionalized aryl bromides and expensive transition-metal catalysts. Photoredox-catalyzed methods using KHF₂ as a fluorine source have also recently emerged to achieve similar late-stage assemblies[6].
Quantitative Benchmarking Data
The following table summarizes the operational metrics of both synthetic strategies to aid in route selection.
| Metric | Classical Route (ClSO₃H / KHF₂) | Modern Route (Pd / DABSO / NFSI) |
| Overall Yield | 75 – 85% | 50 – 65% (from aryl bromide) |
| Regioselectivity | Excellent (>95% para to –OMe) | Absolute (determined by bromide position) |
| Reagent Cost | Very Low ($) | High ( $ - Pd, DABSO, NFSI) |
| Scalability | Multi-kilogram (Industrial) | Milligram to Gram (Discovery) |
| E-Factor (Waste) | High (Acid waste, aqueous quench) | Moderate (Solvent and ligand waste) |
| Reaction Time | ~16 hours (2 steps) | ~26 hours (2 steps) |
Experimental Workflows and Logical Relationships
Figure 1: Comparison of Classical EAS/Halex vs. Modern Pd-Catalyzed Synthesis Pathways.
Self-Validating Experimental Protocols
Method A: Classical Chlorosulfonylation-Halex Sequence (Industry Standard)
Step 1: Chlorosulfonylation
-
Procedure: Dissolve 2-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add chlorosulfonic acid (4.0 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation: The addition of ClSO₃H will result in immediate, vigorous HCl gas evolution (confirming electrophilic attack). The solution will transition from clear to deep amber. Quench a 0.1 mL aliquot in ice water, extract with EtOAc, and run a TLC (Hexanes/EtOAc 1:1). The highly polar starting material spot should completely disappear, replaced by a distinct, less polar UV-active spot.
-
Workup: Carefully pour the mixture over crushed ice. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude sulfonyl chloride.
Step 2: Halogen Exchange (Halex)
-
Procedure: Dissolve the crude 2-(5-chlorosulfonyl-2-methoxyphenyl)acetic acid in a 1:1 mixture of acetone and water. Add Potassium Bifluoride (KHF₂, 2.5 eq) in one portion. Stir vigorously at room temperature for 12 hours.
-
Self-Validation: The biphasic reaction mixture will show gradual dissolution of the solid KHF₂ into the organic/aqueous interface as the exchange proceeds. To definitively validate completion before workup, take a crude ¹⁹F NMR of an aliquot; the appearance of a diagnostic sharp singlet at approximately +55 ppm confirms the formation of the aryl –SO₂F group[4].
-
Workup: Remove acetone under reduced pressure. Extract the aqueous residue with EtOAc, wash with brine, dry, and purify via recrystallization (toluene/heptane) to afford the pure product.
Figure 2: Mechanistic pathway of the Halex (Chloride-Fluoride exchange) reaction.
Method B: Pd-Catalyzed Fluorosulfonylation (Late-Stage Alternative)
-
Procedure: In a glovebox, combine 2-(5-bromo-2-methoxyphenyl)acetic acid (1.0 eq), DABSO (0.6 eq), PdCl₂(AmPhos)₂ (5 mol%), and triethylamine (2.0 eq) in anhydrous isopropanol. Heat at 75 °C for 24 hours. Cool to room temperature, then add NFSI (1.5 eq) and stir for 2 hours.
-
Self-Validation: The formation of the active Pd-sulfinate complex is accompanied by a color shift from pale yellow to dark brown. Upon the addition of NFSI, the mixture will lighten slightly as the active Pd species are re-oxidized/precipitated. LC-MS of the intermediate will show the sulfinic acid mass [M-H]⁻ before NFSI addition.
-
Workup: Filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.
References
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EnamineStore. "".
-
Organic Chemistry Portal. "".
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MDPI. "".
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Organic & Biomolecular Chemistry (RSC Publishing). "".
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American Chemical Society - Figshare. "".
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- 6. acs.figshare.com [acs.figshare.com]
Next-Generation SuFEx Warheads: A Comparative Guide to 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid in Covalent Drug Discovery
Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery, offering prolonged target engagement and the ability to drug "undruggable" proteins. While cysteine-targeting acrylamides have historically dominated this space, the low abundance of exposed cysteines in the human proteome has driven the search for alternative electrophiles.
Enter Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide provides an in-depth, objective comparison of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid against traditional covalent warheads, detailing its mechanistic advantages, experimental applications, and validated protocols for researchers and drug development professionals.
The Mechanistic Edge: Anatomy of the Probe
To understand the utility of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid, we must deconstruct its chemical anatomy and the causality behind its design:
-
The SuFEx Warhead (-SO₂F): Unlike traditional electrophiles, sulfonyl fluorides are exceptionally stable in aqueous environments. They act as dormant "sleeping beauties" that ignore standard cellular nucleophiles. They only undergo fluoride displacement when a precise protein microenvironment—such as a naturally folded protein with specific electrostatic and geometric setups—stabilizes the departing fluoride ion[1]. This allows them to selectively target context-specific lysine, tyrosine, serine, and histidine residues[2].
-
The Methoxy Group (-OCH₃): Positioned on the phenyl ring, the methoxy group acts as an electron-donating group (EDG). By pushing electron density into the ring, it subtly decreases the electrophilicity of the sulfur center. This electronic tuning maximizes aqueous stability and minimizes off-target intrinsic reactivity (e.g., preventing glutathione depletion), ensuring the warhead remains activation-free until it binds the target[3][4].
-
The Acetic Acid Linker (-CH₂COOH): This moiety provides an orthogonal, highly efficient handle for standard amide coupling (e.g., HATU/DIPEA). Because the carboxylic acid is insulated from the phenyl ring by a methylene carbon, derivatization does not perturb the carefully tuned electronic structure of the fluorosulfonyl warhead.
Fig 1. Context-dependent SuFEx activation pathway requiring precise protein microenvironments.
Comparative Performance Analysis
How does 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid stack up against standard covalent warheads? The table below summarizes the quantitative and qualitative differences critical for probe design.
| Feature | 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | Acrylamides | Sulfonyl Chlorides (-SO₂Cl) | Fluorosulfates (-OSO₂F) |
| Primary Target Residues | Lys, Tyr, Ser, His[2] | Cys | All Nucleophiles | Lys, Tyr |
| Aqueous Stability | High (t₁/₂ > 24h)[3] | High | Low (Hydrolyzes in minutes) | High |
| Intrinsic Reactivity | Tunable / Context-Dependent | Moderate | Extremely High | Context-Dependent |
| Off-Target Liability | Low | Moderate (GSH depletion) | High (Toxicity) | Low |
| Synthetic Versatility | Standard Amide Coupling | Amide Coupling | N/A (Too unstable) | Phenol derivatization |
Key Takeaway: While sulfonyl chlorides are too reactive for biological systems, the substitution of chlorine for fluorine creates a unique reactivity-stability balance[2]. Compared to acrylamides, this SuFEx building block expands the druggable target space beyond cysteine, without sacrificing stability.
Case Studies in Covalent Drug Discovery
Case Study 1: Expanding the Druggable Target Space (HSP72)
Heat shock protein 72 (HSP72) is a notoriously difficult-to-drug target lacking accessible cysteines. Researchers successfully utilized a sulfonyl fluoride warhead to target Lys-56 in the nucleotide-binding domain. By tuning the electronics of the aryl ring, the probe achieved complete covalent modification within 3 hours at room temperature, while maintaining perfect stability in aqueous buffer[4].
Case Study 2: Selective Inhibition of Serine Proteases (hNE)
In an agnostic screen for human neutrophil elastase (hNE) inhibitors, SuFEx probes demonstrated exquisite selectivity. High-resolution MALDI-TOF mass spectrometry confirmed covalent sulfonylation of the active enzyme. Crucially, the probe only modified active hNE and failed to react with the denatured form of the protein, proving that the SuFEx reaction is not driven by indiscriminate chemical reactivity, but by the precise 3D geometry of the active site[1].
Experimental Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and testing SuFEx-based probes.
Protocol 1: Synthesis of a Targeted Covalent Inhibitor (TCI)
Causality Note: HATU is utilized over EDC/NHS to accelerate the coupling of hindered amines. DIPEA (a non-nucleophilic base) is strictly required; nucleophilic bases could risk premature interaction with the warhead, though sulfonyl fluorides are highly resistant to basic conditions compared to their chloride counterparts.
-
Preparation: Dissolve 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (1.0 eq) and your target-binding amine ligand (1.1 eq) in anhydrous DMF (0.2 M).
-
Activation: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature to form the active ester.
-
Coupling: Add DIPEA (3.0 eq) dropwise. Stir the reaction at room temperature for 2–4 hours.
-
Monitoring: Monitor reaction completion via LC-MS. The -SO₂F group will remain intact (no hydrolysis mass shift).
-
Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (silica gel) to yield the final TCI.
Protocol 2: Intact Protein LC-MS Validation
Causality Note: A denatured protein control is mandatory. If the probe modifies the denatured protein, it possesses excessively high intrinsic reactivity. True SuFEx probes will only label the natively folded protein[1].
-
Incubation: Incubate recombinant target protein (2.0 µM) with the synthesized SuFEx TCI (20 µM) in physiological buffer (e.g., PBS, pH 7.4) at 25 °C.
-
Control: In parallel, prepare a control sample using heat-denatured protein (boiled for 10 mins at 95 °C).
-
Quenching: At designated time points (e.g., 1h, 3h, 24h), quench 10 µL aliquots with 1% formic acid.
-
LC-MS Analysis: Inject samples onto a C4 column coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Deconvolution: Use MaxEnt1 or Xtract software to deconvolute the raw multiply-charged spectra into intact mass peaks. A successful covalent adduct will show a mass shift of [Ligand Mass] - [HF (20 Da)].
Fig 2. Step-by-step LC-MS workflow for validating covalent protein modification by SuFEx probes.
References
1.[1] Dong, J., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences (PNAS). Available at: 2.[3] "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." PMC (National Institutes of Health). Available at: 3.[2] "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Society Publishing. Available at: 4.[4] "Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72." ACS Publications. Available at:
Sources
Assessing the Novelty of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid Derivatives: A Comprehensive Guide for Next-Generation Covalent Inhibitor Design
Executive Summary: The Shift in Covalent Targeting
Historically, the design of Targeted Covalent Inhibitors (TCIs) has relied heavily on acrylamide warheads targeting nucleophilic cysteine residues. However, because cysteine is one of the least abundant amino acids in the human proteome, this approach inherently limits the "druggable" target space. The introduction of1 has revolutionized this paradigm by enabling the selective targeting of non-cysteine residues, including tyrosine, lysine, serine, and histidine[1].
Among the emerging library of SuFEx building blocks, 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid has surfaced as a highly versatile, bifunctional hub[2]. This guide objectively assesses the mechanistic novelty of this derivative and provides drug development professionals with self-validating experimental protocols to integrate it into modern TCI discovery workflows.
Mechanistic Novelty & Causality: The Bifunctional Advantage
The structural architecture of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid provides two distinct functional poles, solving a major bottleneck in covalent drug design: modularity and stability.
-
The Acetic Acid Handle (Modularity): The carboxylic acid moiety serves as a synthetic anchor. It allows researchers to take a known, reversible amine-containing ligand and convert it into a covalent inhibitor via a simple, late-stage amide coupling step.
-
The Tuned Fluorosulfonyl Warhead (Stability & Selectivity): Unlike highly reactive sulfonyl chlorides or chloroacetamides, the -SO₂F group is remarkably stable in aqueous media. The addition of the 2-methoxy (-OMe) group is a critical design choice. As an electron-donating group, the methoxy substituent increases the electron density on the phenyl ring, further stabilizing the S(VI)-F bond against background hydrolysis.
This stability enables what is known as the 3[3]. The warhead remains completely dormant in biological buffers until the reversible binding moiety docks into the target protein's pocket. Once docked, the specific microenvironment—often featuring a precisely positioned nucleophile and an adjacent hydrogen-bond network—stabilizes the departing fluoride ion, triggering the SuFEx reaction and resulting in irreversible target engagement[3].
Mechanism of microenvironment-driven SuFEx activation in protein binding pockets.
Comparative Performance Analysis
To objectively assess its utility, we must compare the 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid derivative against standard covalent warheads. The data below summarizes the quantitative and qualitative advantages of this SuFEx hub.
| Warhead Type | Primary Target Residue(s) | Aqueous Stability (t½) | Background Reactivity | Synthetic Tunability |
| Acrylamides | Cysteine | High (>24h) | Low | Moderate |
| Chloroacetamides | Cysteine, Lysine | Moderate (Hours) | High | Low |
| Benzenesulfonyl Fluoride | Tyr, Lys, Ser, His | High (>24h) | Moderate | Low |
| 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid | Tyr, Lys, Ser, His | Very High (Days) | Very Low | High (Bifunctional) |
Experimental Workflows: Self-Validating Protocols
As a foundational principle of scientific integrity, every protocol must act as a self-validating system. The following methodologies explain not just how to utilize this derivative, but the causality behind each experimental choice.
Protocol 1: Modular Synthesis of the TCI Candidate
Objective: Conjugate the SuFEx hub to a reversible amine-bearing ligand without degrading the warhead.
-
Step 1: Activation. Dissolve 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (1.0 eq) and your reversible amine ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Causality: HATU is a highly efficient coupling reagent that operates under mild basic conditions. The S(VI)-F bond is completely orthogonal to these conditions. Unlike sulfonyl chlorides, which would rapidly react with the amine or hydrolyze, the fluorosulfonyl group remains entirely inert during the activation of the carboxylic acid. This allows for late-stage functionalization without protecting groups.
-
Step 2: Purification. Stir at room temperature for 2 hours, quench with water, extract via EtOAc, and purify via reverse-phase HPLC.
-
Validation: Confirm the intact mass of the TCI via LC-MS. The presence of the [M+H]⁺ peak corresponding to the exact mass of the coupled product confirms the -SO₂F group survived the synthesis intact.
Modular workflow for synthesizing and validating SuFEx-based targeted covalent inhibitors.
Protocol 2: Intact Protein MS for Target Engagement
Objective: Validate that the TCI covalently modifies the target protein in a conformation-dependent manner.
-
Step 1: Incubation. Prepare two samples: (A) Native recombinant target protein (10 µM) and (B) Heat-denatured target protein (10 µM, pre-boiled for 10 mins). Incubate both with the TCI (50 µM) in PBS (pH 7.4) for 4 hours at 37°C.
-
Causality: The denatured protein control is the cornerstone of this validation. Because SuFEx activation requires a precise 3D spatial arrangement to stabilize the departing fluoride ion, the denatured control proves that labeling is driven by specific microenvironment recognition, not promiscuous chemical reactivity[3].
-
Step 2: LC-MS Analysis. Analyze both samples using Intact Protein LC-MS (e.g., Q-TOF). Deconvolute the mass spectra.
-
Validation: A successful, highly selective SuFEx TCI will show a single mass shift (+ TCI mass minus 19 Da for the lost Fluorine) on the native protein (confirming 1:1 stoichiometry), and zero mass shifts on the denatured protein. Multiple mass additions indicate poor selectivity and background reactivity.
References
-
Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie URL: [Link]
-
Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: The growing applications of SuFEx click chemistry Source: Chemical Society Reviews URL: [Link]
Sources
A Comparative Guide to the Properties and Potential of Phenylacetic Acid Derivatives: A Focus on 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid Analogs
Introduction
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is the cornerstone of innovation. This guide addresses the properties of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. A thorough review of scientific literature and chemical databases indicates a lack of peer-reviewed data for this specific compound. Consequently, this guide adopts a comparative approach, providing a comprehensive analysis of structurally related and well-characterized analogs. By examining these analogs, we can infer potential properties, synthesis strategies, and biological activities for the target compound, thereby offering a valuable resource for its future investigation.
The strategic inclusion of a fluorosulfonyl group is of significant interest in medicinal chemistry. This group can act as a reactive "warhead" for covalent inhibition of protein targets, or as a bioisostere for other functional groups, potentially modulating a molecule's pharmacokinetic and pharmacodynamic profile. This guide will therefore focus on comparing the target compound's likely characteristics with those of its fluoro- and non-halogenated counterparts.
Comparative Physicochemical Properties of Phenylacetic Acid Analogs
The substitution pattern on the phenyl ring significantly influences the physicochemical properties of phenylacetic acid derivatives. Below is a comparison of key properties for selected analogs. This data provides a baseline for predicting the characteristics of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid.
| Property | 2-(5-Fluoro-2-methoxyphenyl)acetic acid | 2-(3-Fluoro-2-methoxyphenyl)acetic acid[1][2] | 2-(2-methoxyphenyl)acetic acid[3][4] | 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid[5] |
| Molecular Formula | C₉H₉FO₃[6] | C₉H₉FO₃[2] | C₉H₁₀O₃[3] | C₉H₈F₂O₃[5] |
| Molecular Weight | 184.16 g/mol [6] | 184.16 g/mol [2] | 166.17 g/mol [3] | 202.15 g/mol [5] |
| Physical Form | Solid[6] | Not specified | Crystal - Powder | Not specified |
| CAS Number | 383134-85-8[6] | 1017778-30-1[2] | 93-25-4[4] | 1558274-26-2[5] |
Synthesis Strategies for Substituted Phenylacetic Acids
While a specific protocol for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is not available, several robust methods exist for the synthesis of functionalized phenylacetic acids. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
General Synthesis Workflow
A common and versatile approach for the synthesis of substituted phenylacetic acids is the hydrolysis of a corresponding benzyl cyanide. This method is often favored for its reliability and straightforward execution.
Caption: A generalized workflow for the synthesis of phenylacetic acids.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
This protocol provides a general procedure for the hydrolysis of a benzyl cyanide to the corresponding phenylacetic acid.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).[7]
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Isolation: The phenylacetic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activity and Applications
Substituted phenylacetic acids are a well-established class of compounds with a wide range of biological activities. The specific substitutions on the phenyl ring are crucial for their therapeutic effects.
-
Anti-inflammatory Activity: Many phenylacetic acid derivatives are known for their anti-inflammatory properties.[8][9]
-
Progesterone Receptor Antagonists: Halogen-substituted phenylacetic acid derivatives of progesterone have shown potential as progesterone receptor antagonists.[10] The presence of a fluorine atom in the meta position on the acetoxyphenyl substituent at C-17 of a steroid scaffold improved binding activity.[10]
-
Aldose Reductase Inhibitors: Substituted benzyloxyphenylacetic acids have been investigated as aldose reductase inhibitors, which are of interest in the management of diabetic complications.[11]
Given these precedents, 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid could be a candidate for investigation in these and other therapeutic areas. The fluorosulfonyl group, in particular, may offer opportunities for covalent targeting of specific enzymes or receptors.
Experimental Protocols for Characterization
A rigorous characterization is essential to confirm the identity, purity, and structure of a novel compound. The following are standard protocols for the analysis of a small molecule like 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid.
Workflow for Analytical Characterization
Caption: A typical workflow for the analytical characterization of a novel compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the synthesized compound.
-
Instrument: HPLC with a UV detector.[12]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV absorbance at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is calculated based on the area percentage of the main peak.
Mass Spectrometry (MS) for Molecular Weight Confirmation
This technique is used to confirm the molecular weight of the compound.
-
Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.[12]
-
Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of the target molecule. For 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (C₉H₉FO₅S), the expected exact mass is 248.01 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise chemical structure of a molecule.
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly important for fluorinated compounds and will show a signal for the fluorine atom in the fluorosulfonyl group, providing information about its chemical environment.
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the various NMR spectra are used to piece together the final structure of the molecule.
Conclusion
While direct experimental data for 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is currently unavailable, a comparative analysis of its structural analogs provides a solid foundation for future research. The synthesis of this novel compound is likely achievable through established methods for preparing substituted phenylacetic acids. Based on the biological activities of related molecules, it holds potential for investigation in areas such as anti-inflammatory and anticancer research, with the fluorosulfonyl group offering unique opportunities for targeted covalent inhibition. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and rigorous characterization of this promising molecule.
References
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- ACS Publications. Non-peptide angiotensin II receptor antagonists. 2. Design, synthesis, and biological activity of N-substituted (phenylamino)phenylacetic acids and acyl sulfonamides. Journal of Medicinal Chemistry.
- Sigma-Aldrich. 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid.
- PubMed. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232-9.
- PubMed. (2006).
- Inventiva Pharma.
- PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.
- Google Patents. Substituted phenylacetic acid compounds.
- Semantic Scholar. Synthesis of Substituted Phenyl Acetic Acid Using benzylicorganozinc Reagents and Carbon Dioxide.
- PubChem. 2-Methoxyphenylacetic acid.
- Manasa Life Sciences. 2-(3-Fluoro-2-methoxyphenyl)acetic Acid.
- ChemScene. 2-(3-Fluoro-2-methoxyphenyl)acetic acid.
- BenchChem. (2025).
- BenchChem. (2025).
- Eureka | Patsnap. (2015).
- Google Patents. Synthesis of substituted phenylacetic acid.
- BenchChem. (2025).
- PubChemLite. 2-(5-fluoro-2-methoxyphenyl)acetic acid (C9H9FO3).
- CymitQuimica. Methoxyphenylacetic acid.
- Sigma-Aldrich. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8.
- The Good Scents Company. 2-methoxyphenyl acetic acid, 93-25-4.
- 2-Methoxyphenylacetic Acid CAS: 93-25-4. (2023).
- MDPI. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols.
- MilliporeSigma. 2-(5-Fluoro-2-methoxyphenyl)acetic acid | 383134-85-8.
- PubChem. 2-Fluoro-2-methoxyacetic acid.
- SpectraBase. Acetic acid, chlorodifluoro-, 2-methoxy-5-[2-[(trifluoroacetyl)amino]propyl]phenyl ester, (.+-.)- - Optional[Vapor Phase IR] - Spectrum.
- Sigma-Aldrich. 2-Methoxyphenylacetic acid | 93-25-4.
- Achmem. 2-(5-Fluoro-2-methoxyphenyl)acetic acid.
- R Discovery. (1988). Rapid and simple procedure for the determination of urinary phenylacetic acid using derivatization in aqueous medium followed by electron-capture gas chromatography.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- PMC. Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii.
- Google Patents. A kind of preparation method of fluoro phenylacetic acid.
Sources
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- 4. 2-methoxyphenyl acetic acid, 93-25-4 [thegoodscentscompany.com]
- 5. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3864384A - Substituted phenylacetic acid compounds - Google Patents [patents.google.com]
- 9. CAS 7021-09-2: Methoxyphenylacetic acid | CymitQuimica [cymitquimica.com]
- 10. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the responsible management of reactive chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. The procedural recommendations herein are grounded in an understanding of the compound's chemical reactivity, particularly that of the sulfonyl fluoride moiety, and are designed to mitigate risks and ensure the safety of all laboratory personnel.
Understanding the Core Reactivity
The primary consideration for the safe disposal of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is the presence of the sulfonyl fluoride (-SO₂F) group. Sulfonyl halides are known to be reactive electrophiles.[1][2] The key to safe disposal is the controlled quenching of this reactive group. Sulfonyl chlorides, a closely related functional group, readily react with water to hydrolyze into the corresponding sulfonic acid and hydrochloric acid.[1][3] A similar reaction is anticipated for sulfonyl fluorides, which will hydrolyze to form the sulfonic acid and hydrofluoric acid (HF). The generation of HF is a significant safety concern that must be addressed in the disposal procedure.
Hazard Assessment and Personal Protective Equipment (PPE)
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | To prevent skin contact with the compound and the quenching solution. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes of the chemical and quenching reagents. |
| Lab Coat | Flame-resistant with full-length sleeves | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of any dust or vapors, especially any potential HF generated during quenching.[4] |
Step-by-Step Disposal Protocol
This protocol is designed for the laboratory-scale disposal of small quantities of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid. For larger quantities, it is strongly recommended to consult a licensed hazardous waste disposal company.[7][8]
Materials Required:
-
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid waste
-
Stir bar and stir plate
-
Beaker or flask of appropriate size (at least 10 times the volume of the quenching solution)
-
Dropping funnel or pipette
-
Calcium hydroxide (Ca(OH)₂) or sodium bicarbonate (NaHCO₃) for neutralization
-
pH paper or a calibrated pH meter
-
Appropriate waste container, clearly labeled
Quenching Procedure: The controlled hydrolysis of the sulfonyl fluoride group.
The following workflow outlines the key steps for the safe quenching and neutralization of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid.
Caption: Workflow for the safe disposal of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid.
Step-by-Step Instructions:
-
Preparation: In a certified chemical fume hood, prepare a dilute aqueous solution of a weak base, such as 5-10% sodium bicarbonate, in a beaker equipped with a stir bar. The volume of the basic solution should be at least 10 times the estimated volume of the chemical waste.
-
Slow Addition: While vigorously stirring the basic solution, slowly and portion-wise add the 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid waste. The slow addition is crucial to control the exothermic reaction and any potential gas evolution.[9]
-
Reaction and Neutralization: The sulfonyl fluoride will react with the water and base to form the corresponding sodium sulfonate salt, sodium fluoride, and carbon dioxide (if using bicarbonate). The carboxylic acid will also be neutralized. Allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
pH Check: After the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be in the neutral range (6-8). If the solution is still acidic, add more base dropwise until neutral. If it is too basic, neutralize with a dilute acid like hydrochloric acid.
-
Final Disposal: The neutralized aqueous solution should be transferred to a clearly labeled hazardous waste container. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of aqueous chemical waste.[10][11]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For a solid spill, carefully sweep up the material and place it in a labeled container for disposal.[4] Avoid creating dust. For a liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a labeled container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe clean.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Conclusion
The proper disposal of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a critical aspect of laboratory safety. By understanding the chemical reactivity of the sulfonyl fluoride group and adhering to a controlled quenching and neutralization protocol, researchers can effectively mitigate the risks associated with this compound. Always prioritize safety by wearing the appropriate PPE, working in a well-ventilated area, and consulting with your institution's EHS department for specific disposal guidelines.
References
-
(Note: A direct link to a specific SDS is not possible as they are often updated. Please search for the compound on the Fisher Scientific website.)
-
(Note: A general link is provided. Search for relevant safety data sheets on their website.)
-
(Note: A general link is provided. Search for relevant safety data sheets on their website.)
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. Sulfonyl Halides [pt.yufenggp.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ufz.de [ufz.de]
- 9. epfl.ch [epfl.ch]
- 10. louisville.edu [louisville.edu]
- 11. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

